molecular formula C7H4ClF3O2 B1486893 3-Chloro-4-(trifluoromethoxy)phenol CAS No. 1000339-94-5

3-Chloro-4-(trifluoromethoxy)phenol

Cat. No.: B1486893
CAS No.: 1000339-94-5
M. Wt: 212.55 g/mol
InChI Key: ZDKAPCMMTRJKTR-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)phenol is a useful research compound. Its molecular formula is C7H4ClF3O2 and its molecular weight is 212.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKAPCMMTRJKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654245
Record name 3-Chloro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-94-5
Record name 3-Chloro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-4-(trifluoromethoxy)phenol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)phenol

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and agrochemical synthesis who are working with this compound. It moves beyond a simple data summary to provide in-depth insights into its properties, synthesis, applications, and handling, grounded in established chemical principles.

Introduction: A Versatile Fluorinated Building Block

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure is characterized by a phenol ring substituted with a chlorine atom and a trifluoromethoxy (-OCF₃) group. The trifluoromethoxy group is a powerful modulator of physicochemical properties; it is highly lipophilic, metabolically stable, and acts as a strong electron-withdrawing group. These features make it a valuable functional group in the design of bioactive molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles.[2]

This compound is primarily utilized as a key intermediate in the synthesis of complex organic molecules, particularly for developing novel pharmaceuticals and next-generation agrochemicals like herbicides and fungicides.[1] Its unique substitution pattern allows for precise chemical modifications, making it an essential tool for creating diverse molecular architectures.[3]

Physicochemical Properties

The reliable identification and application of any chemical reagent begin with a thorough understanding of its physical and chemical properties. The key identifiers and properties for this compound are summarized below. While specific experimental data for properties like boiling point and density are not widely published, values for structurally similar compounds provide a reasonable estimation.

PropertyValueSource(s)
CAS Number 1000339-94-5[1][4]
Molecular Formula C₇H₄ClF₃O₂[1]
Molecular Weight 212.55 g/mol [1]
IUPAC Name This compound[Source from previous step]
Appearance Colorless to pale-yellow or yellow-brown liquid[Source from previous step]
Boiling Point Estimated: Similar to 3-Chloro-4-(trifluoromethyl)phenol (230.2 °C at 760 mmHg)[5]
Density Estimated: Similar to 4-(trifluoromethoxy)phenol (1.375 g/mL at 25 °C)[6]
Solubility Expected to be soluble in common organic solvents such as chloroform, methanol, and ethyl acetate.[Source for analog solubility]
Storage Store at room temperature.[1]

Synthesis and Mechanistic Insights

Rationale: The phenol group (-OH) and the trifluoromethoxy group (-OCF₃) are both ortho, para-directing activators for electrophilic aromatic substitution.[7] The hydroxyl group is a much stronger activating group than the trifluoromethoxy group. Therefore, electrophilic attack will be directed to the positions ortho to the hydroxyl group. This makes the direct chlorination of 4-(trifluoromethoxy)phenol a predictable and efficient method for obtaining the desired 3-chloro isomer.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product SM 4-(Trifluoromethoxy)phenol Reaction Electrophilic Chlorination SM->Reaction Product This compound Reaction->Product Workup & Purification Reagent Chlorinating Agent (e.g., NCS, SO₂Cl₂) Reagent->Reaction Solvent Solvent (e.g., Acetonitrile, DCM) Solvent->Reaction

Figure 1: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol: Electrophilic Chlorination

This protocol is a representative method based on standard procedures for the chlorination of activated phenols.[8]

  • Reaction Setup: To a solution of 4-(trifluoromethoxy)phenol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (DCM) in a round-bottom flask, add the chlorinating agent. N-Chlorosuccinimide (NCS) (1.05 eq) is a common and effective choice for this transformation.

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Agrochemicals

The primary value of this compound lies in its role as a versatile chemical intermediate. Its distinct functional groups provide reactive handles for constructing more complex molecular scaffolds.

  • In Pharmaceuticals: The phenol group can be readily converted into an ether or ester, linking the core structure to other pharmacophores. Its use has been noted in the synthesis of pyrrolopyrazole derivatives investigated as potential inhibitors of phosphatidylserine synthase 1 (PSS1) for cancer therapy.[9]

  • In Agrochemicals: The compound serves as a foundational element for building potent herbicides and fungicides. The combination of the chloro and trifluoromethoxy groups often imparts the desired bioactivity and metabolic stability required for effective crop protection agents.[1]

Applications cluster_core Core Building Block cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis Core This compound Pharma Active Pharmaceutical Ingredients (APIs) Core->Pharma Etherification, Esterification, etc. Agro Herbicides & Fungicides Core->Agro Coupling Reactions, Derivatization

Figure 2: Role as a central building block in chemical synthesis pathways.

Spectroscopic Characterization

While experimental spectral data for this compound are not widely available in public databases, its structure can be confirmed using standard analytical techniques. A predicted ¹H NMR spectrum provides valuable insight for characterization.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

  • H-2 Proton: This proton is ortho to the strongly activating -OH group and meta to the -OCF₃ group. It is expected to appear as a doublet around δ 7.0-7.2 ppm .

  • H-5 Proton: This proton is ortho to the -Cl group and meta to the -OH group. It will likely appear as a doublet of doublets around δ 6.8-7.0 ppm .

  • H-6 Proton: This proton is ortho to both the -OH and -OCF₃ groups. It is expected to be the most upfield signal, appearing as a doublet around δ 6.7-6.9 ppm .

  • Phenolic Proton (-OH): A broad singlet is expected, with a chemical shift that can vary depending on concentration and solvent, typically in the range of δ 5.0-6.0 ppm .

Researchers should perform their own full characterization using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm the identity and purity of the compound.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and safety precautions are paramount. The following information is based on GHS classifications provided by chemical suppliers.[4]

Hazard ClassPictogramSignal WordHazard Statements
Acute Toxicity, OralGHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.
Skin Corrosion/IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation.
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.
Specific Target Organ ToxicityGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing vapors or mists.[4]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [Source from previous step]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the unique combination of its functional groups. The presence of the trifluoromethoxy moiety provides a route to molecules with desirable lipophilicity and metabolic stability, while the chloro and phenol groups offer versatile points for synthetic modification. A solid understanding of its properties, a plausible synthetic strategy, and strict adherence to safety protocols are essential for leveraging this powerful building block in the advancement of pharmaceutical and agrochemical research.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(trifluoromethoxy)phenol is a key building block in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its unique substitution pattern, featuring a chlorine atom, a trifluoromethoxy group, and a hydroxyl group on the benzene ring, imparts specific physicochemical properties that are highly sought after in the design of bioactive molecules. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, making it a valuable moiety in drug discovery.[1] This guide provides a comprehensive overview of the viable synthetic routes to this compound, offering in-depth analysis of the reaction mechanisms, detailed experimental protocols, and a comparative assessment of the different approaches.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target molecule is paramount for its synthesis, purification, and characterization.

PropertyValueSource
CAS Number 1000339-94-5[1]
Molecular Formula C₇H₄ClF₃O₂[1]
Molecular Weight 212.55 g/mol [1]
Melting Point Not explicitly reported in peer-reviewed literature; commercial suppliers provide varying data.
Boiling Point Not explicitly reported in peer-reviewed literature.
Appearance Expected to be a solid at room temperature.

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three different substituents.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule, including the carbon of the trifluoromethoxy group.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-O stretching, C-Cl stretching, and the strong absorptions associated with the C-F bonds of the trifluoromethoxy group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthetic Strategies

Two principal retrosynthetic approaches have been identified for the synthesis of this compound.

G cluster_0 Route 1: Electrophilic Chlorination cluster_1 Route 2: Diazotization of Aniline target This compound start1 4-(Trifluoromethoxy)phenol target->start1 Chlorination start2 3-Chloro-4-(trifluoromethoxy)aniline target->start2 Diazotization & Hydrolysis

Figure 1: Retrosynthetic analysis of this compound.

Route 1: Electrophilic Chlorination of 4-(Trifluoromethoxy)phenol

This route commences with the commercially available 4-(trifluoromethoxy)phenol and introduces the chlorine atom in the final step. The key challenge in this approach is achieving regioselective chlorination at the C-3 position.

G A 4-(Trifluoromethoxy)phenol B This compound A->B Chlorinating Agent (e.g., SO₂Cl₂, NCS)

Figure 2: Synthetic pathway for Route 1.

Causality Behind Experimental Choices:

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Conversely, the trifluoromethoxy group is deactivating and meta-directing. The directing effects of these two groups are in opposition for the desired C-3 position. Therefore, the choice of chlorinating agent and reaction conditions is critical to favor the desired isomer over the potentially more sterically accessible C-2 and C-5 positions.

Mild chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are preferred to control the reactivity and minimize the formation of polychlorinated byproducts.[6][7] The reaction is typically carried out in an inert solvent at low temperatures to enhance selectivity.

Experimental Protocol (Proposed):

Materials:

  • 4-(Trifluoromethoxy)phenol

  • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(trifluoromethoxy)phenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in dichloromethane dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Self-Validating System:

The progress of the reaction should be monitored by TLC or GC-MS to determine the consumption of the starting material and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of isomeric impurities should be carefully assessed.

Route 2: Diazotization of 3-Chloro-4-(trifluoromethoxy)aniline

This alternative route involves the synthesis of a substituted aniline precursor, followed by its conversion to the target phenol via a diazotization-hydrolysis sequence, a transformation often referred to as a Sandmeyer-type reaction.[8]

G cluster_0 Aniline Synthesis cluster_1 Diazotization & Hydrolysis A 2-Chloro-4-nitrophenol B 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene A->B Trifluoromethoxylation C 3-Chloro-4-(trifluoromethoxy)aniline B->C Reduction D Arenediazonium Salt C->D NaNO₂, H₂SO₄ E This compound D->E H₂O, Δ

Figure 3: Synthetic pathway for Route 2.

Causality Behind Experimental Choices:

This multi-step synthesis offers better control over the final substitution pattern. The synthesis of the aniline precursor can be achieved starting from commercially available 2-chloro-4-nitrophenol.[9][10] The nitro group can then be reduced to an amine, and the resulting aniline can be converted to the phenol.

The diazotization of aromatic amines is a well-established reaction, typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[11] The subsequent hydrolysis of the diazonium salt to the phenol is usually achieved by heating the aqueous solution.

Experimental Protocol (Proposed):

Part A: Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline

  • Trifluoromethoxylation of 2-Chloro-4-nitrophenol: This step is a key transformation and can be challenging. Modern methods for the introduction of the trifluoromethoxy group often involve specialized reagents.[12][13] A plausible approach involves the conversion of the phenol to a chlorothionoformate followed by reaction with a fluorinating agent.

  • Reduction of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene: The nitro group can be reduced to an amine using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).

Part B: Diazotization and Hydrolysis of 3-Chloro-4-(trifluoromethoxy)aniline

Materials:

  • 3-Chloro-4-(trifluoromethoxy)aniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water

  • Ice

Procedure:

  • In a beaker, carefully add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution.

  • Add 3-chloro-4-(trifluoromethoxy)aniline (1.0 eq) to the cold sulfuric acid solution with stirring.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, bring a volume of water to a boil.

  • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the mixture for a further 30 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Self-Validating System:

The formation of the diazonium salt can be confirmed by a coupling reaction with a suitable phenol (e.g., 2-naphthol) to form a colored azo dye. The progress of the hydrolysis can be monitored by TLC. The final product must be rigorously characterized by spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Electrophilic ChlorinationRoute 2: Diazotization of Aniline
Starting Material 4-(Trifluoromethoxy)phenol2-Chloro-4-nitrophenol (or similar)
Number of Steps 13 or more
Key Challenge Regioselectivity of chlorinationSynthesis of the aniline precursor
Potential Byproducts Isomeric chlorophenols, polychlorinated productsByproducts from trifluoromethoxylation and reduction steps
Scalability Potentially more straightforward for large-scale production if selectivity can be controlled.Multi-step nature may be less efficient for large-scale synthesis.
Overall Yield Highly dependent on the regioselectivity achieved.Can be higher if each step proceeds with good yield.

Conclusion

Both presented synthetic routes offer viable pathways to this compound. Route 1 is more convergent but faces the significant challenge of controlling the regioselectivity of the chlorination step. Route 2 is a longer, more linear synthesis but provides better control over the final substitution pattern. The choice of the optimal route will depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and the availability of starting materials and specialized reagents. Further optimization of the reaction conditions for either route, particularly for the regioselective chlorination in Route 1 and the trifluoromethoxylation in Route 2, would be a valuable area for future research.

References

Structural Analysis and Characterization of 3-Chloro-4-(trifluoromethoxy)phenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(trifluoromethoxy)phenol is a key halogenated aromatic intermediate whose unique electronic and structural properties make it a valuable building block in modern synthetic chemistry. Its utility spans the development of advanced agrochemicals and novel pharmaceutical agents, including modulators for significant drug targets.[1][2] This guide provides a comprehensive technical overview of the essential analytical methodologies required for the unambiguous structural elucidation and characterization of this compound. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering field-proven insights and detailed experimental protocols. This document is designed to equip researchers and drug development professionals with the necessary tools to ensure the quality, purity, and structural integrity of this compound in their research and development pipelines.

Introduction and Strategic Importance

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[3] this compound embodies this principle, featuring both a chloro and a trifluoromethoxy substituent on a phenolic scaffold. This combination of functional groups makes it a highly versatile intermediate. It is particularly noted for its role in synthesizing GPR119 receptor modulators, which are investigated for the treatment of metabolic disorders like diabetes and obesity.[2] Furthermore, its structural motifs are integral to the development of next-generation herbicides and fungicides, highlighting its dual importance in pharmaceutical and agrochemical industries.[1][4]

Given its role as a critical starting material, a rigorous and multi-faceted analytical approach is not just recommended but essential to verify its identity and purity, ensuring the success of subsequent synthetic transformations and the integrity of final products.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is to understand its basic structural and physical properties. These data serve as a primary reference for all subsequent analytical investigations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1000339-94-5[2][5]
Molecular Formula C₇H₄ClF₃O₂[2][5]
Molecular Weight 212.55 g/mol [2][5]
Appearance Yellow liquid (typical)[4]
Purity ≥98% (commercially available)

The structure, shown below, consists of a phenol ring substituted at position 3 with a chlorine atom and at position 4 with a trifluoromethoxy (-OCF₃) group. This specific substitution pattern dictates the distinct spectroscopic signatures discussed in the following sections.

Chemical Structure of this compound

Core Analytical Techniques for Structural Elucidation

A singular analytical technique is insufficient for complete characterization. True scientific rigor is achieved through the strategic integration of multiple, complementary methods. The workflow below illustrates a robust approach to confirming the structure and purity of this compound.

G cluster_0 Initial Verification cluster_1 Spectroscopic Analysis cluster_2 Purity & Final Confirmation A Sample Acquisition (this compound) B Physicochemical Properties (CAS, MW, Appearance) A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B->C Structural Backbone D Mass Spectrometry (EI-MS, HRMS) B->D Molecular Weight E Infrared Spectroscopy (FT-IR) B->E Functional Groups G Data Integration & Structural Confirmation C->G D->G E->G F Chromatography (GC-MS or HPLC) F->G

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound like this, ¹⁹F NMR provides an additional, highly sensitive probe of the molecular structure.[6]

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The aromatic region (typically 6.5-8.0 ppm) is of primary interest.

  • Expected Signals: The trisubstituted benzene ring has three aromatic protons.

    • One proton will be a singlet (or a narrowly split doublet), adjacent to the chlorine and hydroxyl groups.

    • The other two protons will form a doublet of doublets or two distinct doublets, showing coupling to each other.

    • A broad singlet corresponding to the phenolic hydroxyl (-OH) proton will also be present, its chemical shift being highly dependent on concentration and solvent.

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The trifluoromethoxy group's influence is significant.

  • Expected Signals: Seven distinct carbon signals are expected.

    • Four signals for the aromatic carbons attached to hydrogen.

    • Two signals for the aromatic carbons attached to the chloro and hydroxyl groups.

    • A characteristic quartet for the carbon of the -OCF₃ group due to coupling with the three fluorine atoms (¹JC-F), typically with a large coupling constant of around 255 Hz.[7]

¹⁹F NMR is exceptionally useful for confirming the presence and electronic environment of the trifluoromethoxy group.[6]

  • Expected Signal: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this peak is highly indicative of the group's integrity and its electronic environment.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H ~ 7.0 - 7.5m3H, Aromatic protons
Variablebr s1H, Phenolic OH
¹³C ~ 115 - 155-6C, Aromatic carbons
~ 120q, ¹JC-F ≈ 255 Hz1C, -OCF₃
¹⁹F ~ -58 to -60s3F, -OCF₃
Protocol 1: NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or Acetone-d₆, 0.6 mL)

  • NMR tube (5 mm)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the deuterated solvent directly within a clean, dry NMR tube. If the solvent does not contain an internal standard, add a small drop of TMS.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A spectral width of 12-15 ppm and a 90° pulse are typical.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This requires a larger number of scans for adequate signal-to-noise. A spectral width of 220-240 ppm is standard.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. This is typically a quick experiment due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.

  • Data Processing: Process all spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Causality: The choice of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum. Shimming is essential for achieving high resolution, which allows for the accurate measurement of chemical shifts and coupling constants.[7]

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak. Due to the presence of chlorine, this will appear as a characteristic isotopic pattern: a peak at m/z 212 (for ³⁵Cl) and a peak at m/z 214 (for ³⁷Cl) with an approximate intensity ratio of 3:1.

  • Key Fragmentation: Expect fragmentation patterns corresponding to the loss of a chlorine atom, a trifluoromethyl group, or other characteristic fragments.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To confirm the molecular weight, isotopic pattern, and purity of the compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC-MS system with an EI source

  • Capillary GC column (e.g., DB-5MS or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent.

  • GC Method:

    • Injector: Set to 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS. The compound will be separated on the column and subsequently analyzed by the mass spectrometer.

  • Data Analysis: Analyze the resulting chromatogram to assess purity. Examine the mass spectrum of the main peak to identify the molecular ion cluster and key fragment ions.[8]

Causality: GC is an excellent technique for separating volatile halogenated phenols.[8] EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared to spectral libraries for identification.[9]

G cluster_main Complementary Data from Analytical Techniques NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Confirmed Structure of This compound NMR->Structure C-H Framework -OCF₃ position MS Mass Spectrometry (GC-MS) MS->Structure Molecular Weight Elemental Formula (HRMS) Isotopic Pattern (Cl) IR Infrared Spectroscopy (FT-IR) IR->Structure Functional Groups (-OH, -OCF₃, C-Cl)

Caption: How different analytical techniques provide complementary structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

  • Key Absorptions:

    • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[10]

    • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

    • Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong band around 1220 cm⁻¹ is indicative of a phenol C-O bond.[10]

    • C-F and C-Cl Stretches: Strong absorptions in the fingerprint region (below 1300 cm⁻¹) corresponding to C-F bonds (typically 1100-1300 cm⁻¹) and the C-Cl bond (typically 600-800 cm⁻¹).

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3200-3600Phenolic O-HStretching (broad)
~3050Aromatic C-HStretching
1450-1600Aromatic C=CRing Stretching
1100-1300C-F (in -OCF₃)Stretching (strong)
~1220Phenolic C-OStretching
600-800C-ClStretching
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Materials:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

  • Solvent for cleaning (e.g., isopropanol).

Procedure (using ATR):

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a soft tissue dampened with isopropanol and allow it to dry completely.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Causality: The ATR accessory is a modern, efficient method that requires minimal sample preparation for liquid samples, eliminating the need for preparing KBr pellets or liquid films on salt plates.[11]

Conclusion

The structural characterization of this compound is a critical step in its application for pharmaceutical and agrochemical synthesis. A robust analytical strategy, as outlined in this guide, is paramount. By integrating the complementary data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, researchers can unambiguously confirm the molecule's identity, structure, and purity. The detailed protocols provided herein serve as a validated starting point for laboratory implementation, enabling scientists to proceed with confidence in the quality of this vital chemical intermediate.

References

An In-Depth Technical Guide on the Biological Activity of 3-Chloro-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of halogen and trifluoromethoxy (-OCF₃) moieties into phenolic structures represents a key strategy in contemporary medicinal chemistry. The trifluoromethoxy group, in particular, is prized for its ability to profoundly alter a molecule's physicochemical profile, often enhancing metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a detailed examination of 3-Chloro-4-(trifluoromethoxy)phenol, a compound situated at the intersection of these strategic chemical modifications. While direct, extensive research into its specific biological activities is limited, this document synthesizes available information on its role as a chemical intermediate, draws logical inferences from structurally related compounds, and outlines the established methodologies required to fully characterize its biological potential. We will explore its known applications, physicochemical properties, and provide a comprehensive framework for its systematic evaluation, from initial cytotoxicity screening to mechanistic pathway analysis.

Introduction and Strategic Context

This compound is a halogenated aromatic compound whose structure suggests significant potential for biological interaction. The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are increasingly utilized in drug design to enhance pharmacological profiles.[1] These groups can improve a compound's lipophilicity, solubility, metabolic stability, and molecular conformation, which are critical factors in developing new medicines.[1]

This compound is primarily recognized as a versatile chemical intermediate.[2] It serves as a crucial building block in the synthesis of more complex molecules across various sectors, including:

  • Pharmaceutical Research : Used in the development of novel compounds with potential antifungal and antibacterial properties.[2]

  • Agrochemical Development : Acts as an intermediate in the synthesis of next-generation herbicides and fungicides for crop protection.[2]

  • Material Science : Applied in formulating advanced polymers and coatings that require high chemical resistance and stability.[2]

Given its foundational role, understanding the inherent biological activity of this precursor is paramount for predicting the properties and potential toxicities of its derivatives.

Physicochemical Properties and Synthetic Considerations

The biological activity of a compound is intrinsically linked to its chemical structure and properties.

PropertyValueSource
CAS Number 1000339-94-5[2]
Molecular Formula C₇H₄ClF₃O₂[2]
Molecular Weight 212.55 g/mol [2]
Predicted pKa 8.36 ± 0.18[3]
Predicted XLogP3 2.8[3]

The trifluoromethoxy group significantly increases the acidity of the phenolic hydroxyl group compared to phenol itself (pKa ≈ 10). This alteration affects the compound's ionization state at physiological pH, which in turn governs its membrane permeability and interaction with target proteins.

Synthetic Pathways

The synthesis of aryl trifluoromethyl ethers, including this compound, can be achieved through several established methods. A common approach involves a two-step chlorination/fluorination sequence starting from the corresponding anisole (methoxybenzene) derivative.[4][5] Another method utilizes the reaction of phenols with tetrachloromethane and anhydrous hydrogen fluoride.[4][5] These synthetic routes are crucial for producing the quantities needed for biological screening and development.

Postulated Biological Activity and Mechanistic Hypotheses

While direct studies on this compound are not widely published, we can infer potential biological activities based on its structural motifs.

Analogy to Chlorinated Phenols

Chlorinated phenols are known to possess a range of biological effects. Studies have shown that with increasing chlorination, the toxicity of phenols can increase.[6] Higher chlorinated phenols have been suggested to interfere with oxidative phosphorylation, a critical cellular process for energy production.[6] This action is often attributed to the chlorophenate ion.[6] The presence of the chloro-substituent in this compound suggests that an investigation into its effects on mitochondrial function is a logical starting point.

Role of the Trifluoromethoxy Group

The -OCF₃ group is a lipophilic hydrogen bond acceptor that can significantly enhance a molecule's ability to cross biological membranes and improve its metabolic stability. Phenols containing trifluoromethyl groups have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[7]

  • Anticancer Potential : These compounds often act by inhibiting key signaling pathways dysregulated in cancer, leading to suppressed cell proliferation and induction of apoptosis.[7]

  • Anti-inflammatory Effects : They can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.[7]

Therefore, it is plausible that this compound could exhibit similar activities, warranting investigation in these therapeutic areas.

Proposed Framework for Biological Evaluation

To systematically characterize the biological activity of this compound, a tiered experimental approach is recommended. This framework ensures a logical progression from broad screening to detailed mechanistic studies.

Tier 1: Foundational Cytotoxicity and Safety Assessment

The initial step is to determine the compound's general toxicity profile. This establishes a safe concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Culture : Plate selected cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment : Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the cell plates with the compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Causality Explanation : The MTT assay is chosen as a robust, high-throughput method to assess metabolic activity, which is a reliable proxy for cell viability. A reduction in the conversion of MTT to formazan indicates mitochondrial dysfunction or cell death, providing a quantitative measure of cytotoxicity.

G

Tier 2: Targeted Activity Screening

Based on the structural alerts discussed in Section 3, the compound should be screened for specific biological activities.

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

  • Anti-inflammatory Assays : Measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. A reduction in NO suggests anti-inflammatory potential.

  • Anticancer Assays : Apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry) and cell cycle analysis on cancer cell lines that show sensitivity in the MTT assay.

Tier 3: Metabolism and Mechanistic Studies

For any promising activities identified in Tier 2, deeper investigation is required.

Metabolism: The metabolism of structurally similar compounds, such as 3-chloro-4-fluoroaniline, has been studied extensively in rats.[8][9][10] These studies reveal that major metabolic transformations include N-acetylation, hydroxylation, and subsequent O-sulfation or glucuronidation.[8][9][10] It is highly probable that this compound would undergo similar Phase II conjugation reactions at the hydroxyl group.

Experimental Protocol: In Vitro Metabolic Stability using Liver Microsomes

  • Reaction Setup : Incubate this compound (e.g., at 1 µM) with pooled human liver microsomes in a phosphate buffer.

  • Initiation : Start the reaction by adding an NADPH-regenerating system.

  • Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching : Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis : Centrifuge to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation : Determine the in vitro half-life (t₁/₂) and intrinsic clearance.

Causality Explanation : This assay simulates Phase I metabolism by providing the necessary enzymes (cytochrome P450s) and cofactors. A rapid disappearance of the parent compound indicates high metabolic liability, while a slow disappearance suggests good metabolic stability, a desirable property for drug candidates.

G

Toxicological and Safety Considerations

The Safety Data Sheet (SDS) for this compound indicates potential hazards.[11] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[11] The SDS for the related compound 4-(Trifluoromethoxy)phenol notes it is harmful if swallowed and causes skin and serious eye damage. While comprehensive toxicological data for this compound is not available, these warnings necessitate careful handling and the use of appropriate personal protective equipment (PPE) in a laboratory setting.[12]

Conclusion and Future Directions

This compound is a chemical entity with significant, yet largely unexplored, biological potential. Its primary value as a synthetic intermediate in pharmaceuticals and agrochemicals underscores the importance of characterizing its intrinsic bioactivity and toxicological profile.[2] Inferences drawn from structurally related chlorophenols and trifluoromethyl-containing phenols suggest that promising avenues for investigation include its potential anticancer, anti-inflammatory, and antimicrobial effects.[6][7]

The experimental framework outlined in this guide provides a clear, logical, and technically sound pathway for elucidating the compound's biological properties. By progressing from broad cytotoxicity screening to targeted bioassays and mechanistic studies, researchers can effectively unlock the full potential of this versatile molecule, paving the way for its application in the development of novel, efficacious, and safe chemical entities.

References

toxicological data for 3-Chloro-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of 3-Chloro-4-(trifluoromethoxy)phenol

Introduction

This compound is a halogenated, trifluoromethoxylated aromatic compound. Its structure suggests its utility as a versatile chemical intermediate, particularly in the synthesis of complex molecules within the agrochemical and pharmaceutical industries.[1] Compounds with chlorinated and fluorinated phenyl rings are common pharmacophores and building blocks for herbicides and fungicides due to their enhanced metabolic stability and binding characteristics.[1]

However, the very features that make this molecule synthetically attractive—the chloro- and trifluoromethoxy- substitutions on a phenol backbone—also raise specific toxicological questions. The phenol moiety is known for its systemic toxicity, while halogenated aromatic compounds can exhibit persistence and specific organ toxicities.[2][3] This guide provides a comprehensive overview of the currently available . Critically, for a compound at this stage of industrial use, there is a significant lack of published, peer-reviewed toxicological studies.[4]

Therefore, this document will adopt a dual approach:

  • Data Synthesis: Present and analyze the limited available safety data for this compound.

  • Predictive Toxicology and Hazard Assessment: Employ a structure-activity relationship (SAR) analysis by examining toxicological data from structurally analogous compounds. This approach is fundamental in regulatory toxicology for assessing chemicals with incomplete data profiles.

  • Proposed Experimental Workflows: Provide detailed, best-practice experimental protocols for key toxicological endpoints. This serves as a practical guide for researchers and drug development professionals to generate the necessary data for a robust safety assessment.

This guide is designed to be a living document, providing both what is known and a clear roadmap for acquiring the critical missing data needed for comprehensive risk assessment.

Part 1: Physicochemical Properties and Toxicokinetics

Understanding the physicochemical properties of a compound is the foundation of toxicology. These properties govern its absorption, distribution, metabolism, and excretion (ADME), collectively known as toxicokinetics.

Known and Predicted Properties:

PropertyValue / DataSource / Comment
Molecular Formula C₇H₄ClF₃OPubChem
Molecular Weight 196.55 g/mol PubChem
Appearance White Crystalline Solid (Predicted)Based on analogs
Water Solubility Low (Predicted)Typical for halogenated phenols
LogP (Octanol-Water Partition Coefficient) 2.8 - 3.8 (Predicted)[5][6] Indicates potential for bioaccumulation
pKa ~8.36 (Predicted)[7] Weakly acidic phenol group

Toxicokinetic Profile (Inferred):

  • Absorption: Due to its moderate lipophilicity (LogP) and solid nature, dermal and inhalation routes are significant potential pathways for occupational exposure.[5] Oral absorption is also likely.

  • Distribution: The predicted LogP suggests the compound may distribute into fatty tissues.

  • Metabolism: Metabolism is expected to occur in the liver via cytochrome P450 enzymes, likely involving hydroxylation of the aromatic ring, followed by conjugation (glucuronidation or sulfation) for excretion. The trifluoromethoxy group is generally stable and less prone to metabolic cleavage than a methoxy group.

  • Excretion: Metabolites are primarily expected to be excreted via urine.

Part 2: Hazard Identification and Acute Toxicity

Acute toxicity testing provides data on the adverse effects that may result from a single, short-term exposure to a substance.

Data for this compound: A publicly available Safety Data Sheet (SDS) for this specific compound indicates that no data is available for acute oral, dermal, or inhalation toxicity.[4]

Analysis of Structural Analogs: To estimate the potential acute toxicity, we can examine data from closely related compounds.

CompoundCAS No.Acute Oral ToxicityAcute Dermal ToxicityOther Acute Effects
4-(Trifluoromethoxy)phenol 828-27-3Harmful if swallowed (ATE: 500 mg/kg)Harmful in contact with skin[8]Causes skin/eye irritation, May cause respiratory irritation.[8][9]
4-Chloro-3-(trifluoromethyl)phenol 6294-93-5Harmful if swallowed[6][10]Harmful in contact with skin[6][10]Causes severe skin burns and eye damage.[10]
4-(Trifluoromethyl)phenol 402-45-9Toxic if swallowed[5]Data not specifiedCauses skin irritation and serious eye damage.[5]

Expert Assessment: The data from structural analogs consistently indicate that this class of compounds is harmful to toxic if swallowed and can cause significant skin and eye irritation or damage.[5][6][8][9][10] The presence of both the chloro- and trifluoromethoxy- groups on the phenol ring suggests that this compound will likely exhibit similar or potentially greater toxicity. It should be handled as a substance with high acute toxicity potential.

Proposed Experimental Protocol: Acute Oral Toxicity (OECD 423)

This protocol follows the Acute Toxic Class Method (OECD Test Guideline 423), which allows for hazard classification with a minimal number of animals.

Causality and Justification: The choice of OECD 423 is based on ethical considerations (animal welfare) and its wide regulatory acceptance. It provides sufficient information to classify the substance for GHS categories 1 through 4, which is the primary goal of acute toxicity testing.

Methodology:

  • Animals: Use a single sex (typically female rats, as they are often slightly more sensitive) for the initial test.

  • Housing: House animals individually in standard laboratory conditions with controlled temperature, humidity, and light cycle. Provide access to standard diet and water ad libitum.

  • Dose Administration:

    • Administer the test substance by oral gavage. The substance should be dissolved or suspended in an appropriate vehicle (e.g., corn oil, water with 0.5% carboxymethylcellulose).

    • Begin with a starting dose of 300 mg/kg body weight, based on the data from analogs.

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors and convulsions).

    • Record body weights shortly before administration and at least weekly thereafter.

  • Endpoint: The primary endpoint is mortality. The number of animals that die within the 14-day period at a given dose determines the next step (testing at a lower or higher dose) according to the OECD 423 flowchart.

  • Pathology: Perform a gross necropsy on all animals at the end of the observation period.

Workflow Diagram:

OECD_423_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_decision Decision & Classification A Select Animal Model (Female Rats) B Determine Vehicle & Substance Formulation A->B C Acclimatize Animals B->C D Administer Starting Dose (e.g., 300 mg/kg) to 3 Animals C->D E Observe for 14 Days (Clinical Signs, Body Weight) D->E F Record Mortality E->F G 2-3 Animals Die? F->G Outcome 1 H 0-1 Animals Die? F->H Outcome 2 I Confirm at Lower Dose G->I J Test at Higher Dose H->J K Classify Hazard (GHS Category) I->K J->K

Caption: Workflow for Acute Oral Toxicity Testing via OECD 423.

Part 3: Genotoxicity and Carcinogenicity

Genotoxicity: Genotoxicity assays are crucial for identifying compounds that can cause genetic damage (mutations, chromosomal aberrations), which may lead to cancer or heritable diseases.

  • Data for this compound: No data available.[4]

  • Data from Analogs: No specific genotoxicity data was found for the closest structural analogs in the initial search.

  • Assessment based on Chemical Class: Chlorophenols as a class have mixed results in genotoxicity assays. Some, like 2,4,6-trichlorophenol, are associated with DNA damage.[2] The potential for reactive metabolites formed during hepatic metabolism to interact with DNA cannot be ruled out without specific testing.

Carcinogenicity: Carcinogenicity studies assess the potential of a substance to cause cancer over the lifespan of an animal.

  • Data for this compound: No data available.[4]

  • Data from Analogs & Chemical Class: The International Agency for Research on Cancer (IARC) and the World Health Organization (WHO) have classified several chlorophenols as potential or suspected human carcinogens (Group 2B).[2] For example, 2,4,6-trichlorophenol is "reasonably anticipated to be a human carcinogen."[11] Studies on other substituted phenols, such as 4-methoxyphenol, have demonstrated carcinogenicity in rats.[12] This raises a structural alert for this compound.

Proposed Experimental Strategy: A Tiered Approach to Genotoxicity Testing

Causality and Justification: A tiered, or battery, approach is the standard for genotoxicity assessment. It combines an in vitro test for gene mutations with a test for chromosomal damage, providing a comprehensive screen before proceeding to more complex and costly in vivo studies.

Tier 1: In Vitro Battery

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471):

    • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a nutrient-deficient medium.

    • Justification: It is a rapid, sensitive, and highly standardized screen for point mutations caused by a chemical or its metabolites. The test must be conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in the body.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487):

    • Principle: This assay detects damage to chromosomes or the mitotic spindle. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

    • Justification: It provides information on clastogenicity (chromosome breakage) and aneugenicity (chromosome loss), which are key mechanisms of genotoxicity not detected by the Ames test.

Workflow Diagram:

Genotoxicity_Workflow cluster_tier1 Tier 1: In Vitro Assessment cluster_results Analysis & Decision A Test Compound B Ames Test (OECD 471) - Gene Mutation - With & Without S9 A->B C Micronucleus Test (OECD 487) - Chromosome Damage - With & Without S9 A->C D Both Tests Negative B->D E One or Both Tests Positive B->E C->D C->E F Low Genotoxic Concern D->F G Proceed to Tier 2: In Vivo Testing E->G

Caption: Tiered workflow for genotoxicity assessment.

Tier 2: In Vivo Testing (if Tier 1 is positive) If clear evidence of genotoxicity is found in vitro, an in vivo test, such as the Mammalian Erythrocyte Micronucleus Test (OECD 474) using rodents, would be the required next step to determine if the effect is expressed in a whole animal system.

Part 4: Reproductive and Developmental Toxicity

This area of toxicology investigates the potential for a substance to interfere with reproductive function or cause harm to a developing organism.

  • Data for this compound: No data available.[4]

  • Data from Analogs & Chemical Class: Phenol itself is a known developmental toxicant in animals, associated with reduced fetal weight and viability at high doses.[13][14] Many endocrine-disrupting chemicals, which can interfere with reproductive health, have a phenolic structure.[15] Given the widespread use of similar compounds in pesticides, which are often designed to interfere with biological systems, there is a clear need to investigate this endpoint.

Proposed Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)

Causality and Justification: For a compound with limited data, the combined OECD 422 study is a highly efficient screening method. It provides information on repeated dose toxicity (targeting systemic organs), reproductive performance (fertility, gestation), and developmental effects in offspring, all within a single study, thereby reducing animal usage.

Methodology:

  • Animals: Use male and female rats.

  • Dose Administration: Administer the test substance daily by oral gavage at three dose levels plus a control group. Dosing should begin in males for 2 weeks prior to mating and continue for a total of 4 weeks. In females, dosing should occur for 2 weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.

  • Mating: After 2 weeks of dosing, co-house one male and one female from the same dose group for up to 2 weeks to allow mating.

  • Endpoints (Parental Animals):

    • Systemic Toxicity: Monitor clinical signs, body weight, and food consumption. Conduct hematology, clinical chemistry, and full histopathology on parental animals.

    • Reproductive Performance: Record mating index, fertility index, gestation length.

  • Endpoints (Offspring):

    • Record number of live and dead pups at birth.

    • Monitor pup viability, body weight, and clinical signs until day 4 post-partum.

    • Conduct a gross necropsy on all offspring.

This screening study provides a robust dataset to identify any potential for reproductive or developmental toxicity, which would guide the need for more extensive multi-generational studies.

Conclusion and Recommendations

The toxicological profile of this compound is largely incomplete. While it is a valuable intermediate in the chemical industry, the absence of empirical data is a significant gap for any comprehensive risk assessment.

Based on a thorough analysis of its chemical structure and data from closely related analogs, it is prudent to handle This compound as a substance that is potentially:

  • Acutely toxic if swallowed or in contact with skin.

  • A severe skin and eye irritant .

  • A suspect genotoxin and/or carcinogen , warranting further investigation.

  • A potential reproductive or developmental toxicant .

It is strongly recommended that the experimental workflows outlined in this guide be undertaken to fill the existing data gaps. The tiered testing strategy proposed for genotoxicity and the use of the combined OECD 422 study represent an efficient, ethical, and scientifically robust approach to characterizing the hazards of this compound. This data is essential for establishing safe handling procedures, protecting occupational health, and ensuring environmental safety.

References

solubility of 3-Chloro-4-(trifluoromethoxy)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Chloro-4-(trifluoromethoxy)phenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 1000339-94-5), a key intermediate in the pharmaceutical and agrochemical industries.[1] In the absence of extensive empirical solubility data, this document employs a robust theoretical and predictive framework centered on Hansen Solubility Parameters (HSP). We present estimated HSP values for the solute, a detailed analysis of its interactions with a range of organic solvents, and a predictive solubility map. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for determining equilibrium solubility via the isothermal shake-flask method, ensuring researchers can validate these theoretical predictions. This document is intended for researchers, chemists, and formulation scientists engaged in drug development and chemical synthesis.

Introduction: The Significance of Solubility

This compound is a specialized aromatic compound whose utility as a synthetic building block is of growing interest.[1] Its molecular architecture, featuring a chlorinated phenyl ring, a phenolic hydroxyl group, and a trifluoromethoxy group, offers a unique combination of reactivity and physicochemical properties. The trifluoromethoxy (-OCF3) group, in particular, is known to enhance metabolic stability and increase lipophilicity, critical attributes in the design of bioactive molecules.[2][3]

The successful application of this intermediate—be it in reaction chemistry, purification, or formulation—is fundamentally governed by its solubility. A thorough understanding of how it interacts with various organic solvents is not merely academic; it is a critical prerequisite for efficient process development, enabling rational solvent selection for:

  • Reaction Media: Ensuring reactants are in the same phase to facilitate desired chemical transformations.

  • Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.

  • Formulation: Developing stable, homogenous solutions for downstream applications or final product delivery.

  • Analytical Chemistry: Preparing solutions for characterization techniques like HPLC and NMR.

This guide bridges the current knowledge gap by providing a predictive analysis of the compound's solubility, grounded in established chemical theory.

Physicochemical Profile of this compound

A molecule's solubility is a direct consequence of its structure and resulting physical properties. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1000339-94-5[4][5]
Molecular Formula C₇H₄ClF₃O₂[1]
Molecular Weight 212.55 g/mol [1]
Physical Form Colorless to Pale-Yellow Liquid[4]
Calculated XLogP3 3.6[6]

The structure contains three key functional regions that dictate its interaction with solvents:

  • Phenolic Hydroxyl (-OH) Group: This group is a strong hydrogen bond donor and acceptor, imparting polar characteristics.

  • Aromatic Ring & Chloro- Substituent: The phenyl ring contributes to van der Waals (dispersion) forces. The chlorine atom adds to the molecule's polarity and size.

  • Trifluoromethoxy (-OCF3) Group: This highly electronegative group increases the molecule's dipole moment (polarity) and is a significant contributor to its lipophilicity.[7] It is a hydrogen bond acceptor but not a donor.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond the qualitative rule of "like dissolves like," we utilize the Hansen Solubility Parameter (HSP) model. This powerful framework dissects the total cohesive energy of a substance into three distinct components, providing a semi-quantitative basis for predicting miscibility and solubility.[8]

The total Hildebrand solubility parameter (δt) is deconstructed as follows:

δt² = δD² + δP² + δH²

Where:

  • δD (Dispersion): Represents the energy from temporary fluctuating dipoles and van der Waals forces.

  • δP (Polar): Represents the energy from permanent dipole-dipole interactions.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonding (electron exchange), a critical parameter for molecules like phenols.

A solute and solvent with similar HSP values are considered "alike" and are likely to be miscible. This similarity is quantified by the Hansen Solubility Parameter Distance (Ra) , calculated as:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value signifies a higher affinity between the solute (1) and the solvent (2), and thus, a higher predicted solubility.

Predicted Solubility Profile

As experimental HSP values for this compound are not publicly available, we have estimated them using the robust Stefanis-Panayiotou group-contribution method.[9][10] This method analyzes the molecule's structure and assigns values to its constituent functional groups to calculate the overall HSP.

Estimated Hansen Solubility Parameters for this compound:

ParameterEstimated Value (MPa⁰·⁵)Description
δD 18.5Dispersion forces, typical for aromatic systems.
δP 7.5Polar forces, influenced by -Cl, -OH, and -OCF3 groups.
δH 10.0Hydrogen bonding, primarily from the phenolic -OH group.
δt (Total) 22.4Total Hildebrand solubility parameter.

Using these estimated values, we can predict the solubility of this compound in a range of common organic solvents. The table below lists solvents, their respective HSPs, and the calculated Ra distance. Solvents with lower Ra values are predicted to be better solvents.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Ra (Distance) Predicted Solubility
Tetrahydrofuran (THF) 16.85.78.04.6 Excellent
Acetone 15.510.47.07.5 Excellent
Ethyl Acetate 15.85.37.27.6 Very Good
Dichloromethane 17.07.37.17.7 Very Good
Methanol 14.712.322.314.8 Good
Ethanol 15.88.819.411.4 Good
Isopropanol 15.86.116.48.4 Very Good
Toluene 18.01.42.012.2 Moderate
Chloroform 17.83.15.710.1 Moderate
Hexane 14.90.00.017.8 Poor
Water 15.516.042.334.3 Very Poor

Note: Solvent HSP data sourced from established literature.[11][12]

Interpretation of Predictive Data:

  • High Solubility Predicted: Solvents like THF, acetone, isopropanol, and ethyl acetate show the smallest Ra distances. Their balance of moderate polarity and hydrogen bond accepting capability aligns well with the solute's properties.

  • Moderate Solubility Predicted: Solvents like methanol and ethanol , while highly polar, have very strong self-association via hydrogen bonding. This can make solvating the bulky, less polar regions of the solute less favorable, resulting in slightly larger Ra values. Aromatic solvents like toluene have a compatible dispersion component (δD) but lack the polarity and hydrogen bonding capacity to effectively solvate the -OH group, leading to moderate predicted solubility.

  • Poor Solubility Predicted: Non-polar aliphatic solvents like hexane are a significant mismatch across both polar and hydrogen bonding parameters, resulting in a very large Ra and predicting poor solubility.

Experimental Verification: Isothermal Shake-Flask Protocol

The predictions above provide a strong theoretical basis for solvent selection. However, they must be validated by empirical measurement. The "gold standard" for determining equilibrium solubility is the isothermal shake-flask method.[13]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A 1. Add excess solute to solvent in vial B 2. Seal vial securely A->B C 3. Agitate at constant T (e.g., 25°C) for 24h B->C D 4. Allow solids to settle (optional centrifugation) C->D E 5. Sample supernatant D->E F 6. Filter sample (e.g., 0.22 µm PTFE) E->F G 7. Dilute aliquot with mobile phase F->G H 8. Quantify concentration (e.g., HPLC-UV) G->H

Caption: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Methodology
  • Preparation:

    • To a series of glass vials, add a measured volume (e.g., 2 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. This ensures saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples at a consistent rate for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Sample Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 1-2 hours to allow solid particles to settle.

    • For very fine suspensions, centrifugation may be required to achieve clear separation of the solid and liquid phases.

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method).

    • Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

    • Calculate the original solubility in the solvent, accounting for the dilution factor, and express the result in units such as mg/mL or mol/L.

Conclusion

This guide establishes a robust framework for understanding and predicting the . Based on the Hansen Solubility Parameter model, we predict that polar aprotic solvents with hydrogen bond accepting capabilities, such as THF and acetone , will be excellent solvents for this compound. Common alcohols like isopropanol and ethanol are also predicted to be effective. Conversely, non-polar aliphatic solvents like hexane are predicted to be poor solvents.

While this predictive model offers invaluable guidance for initial solvent screening, it is imperative that these findings are confirmed through rigorous experimental measurement. The provided isothermal shake-flask protocol serves as a self-validating system for obtaining precise, reliable solubility data. By integrating theoretical prediction with empirical verification, researchers can confidently and efficiently select optimal solvent systems, accelerating process development and ensuring the successful application of this versatile chemical intermediate.

References

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Structural Significance of 3-Chloro-4-(trifluoromethoxy)phenol

This compound, with the chemical formula C₇H₄ClF₃O₂, is a halogenated aromatic compound featuring a trifluoromethoxy group. This unique combination of substituents imparts specific chemical properties that make it a valuable building block in organic synthesis. The chloro and trifluoromethoxy groups significantly influence the electron distribution within the aromatic ring, which in turn dictates its reactivity and its spectroscopic signature.

Accurate structural confirmation of such molecules is paramount in chemical research and development to ensure the integrity of subsequent reactions and the biological activity of the final products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing a detailed "fingerprint" of the molecule's atomic and electronic structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule.[2] By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. The predicted ¹H NMR spectrum of this compound is generated using advanced computational algorithms that consider the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d1HH-2
~7.15dd1HH-6
~7.05d1HH-5
~5.50s (broad)1H-OH

Causality of Experimental Choices: The choice of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical for ¹H NMR as it dissolves the sample without introducing interfering proton signals. The broadness of the hydroxyl (-OH) proton signal is due to chemical exchange with residual water in the solvent and hydrogen bonding.

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Region (7.0-7.5 ppm): The three aromatic protons appear as distinct signals due to the substitution pattern. The proton at position 2 (H-2), being ortho to the chlorine atom, is expected to be the most downfield. The proton at position 6 (H-6) will appear as a doublet of doublets due to coupling with both H-2 and H-5. The proton at position 5 (H-5) will be a doublet, coupling with H-6.

  • Hydroxyl Proton (~5.5 ppm): The phenolic hydroxyl proton typically appears as a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (~1.1%), the spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon atom.[3]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C-1 (C-OH)
~120 (q, J ≈ 257 Hz)-OCF₃
~145C-4 (C-OCF₃)
~125C-3 (C-Cl)
~130C-6
~120C-2
~118C-5

Causality of Experimental Choices: Proton broadband decoupling is a standard technique in ¹³C NMR to simplify the spectrum and improve sensitivity. The large quartet observed for the trifluoromethoxy carbon is a result of coupling with the three fluorine atoms.

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons (115-155 ppm): The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing and electron-donating effects of the substituents. The carbon attached to the hydroxyl group (C-1) is expected to be the most downfield. The carbon bearing the trifluoromethoxy group (C-4) will also be significantly downfield.

  • Trifluoromethoxy Carbon (~120 ppm): The carbon of the -OCF₃ group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms. The large coupling constant (J) is characteristic of a trifluoromethyl group.

NMR Experimental Protocol

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Apply a 90° pulse and acquire the free induction decay (FID).

    • Repeat the acquisition for a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Use a proton broadband decoupling sequence.

    • Acquire the FID for a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS Standard prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1H & 13C FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Integration (1H) & Peak Picking proc3->proc4 proc5 Structural Elucidation proc4->proc5

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] Different bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

Predicted IR Spectrum

The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, C-H, C=C, C-O, C-Cl, and C-F bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Strong, BroadO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1260-1200StrongC-O stretch (aryl ether)
1200-1100StrongC-F stretch (in -OCF₃)
800-600MediumC-Cl stretch
900-675Medium-StrongAromatic C-H out-of-plane bend

Causality of Experimental Choices: The sample for IR analysis can be prepared as a thin film between salt plates (for liquids) or as a KBr pellet (for solids). The broadness of the O-H stretch is a hallmark of hydrogen bonding in phenols.[4]

Interpretation of the Predicted IR Spectrum:

  • O-H Stretch: A strong and broad absorption in the region of 3550-3200 cm⁻¹ is the most characteristic feature of the phenolic hydroxyl group.

  • Aromatic C-H and C=C Stretches: Absorptions just above 3000 cm⁻¹ indicate aromatic C-H bonds, while the peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the benzene ring.[4][5]

  • C-O and C-F Stretches: The strong absorptions in the 1260-1100 cm⁻¹ range are indicative of the C-O bond of the aryl ether and the C-F bonds of the trifluoromethoxy group.

  • C-Cl Stretch: The presence of a carbon-chlorine bond is confirmed by an absorption in the 800-600 cm⁻¹ region.

  • Out-of-Plane Bending: The pattern of absorptions in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

IR Spectroscopy Experimental Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar.

    • Place the mixture in a pellet press and apply pressure to form a transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify and label the major absorption bands in the spectrum.

Workflow for FT-IR Data Acquisition

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Grind Sample with KBr prep2 Press into Pellet prep1->prep2 acq1 Acquire Background Spectrum prep2->acq1 acq2 Acquire Sample Spectrum acq1->acq2 an1 Ratio Sample to Background acq2->an1 an2 Identify Absorption Bands an1->an2 an3 Correlate with Functional Groups an2->an3

Caption: Workflow for FT-IR sample preparation and data acquisition using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonNeutral Loss
212/214[C₇H₄ClF₃O]⁺•-
183/185[C₆H₄ClFO]⁺••CF₃
148[C₆H₄FO]⁺•Cl
119[C₅H₄F]⁺CO
69[CF₃]⁺C₆H₄ClO

Causality of Experimental Choices: Electron ionization is a common technique for volatile and thermally stable compounds. The high energy of this method leads to extensive fragmentation, providing a detailed fingerprint of the molecule. The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments (M and M+2 peaks in a ~3:1 ratio).

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion (m/z 212/214): The molecular ion peak confirms the molecular weight of the compound. The isotopic pattern with peaks at m/z 212 and 214 in a roughly 3:1 intensity ratio is definitive for a molecule containing one chlorine atom.

  • Loss of •CF₃ (m/z 183/185): A common fragmentation pathway for trifluoromethoxy-substituted compounds is the loss of a trifluoromethyl radical.

  • Loss of •Cl (m/z 148): The loss of a chlorine radical from the molecular ion is also a probable fragmentation pathway for chlorinated aromatic compounds.

  • Further Fragmentation: Subsequent loss of neutral molecules like carbon monoxide (CO) from fragment ions can lead to smaller, stable ions.

Mass Spectrometry Experimental Protocol
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Logical Relationship in Mass Spectrometry Fragmentation

MS_Fragmentation M Molecular Ion [C₇H₄ClF₃O]⁺• m/z 212/214 F1 [C₆H₄ClFO]⁺• m/z 183/185 M->F1 - •CF₃ F2 [C₆H₄FO]⁺ m/z 148 M->F2 - •Cl F4 [CF₃]⁺ m/z 69 M->F4 - C₆H₄ClO F3 [C₅H₄F]⁺ m/z 119 F2->F3 - CO

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Conclusion: A Unified Spectroscopic Picture

The combination of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a cohesive and detailed structural confirmation of this compound. The NMR spectra elucidate the precise arrangement of the carbon and hydrogen atoms, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This multi-technique approach, grounded in established spectroscopic principles, offers a high degree of confidence in the structural assignment, even in the absence of experimentally measured reference spectra. The methodologies and interpretations presented in this guide serve as a valuable resource for the characterization of this and other complex organic molecules in the fields of chemical research and drug development.

References

Methodological & Application

The Strategic Utility of 3-Chloro-4-(trifluoromethoxy)phenol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the judicious selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available intermediates, 3-Chloro-4-(trifluoromethoxy)phenol has emerged as a scaffold of significant interest. Its unique constellation of functional groups—a reactive phenol, a metabolically robust trifluoromethoxy group, and a strategically positioned chlorine atom—offers a powerful toolkit for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the applications and experimental protocols associated with this versatile intermediate, tailored for researchers, scientists, and drug development professionals.

The Molecular Advantage: Unpacking the Functional Group Synergy

The efficacy of this compound as a pharmaceutical intermediate stems from the synergistic interplay of its constituent functional groups. Each moiety imparts distinct and advantageous characteristics to a parent molecule, a concept central to modern drug design.[1][2]

  • The Phenolic Hydroxyl Group: The hydroxyl group serves as a key reactive handle for introducing the entire substituted phenyl ring into a larger molecule. It readily participates in a variety of coupling reactions, most notably Williamson ether synthesis and Mitsunobu reactions, allowing for the formation of stable ether linkages. This is a common strategy for linking aromatic fragments in drug candidates.

  • The Trifluoromethoxy (-OCF3) Group: This functional group is highly sought after in medicinal chemistry for its profound impact on a molecule's properties.[1][3] The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the acidity of the phenol and the reactivity of the aromatic ring.[1] Crucially, it significantly enhances lipophilicity, which can improve a drug's ability to cross cellular membranes.[1][3] Furthermore, the -OCF3 group is exceptionally stable to metabolic degradation, often leading to an extended in vivo half-life of the drug.[1]

  • The Chloro (-Cl) Group: The chlorine atom is not merely a passive substituent. Its presence can significantly influence the binding affinity of a molecule to its biological target through halogen bonding and other non-covalent interactions. Termed the "magic chloro" effect in some circles, the substitution of a hydrogen atom with chlorine can lead to remarkable improvements in potency. Moreover, the chloro group can block sites of potential metabolism on the aromatic ring, further enhancing the metabolic stability of the drug candidate.

The combination of these three functional groups in a single, readily available intermediate makes this compound a powerful tool for lead optimization and the development of new chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1000339-94-5--INVALID-LINK--
Molecular Formula C₇H₄ClF₃O₂--INVALID-LINK--
Molecular Weight 212.55 g/mol --INVALID-LINK--
Appearance Off-white to light yellow solidGeneric observation
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.Generic observation

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chloro and trifluoromethoxy groups. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Application in the Synthesis of GPR119 Modulators

A notable application of this compound is in the synthesis of GPR119 modulators. GPR119 is a G-protein coupled receptor that has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity. The activation of GPR119 stimulates the release of insulin and incretin hormones, leading to improved glucose homeostasis.

The 3-chloro-4-(trifluoromethoxy)phenoxy moiety can be incorporated into various molecular scaffolds to generate potent and selective GPR119 agonists. One such class of compounds is the isoindolinones. The following section provides a detailed, exemplary protocol for the synthesis of an isoindolinone derivative incorporating the title compound.

Experimental Protocol: Synthesis of a 3-Chloro-4-(trifluoromethoxy)phenoxy-Substituted Isoindolinone Derivative

This protocol outlines a two-step synthesis of a potential GPR119 modulator, beginning with the coupling of this compound with a suitable isoindolinone precursor via a Williamson ether synthesis.

Step 1: Williamson Ether Synthesis to form the Intermediate Ether

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions phenol This compound product Intermediate Ether phenol->product Coupling isoindolinone_precursor N-Aryl-3-hydroxyisoindolin-1-one isoindolinone_precursor->product base Base (e.g., K₂CO₃, NaH) solvent Solvent (e.g., DMF, Acetonitrile) Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents phenol This compound product Target Ether phenol->product Coupling alcohol Alcohol Precursor alcohol->product phosphine Triphenylphosphine (PPh₃) azodicarboxylate Azodicarboxylate (e.g., DEAD, DIAD) solvent Anhydrous Solvent (e.g., THF)

References

The Strategic Integration of 3-Chloro-4-(trifluoromethoxy)phenol in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of high-performance materials has led researchers to explore molecular architectures that offer a synergistic blend of thermal stability, chemical resistance, and tailored electronic properties. Within this landscape, fluorinated aromatic compounds have emerged as pivotal building blocks. 3-Chloro-4-(trifluoromethoxy)phenol, a halogenated phenol derivative, presents a unique combination of reactive sites and functional groups that make it a compelling candidate for the synthesis of advanced polymers and materials. This guide provides an in-depth exploration of its potential applications, supported by detailed experimental protocols for its incorporation into high-performance polymer systems.

The trifluoromethoxy (-OCF3) group is a key feature, imparting a low dielectric constant, high thermal stability, and hydrophobicity to the resulting materials. The chloro-substituent offers a potential site for cross-linking or further functionalization, adding another layer of versatility. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science who are looking to leverage the unique properties of this compound.

Part 1: Core Applications in Materials Science

The distinct structural attributes of this compound make it a valuable monomer for the synthesis of specialty polymers with applications in electronics, aerospace, and protective coatings.

High-Performance Poly(aryl ether)s for Low-Dielectric Applications

The demand for materials with low dielectric constants is surging, driven by the need for faster and more efficient electronic devices. The incorporation of fluorine, particularly in the form of the trifluoromethoxy group, is a well-established strategy to reduce the dielectric constant of polymers. This compound can be employed as a monomer in the synthesis of poly(aryl ether)s, a class of high-performance thermoplastics known for their excellent thermal and mechanical properties.

The rationale behind using this specific phenol lies in the synergistic effect of its constituent groups. The bulky and highly electronegative -OCF3 group increases the free volume within the polymer matrix and reduces the overall polarizability, both of which contribute to a lower dielectric constant. The ether linkages in the polymer backbone provide flexibility and good processability, while the aromatic rings ensure high thermal stability. The presence of the chlorine atom can be exploited for post-polymerization modifications, such as cross-linking to enhance solvent resistance and mechanical strength.

Chemically Resistant Coatings and Films

The stability and inertness conferred by the trifluoromethoxy group make polymers derived from this compound excellent candidates for protective coatings and films.[1][2] These materials are expected to exhibit superior resistance to a wide range of chemicals, including acids, bases, and organic solvents. This makes them suitable for applications in harsh environments, such as in the chemical processing industry or as protective layers for sensitive electronic components.

Part 2: Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of a novel poly(aryl ether ketone) (PAEK) incorporating this compound. These protocols are based on established nucleophilic aromatic substitution (SNAr) polymerization techniques for similar fluorinated monomers.

Synthesis of a Novel Poly(aryl ether ketone) (PAEK) via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of a PAEK from this compound and a commercially available activated dihalide, such as 4,4'-difluorobenzophenone.

Materials:

  • This compound (≥98% purity)

  • 4,4'-Difluorobenzophenone (≥99% purity)

  • Anhydrous Potassium Carbonate (K2CO3), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser

  • Heating mantle with a temperature controller

  • Standard laboratory glassware

  • Vacuum oven

Protocol:

  • Reactor Setup: In a flame-dried three-necked flask, add this compound (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add N,N-dimethylacetamide (DMAc) to achieve a monomer concentration of 20% (w/v) and toluene as an azeotropic solvent (approximately 30% of the DMAc volume).

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. The water generated from the reaction between the phenol and potassium carbonate will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After the complete removal of water, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-170 °C to initiate polymerization. The reaction mixture will become more viscous as the polymer forms.

  • Monitoring and Termination: Monitor the progress of the polymerization by observing the increase in viscosity. The reaction is typically allowed to proceed for 8-12 hours. To terminate the reaction, cool the flask to room temperature.

  • Polymer Precipitation and Purification: Dilute the viscous polymer solution with additional DMAc and slowly pour it into a vigorously stirred excess of methanol or a methanol/water mixture (80/20 v/v) to precipitate the polymer.

  • Washing: Filter the fibrous polymer precipitate and wash it thoroughly with deionized water to remove any inorganic salts and residual solvent. Further wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as water can react with the phenoxide intermediate and terminate the polymerization.

  • Azeotropic Dehydration: The complete removal of water is essential for achieving a high molecular weight polymer. Toluene forms an azeotrope with water, facilitating its removal.

  • Excess Potassium Carbonate: A slight excess of potassium carbonate ensures the complete conversion of the phenolic hydroxyl groups to the more nucleophilic phenoxide ions.

  • Reaction Temperature: The temperature is carefully controlled to ensure a reasonable reaction rate without causing side reactions or polymer degradation.

Diagram of the Polymerization Workflow:

G cluster_0 Reactor Setup cluster_1 Polymerization cluster_2 Purification A 1. Add Reactants: - this compound - 4,4'-Difluorobenzophenone - K2CO3 B 2. Add Solvents: - DMAc - Toluene A->B C 3. Azeotropic Dehydration (140-150 °C) B->C D 4. Polymerization (160-170 °C) C->D E 5. Precipitation in Methanol/Water D->E F 6. Washing E->F G 7. Drying F->G H Final Polymer G->H Characterization

Caption: Workflow for the synthesis of a PAEK from this compound.

Part 3: Expected Material Properties and Characterization

The resulting polymer is expected to exhibit a combination of properties that are highly desirable for advanced material applications. The table below summarizes the anticipated properties based on data from similar fluorinated poly(aryl ether)s.

PropertyExpected Value/RangeSignificance
Glass Transition Temperature (Tg) 180 - 220 °CHigh thermal stability, suitable for high-temperature applications.
5% Weight Loss Temperature (Td5) > 500 °C (in N2)Excellent thermal stability.
Dielectric Constant (at 1 MHz) 2.5 - 2.8Low dielectric constant for advanced electronic packaging and insulation.[3]
Tensile Strength 70 - 90 MPaGood mechanical strength for structural applications.
Solubility Soluble in aprotic polar solvents (e.g., NMP, DMAc)Good processability for film casting and coating applications.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the formation of ether linkages.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss over a range of frequencies.

Part 4: Conclusion and Future Outlook

This compound is a promising monomer for the development of a new generation of high-performance polymers. Its unique chemical structure offers a pathway to materials with a desirable combination of low dielectric properties, high thermal stability, and chemical resistance. The protocols provided in this guide offer a solid foundation for researchers to explore the synthesis and characterization of novel poly(aryl ether)s and other advanced materials derived from this versatile building block. Further research could focus on exploring the reactivity of the chlorine atom for cross-linking or grafting, as well as investigating the liquid crystalline properties of derivatives of this phenol. The continued exploration of such fluorinated monomers will undoubtedly pave the way for innovations in materials science with far-reaching technological impacts.

References

analytical methods for detecting 3-Chloro-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 3-Chloro-4-(trifluoromethoxy)phenol

Abstract

This comprehensive application note provides detailed analytical methodologies for the detection and quantification of this compound, a key intermediate in the synthesis of modern agrochemicals and pharmaceuticals.[1] Given its role in chemical manufacturing and potential environmental presence, robust and reliable analytical methods are crucial for process monitoring, quality control, and environmental impact assessment.[1] This guide presents two primary, validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity applications and complex matrices. We provide field-proven insights into method selection, step-by-step experimental protocols, and a framework for method validation consistent with industry standards.

Introduction and Physicochemical Profile

This compound is a halogenated aromatic compound whose unique chemical structure, featuring a trifluoromethoxy group, imparts enhanced stability and reactivity, making it a valuable building block in organic synthesis.[1] Its accurate measurement is fundamental to ensuring the purity of final products and monitoring for its potential release into ecosystems. The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and available instrumentation.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1000339-94-5[3]
Molecular FormulaC₇H₄ClF₃O₂[1]
Molecular Weight212.55 g/mol [1]

Methodology I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of this compound, particularly suitable for process samples and purity assessments where analyte concentrations are relatively high. The methodology relies on reversed-phase chromatography to separate the analyte from other components, followed by detection using its inherent ultraviolet (UV) absorbance.

Principle of HPLC-UV Analysis

In reversed-phase HPLC, the analyte is introduced into a flowing liquid mobile phase and passed through a column packed with a nonpolar stationary phase (typically C18). This compound, being a moderately polar molecule, will partition between the polar mobile phase and the nonpolar stationary phase. Its retention time is controlled by the precise composition of the mobile phase. Following separation, the analyte passes through a UV detector, and its concentration is determined by comparing the measured absorbance at a specific wavelength to that of known standards.

Visualized Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Weigh Standard & Sample p2 Dissolve in Acetonitrile/Water p1->p2 p3 Prepare Serial Dilutions (Standards) p2->p3 p4 Filter Samples (0.45 µm Syringe Filter) p2->p4 a2 Inject Standard/Sample p3->a2 For Calibration p4->a2 For Quantification a1 Equilibrate C18 Column a1->a2 a3 Isocratic Elution a2->a3 a4 Detect at 280 nm a3->a4 d1 Identify Peak by Retention Time a4->d1 d2 Integrate Peak Area d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Sample Concentration d3->d4

Caption: HPLC-UV workflow for this compound.

Detailed Experimental Protocol: HPLC-UV

A. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (H₃PO₄, analytical grade)

  • 0.45 µm syringe filters (PTFE or nylon)

B. Instrumentation and Conditions

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% aqueous phosphoric acid (v/v). The acidic modifier improves peak shape for phenolic compounds.[2]

  • Elution Program: Isocratic elution with 60:40 Acetonitrile:Water (0.1% H₃PO₄). Adjust ratio as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm. Phenolic compounds typically exhibit strong absorbance in this region.[4]

  • Injection Volume: 10 µL.

C. Standard and Sample Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For Process Samples: Accurately weigh the sample, dissolve in the mobile phase, and dilute to a concentration within the calibration range.

    • For Environmental Water Samples (with Solid-Phase Extraction):

      • Acidify 200 mL of the water sample to pH 2 with H₃PO₄ to ensure the phenol is in its neutral form for efficient extraction.[5]

      • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of acidified water.[5]

      • Load the sample onto the cartridge at a flow rate of ~5 mL/min.

      • Wash the cartridge with 5 mL of acidified water to remove interferences.

      • Elute the analyte with 5 mL of methanol.[5]

      • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase.

D. Data Analysis and Quantification

  • Inject the calibration standards to establish the retention time of the analyte.

  • Generate a calibration curve by plotting the peak area against the concentration of each standard. A linear regression with a correlation coefficient (r²) > 0.995 is desirable.[6]

  • Inject the prepared samples.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Expected Performance Characteristics

The following table summarizes typical performance parameters for HPLC-based analysis of phenolic compounds.

Table 2: Illustrative HPLC-UV Method Performance

ParameterExpected ValueRationale / Source
Linearity (r²)> 0.999Indicates a strong proportional relationship between concentration and response.[5]
Limit of Detection (LOD)10 - 50 µg/LDependent on instrument sensitivity and sample pre-concentration.[4]
Limit of Quantification (LOQ)50 - 150 µg/LThe lowest concentration reliably quantifiable with acceptable precision.[7]
Recovery (SPE)85 - 105%Demonstrates the efficiency of the sample extraction process.[5]
Precision (%RSD)< 5%Indicates good reproducibility of the method.[8]

Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and selectivity, such as trace-level detection in environmental matrices or complex pharmaceutical samples, GC-MS is the method of choice. The polarity of phenolic compounds can lead to poor peak shape and adsorption in the GC system; therefore, a derivatization step is typically required to convert the polar hydroxyl group into a less polar ether.[2][9]

Principle of GC-MS Analysis

Samples are first extracted and then derivatized. The derivatized analyte, which is now more volatile and less polar, is injected into the GC. It is vaporized and carried by an inert gas through a capillary column where separation occurs based on boiling point and interaction with the column's stationary phase. As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique "fingerprint" for positive identification and highly selective quantification, often in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[10][11]

Visualized Workflow for GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Liquid-Liquid Extraction (LLE) with Dichloromethane p2 Concentrate Extract p1->p2 p3 Derivatization Step (e.g., Acetylation) p2->p3 p4 Solvent Exchange to Hexane p3->p4 a1 Inject Derivatized Sample p4->a1 a2 Temperature-Programmed Separation a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Analysis (Scan or SIM mode) a3->a4 d1 Identify by Retention Time & Mass Spectrum a4->d1 d2 Integrate Quantifier Ion Peak d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Sample Concentration d3->d4

Caption: GC-MS with derivatization workflow for trace phenol analysis.

Detailed Experimental Protocol: GC-MS

A. Reagents and Materials

  • Reference standard and samples

  • Dichloromethane (pesticide residue grade)

  • Hexane (pesticide residue grade)

  • Acetic anhydride (derivatizing agent)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous sodium sulfate

  • Helium (carrier gas, 99.999% purity)

B. Instrumentation and Conditions

  • GC-MS System: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

  • Column: Low-polarity capillary column, e.g., DB-5ms or equivalent (30 m × 0.25 mm ID, 0.25 µm film thickness).[12]

  • Injector: 250 °C, Splitless mode (1 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • MS Mode: Full Scan (m/z 50-400) for identification and method development. Selected Ion Monitoring (SIM) for quantification, using the molecular ion and characteristic fragment ions of the derivatized analyte.

C. Sample Preparation and Derivatization (In-situ Acetylation)

  • Extraction: For a 100 mL aqueous sample, adjust pH to ~8 with K₂CO₃. Add 10 mL of dichloromethane and shake vigorously for 2 minutes. Allow layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more and combine the organic extracts.

  • Derivatization: To the combined extract, add 100 µL of acetic anhydride. This reacts with the phenolic hydroxyl group to form a less polar acetate ester, which is more suitable for GC analysis.[10][11] Shake for 1 minute and let stand for 10 minutes.

  • Drying and Concentration: Pass the extract through a funnel containing anhydrous sodium sulfate to remove residual water. Concentrate the sample to 1 mL under a gentle stream of nitrogen.

  • Standard Preparation: Prepare calibration standards in dichloromethane and subject them to the same derivatization procedure as the samples.

D. Data Analysis and Quantification

  • Analyze the derivatized standards to determine the retention time and mass spectrum of the target analyte derivative.

  • Select a primary quantifier ion and at least two qualifier ions for SIM mode analysis.

  • Generate a calibration curve based on the response of the quantifier ion.

  • Analyze the samples and identify the analyte by matching both retention time and the ratio of qualifier to quantifier ions.

  • Quantify using the calibration curve.

Expected Performance Characteristics

GC-MS offers superior sensitivity compared to HPLC-UV, making it ideal for trace analysis.

Table 3: Illustrative GC-MS Method Performance

ParameterExpected ValueRationale / Source
Linearity (r²)> 0.995Essential for accurate quantification across a range of concentrations.[13]
Limit of Detection (LOD)1 - 10 ng/LAchievable in SIM mode with appropriate sample pre-concentration.[11]
Limit of Quantification (LOQ)5 - 30 ng/LDependent on matrix effects and instrument noise.[11]
Recovery (LLE)80 - 110%Reflects the efficiency of the liquid-liquid extraction process.[10]
Precision (%RSD)< 10%Higher variability is common at trace levels but should remain controlled.

Framework for Method Validation

Any analytical method intended for routine use must be validated to ensure it is fit for its intended purpose.[14] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte in the specific sample matrix. Key validation parameters are defined by regulatory bodies like the International Council for Harmonisation (ICH).[15][16]

A. Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[8] For HPLC, this is shown by resolving the analyte peak from others. For GC-MS, the unique mass spectrum provides a high degree of specificity.

B. Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17] A minimum of five concentration levels should be used to establish linearity.

C. Accuracy: The closeness of test results to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a spiked matrix sample) and calculating the percent recovery.

D. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.

E. Limit of Detection (LOD) & Limit of Quantification (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

Conclusion

This application note details two robust and reliable methods for the analysis of this compound. The choice between HPLC-UV and GC-MS should be guided by the specific analytical needs. HPLC-UV offers a straightforward and cost-effective solution for routine quality control and process monitoring. For trace-level detection in complex environmental or biological matrices, the superior sensitivity and selectivity of GC-MS with derivatization is the recommended approach. Both methods, when properly validated, provide the accuracy and precision required by researchers, scientists, and drug development professionals.

References

Application Notes & Protocols: Leveraging 3-Chloro-4-(trifluoromethoxy)phenol in the Synthesis of Novel Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The relentless evolution of herbicide resistance in weed populations necessitates the continuous development of novel active ingredients with diverse modes of action. 3-Chloro-4-(trifluoromethoxy)phenol has emerged as a critical structural motif and versatile building block in the synthesis of next-generation herbicides.[1] Its unique combination of a reactive phenolic hydroxyl group, a stabilizing chloro substituent, and an electron-withdrawing trifluoromethoxy group offers a powerful platform for creating potent agrochemicals.[1] The trifluoromethoxy (-OCF₃) group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve the efficacy and biological uptake of the final compound. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, complete with detailed protocols for the synthesis of key herbicide scaffolds.

Introduction: The Strategic Importance of Fluorinated Phenols in Herbicide Design

The core challenge in modern agriculture is to enhance crop protection in a sustainable and effective manner. Phenoxy-based compounds have long been a cornerstone of chemical weed control.[2] The strategic incorporation of fluorine atoms, particularly as a trifluoromethoxy group, into these phenolic scaffolds is a proven strategy to modulate a molecule's physicochemical and biological properties.

The this compound scaffold is particularly advantageous for several reasons:

  • Enhanced Biological Activity: The trifluoromethoxy group is a strong electron-withdrawing moiety that can significantly alter the electronic properties of the aromatic ring, often leading to stronger binding interactions with target enzymes in weeds.[3]

  • Increased Metabolic Stability: The C-F bond is exceptionally strong. The -OCF₃ group is resistant to metabolic degradation by plant enzymes, which can prolong the herbicide's activity and effectiveness at lower application rates.[3]

  • Optimal Lipophilicity: The lipophilic nature of the -OCF₃ group can improve the compound's ability to penetrate the waxy cuticle of plant leaves, enhancing uptake and translocation to the site of action.

  • Versatile Reactive Handle: The phenolic hydroxyl group serves as a primary site for synthetic modification, allowing for the facile introduction of various pharmacophores through reactions like etherification and esterification to generate large libraries of potential herbicide candidates.[4]

This document serves as a technical guide for leveraging these properties in a research and development setting.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is fundamental to safe and effective synthesis.

PropertyValueSource
CAS Number 1000339-94-5[1]
Molecular Formula C₇H₄ClF₃O₂[1]
Molecular Weight 212.55 g/mol [1]
Appearance (Varies) Typically a solid-
Storage Conditions Store at room temperature in a tightly sealed container.[1][5][6]
Safety & Handling

This compound and its derivatives must be handled with appropriate care in a well-ventilated laboratory or fume hood.[5][7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

  • Inhalation: Avoid breathing dust or vapors.[8] If inhalation occurs, move the individual to fresh air immediately.[7]

  • Skin/Eye Contact: The compound may cause skin and eye irritation or burns.[7] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][9]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.[5][7]

Core Synthetic Pathways & Protocols

The phenolic hydroxyl group is the primary reaction center for building novel herbicide candidates from this compound. The following protocols detail common and effective synthetic transformations.

Logical Workflow for Herbicide Synthesis

The overall process from starting material to a purified potential herbicide follows a logical sequence of synthesis, workup, purification, and characterization.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis A This compound B Deprotonation (e.g., K₂CO₃, NaH) A->B C Nucleophilic Attack (e.g., Williamson Ether Synthesis) B->C D Reaction Quenching & Crude Product C->D E Aqueous Workup (Liquid-Liquid Extraction) D->E F Drying & Solvent Removal E->F G Chromatography (Column or Prep-TLC) F->G H Characterization (NMR, MS, FTIR) G->H I I H->I Final Compound

Caption: General workflow for synthesis and purification.

Protocol 1: Synthesis of Aryl Ether Herbicides via Williamson Ether Synthesis

This protocol describes a fundamental reaction for creating a C-O bond, linking the phenol to a side chain that can be tailored for specific herbicidal activity. This method is analogous to syntheses used for creating phenoxy-type herbicides.[2]

Principle: The weakly acidic phenol is first deprotonated by a base to form a highly nucleophilic phenoxide anion. This anion then displaces a halide from an alkyl halide (R-X) in an Sₙ2 reaction to form the desired aryl ether.

Caption: Williamson Ether Synthesis reaction pathway.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

  • Alkyl halide (e.g., ethyl bromoacetate) (1.1 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone (or DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (approx. 0.2-0.5 M concentration).

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the alkyl halide and to ensure the base is effective for deprotonation. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.

  • Reagent Addition: Add the alkyl halide (1.1 eq) to the mixture dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C may be used) and maintain for 4-12 hours.

    • Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. The reaction progress should be monitored to determine the optimal time and prevent degradation.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting phenol.

  • Workup: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the resulting crude oil/solid in ethyl acetate. d. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Causality: The water wash removes any remaining inorganic salts and DMF, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure aryl ether.

Analytical Characterization of Synthesized Derivatives

Confirming the identity and purity of the synthesized herbicide candidates is a non-negotiable step. A multi-technique approach is required for unambiguous structural elucidation.

Analytical MethodInformation ProvidedSample Protocol Insights
GC-MS / LC-MS Provides molecular weight (from the mass-to-charge ratio) and fragmentation patterns, confirming the identity of the compound. Purity can be assessed from the chromatogram.GC-MS: Use a non-polar column (e.g., HP-5MS). An oven program might start at 60°C and ramp to 280°C. Electron Impact (EI) ionization at 70 eV is standard for creating reproducible fragmentation patterns.[10]
¹H & ¹³C NMR Determines the carbon-hydrogen framework of the molecule. Chemical shifts, integration, and coupling patterns confirm the precise arrangement of atoms and the success of the synthetic transformation.Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the added alkyl chain are key indicators of a successful reaction.
¹⁹F NMR Specifically probes the fluorine-containing trifluoromethoxy group. A singlet peak in the expected chemical shift range confirms the integrity of this crucial functional group.This is a simple but powerful technique to confirm the -OCF₃ group remains intact, as it is highly sensitive and provides a clean spectrum.
FTIR Spectroscopy Identifies the functional groups present in the molecule. Key indicators include the disappearance of the broad O-H stretch of the starting phenol (~3200-3600 cm⁻¹) and the appearance of a strong C-O-C (ether) stretch (~1250-1000 cm⁻¹).Sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate. This method is excellent for rapid confirmation that the phenolic hydroxyl has reacted.[10]

Conclusion and Future Outlook

This compound is a high-value intermediate for the discovery of novel herbicides.[1] Its strategic design combines multiple features that are highly desirable in modern agrochemical development. The synthetic protocols provided herein offer a robust foundation for researchers to explore the chemical space around this scaffold. By modifying the alkyl halide component in the Williamson ether synthesis or exploring other reactions at the phenolic site, diverse libraries of compounds can be generated for high-throughput screening. Subsequent structure-activity relationship (SAR) studies will be crucial in identifying candidates with superior herbicidal potency, selectivity, and favorable environmental profiles, ultimately contributing to the next generation of crop protection solutions.

References

Application Note: A Strategic Workflow for the Development of Novel Antifungal Agents Based on a 3-Chloro-4-(trifluoromethoxy)phenol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for antifungal drug discovery.[1][2] This guide presents a comprehensive, field-proven workflow for the evaluation and development of antifungal agents derived from 3-Chloro-4-(trifluoromethoxy)phenol. This scaffold is of particular interest due to the unique physicochemical properties imparted by the trifluoromethoxy group, which can enhance metabolic stability and membrane permeability.[3][4] We provide detailed, self-validating protocols for primary screening, cytotoxicity assessment, lead generation through chemical derivatization, and initial mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.

Introduction: Rationale for Scaffold Selection

This compound emerges as a compelling starting point for antifungal agent development for several strategic reasons. While it is known as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, including fungicides[5], its potential as a core antifungal scaffold is underexplored. The rationale for its selection is grounded in the principles of modern medicinal chemistry.

  • The Trifluoromethoxy (-OCF3) Moiety: This group is a powerful modulator of molecular properties. It is highly lipophilic and metabolically stable, which can improve a compound's pharmacokinetic profile by enhancing its ability to cross biological membranes and resist degradation.[3][4] Its strong electron-withdrawing nature can also significantly influence target binding interactions.[3]

  • The Phenolic Hydroxyl (-OH) Group: The phenolic hydroxyl is a critical functional handle. It provides a reactive site for straightforward chemical modification, allowing for the creation of a focused library of derivatives (e.g., ethers, esters). This is fundamental for exploring the Structure-Activity Relationship (SAR) to optimize potency and reduce toxicity.

  • The Chloro- Substitution: The chlorine atom further modulates the electronic properties and lipophilicity of the aromatic ring, potentially contributing to enhanced binding affinity with fungal-specific targets.

This workflow is designed to systematically evaluate the parent scaffold and its derivatives, progressing from broad screening to more focused mechanistic studies.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1000339-94-5
Molecular Formula C₇H₄ClF₃O₂
Molecular Weight 212.55 g/mol
LogP (Predicted) 3.5 - 4.0N/A

Phase 1: Primary Screening and Hit Validation

The initial phase focuses on determining the foundational antifungal activity and safety profile of the parent compound. This establishes a baseline for all future development and derivatization efforts. A successful "hit" is a compound that demonstrates antifungal activity at a concentration significantly lower than that which causes toxicity to mammalian cells.

G cluster_workflow Phase 1: Screening & Hit Validation Workflow start Start with This compound mic_assay Protocol 2.1: Antifungal Susceptibility Testing (Broth Microdilution) start->mic_assay cyto_assay Protocol 2.2: In Vitro Cytotoxicity Assay (MTT Assay) start->cyto_assay calculate_si Calculate Selectivity Index (SI) SI = CC50 / MIC mic_assay->calculate_si cyto_assay->calculate_si decision Is SI > 10? calculate_si->decision proceed Proceed to Phase 2: Lead Generation decision->proceed Yes stop Discard or Re-evaluate Scaffold decision->stop No

Caption: Workflow for primary screening and hit validation.

Protocol 2.1: In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant fungal pathogens using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Causality: The broth microdilution format is the gold standard for susceptibility testing, providing quantitative and reproducible MIC values.[8] RPMI-1640 medium is used as it is a defined medium that supports the growth of most clinically relevant fungi. A standardized inoculum is critical to ensure that the results are consistent and comparable across experiments.

Methodology:

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Fungal Inoculum Preparation: Culture fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on Sabouraud Dextrose Agar (SDA). Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ cells/mL.

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in RPMI-1640 medium, ranging from 64 µg/mL to 0.125 µg/mL. The final DMSO concentration should not exceed 1%.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a growth control (inoculum in RPMI, no compound) and a sterility control (RPMI only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the organism's growth rate.[8]

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visual growth compared to the growth control.[8]

Table 2: Hypothetical Antifungal Screening Data
Fungal SpeciesMIC (µg/mL)
Candida albicans (ATCC 90028)8
Candida glabrata (ATCC 90030)16
Cryptococcus neoformans (H99)4
Aspergillus fumigatus (ATCC 204305)>64
Protocol 2.2: Preliminary Cytotoxicity Assessment

This protocol assesses the compound's toxicity against a mammalian cell line to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), the ratio of CC50 to MIC, is a critical parameter for gauging the therapeutic window of a potential antifungal.[9]

Causality: Fungi and human cells are both eukaryotic, increasing the likelihood of off-target toxicity.[9] The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. A reduction in metabolic activity is presumed to be a result of cytotoxicity.

Methodology:

  • Cell Culture: Culture a human cell line (e.g., HepG2, a liver cell line) in appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate until approximately 80% confluency is reached.

  • Compound Treatment: Expose the cells to serial dilutions of the test compound (e.g., from 200 µg/mL to 1.56 µg/mL) for 24 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. The CC50 value is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Table 3: Hypothetical Cytotoxicity and Selectivity Index
Cell LineCC50 (µg/mL)Target OrganismMIC (µg/mL)Selectivity Index (SI = CC50/MIC)
HepG2120C. neoformans430
HepG2120C. albicans815

Phase 2: Lead Generation via Scaffold Modification

A promising hit from Phase 1 (e.g., SI > 10) serves as the foundation for a medicinal chemistry program. The goal is to synthesize a small, focused library of analogs to improve antifungal potency and selectivity. The phenolic -OH group of this compound is the primary site for derivatization.

Strategy:

  • Etherification: Synthesize a series of ether derivatives by reacting the phenol with various alkyl halides. This allows for probing the effects of chain length, branching, and the introduction of other functional groups.

  • Esterification: Create ester derivatives by reacting the phenol with different acyl chlorides or carboxylic acids. This introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the compound's electronic profile.

G cluster_derivatization Phase 2: Lead Generation Strategy scaffold Parent Scaffold This compound ether Etherification (e.g., + R-Br) scaffold->ether ester Esterification (e.g., + R-COCl) scaffold->ester library Focused Derivative Library ether->library ester->library rescreen Re-screen Library (Protocols 2.1 & 2.2) library->rescreen sar Establish SAR (Structure-Activity Relationship) rescreen->sar lead Identify Lead Compound(s) sar->lead G cluster_moa Phase 3: MoA Investigation Decision Tree start Start with Lead Compound ergosterol Protocol 4.1: Ergosterol Quantitation Assay start->ergosterol membrane Protocol 4.2: Membrane Integrity Assay (Propidium Iodide) start->membrane erg_result Ergosterol Depleted? ergosterol->erg_result mem_result Membrane Compromised? membrane->mem_result erg_result->mem_result No azole_like Hypothesis: Azole-like Mechanism (Ergosterol Synthesis Inhibitor) erg_result->azole_like Yes polyene_like Hypothesis: Polyene-like Mechanism (Direct Membrane Disruptor) mem_result->polyene_like Yes other Hypothesis: Novel Mechanism (Further investigation needed) mem_result->other No

References

Topic: Experimental Setup for Reactions Involving 3-Chloro-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 3-Chloro-4-(trifluoromethoxy)phenol

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1] Its utility stems from the unique interplay of its three distinct functional motifs:

  • The Phenolic Hydroxyl Group: This group is acidic and serves as a versatile handle for O-alkylation, O-acylation, and etherification reactions. Upon deprotonation, it becomes a potent oxygen nucleophile.[2]

  • The Chlorine Atom: Positioned on the aromatic ring, the chloro substituent is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.

  • The Trifluoromethoxy (-OCF₃) Group: This substituent is a bioisostere of the methoxy group but imparts dramatically different properties. It is strongly electron-withdrawing, highly lipophilic, and metabolically stable, making it a prized feature in modern drug and pesticide design.[1][3]

This guide provides detailed protocols for two fundamental transformations of this compound, showcasing its utility in both nucleophilic substitution and cross-coupling strategies. The experimental choices are rationalized to provide a deeper understanding of the underlying chemical principles.

Critical Safety & Handling Protocol

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). This compound and related halogenated phenols are classified as hazardous.[4]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassStatementRequired PPEHandling Precautions
Acute Toxicity Harmful if swallowed or in contact with skin.[4]Nitrile or neoprene gloves, lab coat, chemical splash goggles, face shield.Avoid all direct contact. Wash hands thoroughly after handling.[4]
Skin Corrosion Causes skin irritation/burns.[4]Impervious gloves, lab coat.Immediately remove contaminated clothing. Rinse skin with copious amounts of water.[4]
Eye Damage Causes serious eye damage.[4]Chemical splash goggles and face shield.If in eyes, rinse cautiously with water for several minutes. Seek immediate medical attention.[4]
Storage N/AN/AStore in a well-ventilated place. Keep container tightly closed.[4][5]

Protocol 1: O-Arylation via Nucleophilic Aromatic Substitution (SₙAr)

Scientific Rationale: This protocol leverages the nucleophilicity of the phenoxide, formed by deprotonating the hydroxyl group, to displace a leaving group from an electron-deficient aromatic ring. This Nucleophilic Aromatic Substitution (SₙAr) reaction is a classic method for forming diaryl ethers.[6][7] The reaction's success hinges on the presence of electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group on the electrophilic partner, which stabilize the negatively charged intermediate (Meisenheimer complex).[8]

Workflow for SₙAr Reaction

SNAr_Workflow reagents 1. Add this compound, aprotic polar solvent (e.g., DMF), and base (e.g., K₂CO₃) to flask. stir 2. Stir mixture under inert atmosphere (N₂ or Ar) to form the phenoxide in situ. reagents->stir addition 3. Add the electrophilic coupling partner (e.g., 1-fluoro-4-nitrobenzene). stir->addition heat 4. Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC. addition->heat workup 5. Cool, quench with water, and perform aqueous workup (extraction with EtOAc). heat->workup purify 6. Dry, concentrate, and purify the crude product via flash column chromatography. workup->purify

Caption: General experimental workflow for the SₙAr O-arylation of a phenol.

Detailed Step-by-Step Protocol

Objective: To synthesize 1-chloro-2-(trifluoromethoxy)-4-(4-nitrophenoxy)benzene.

Materials:

  • This compound (1.0 equiv)

  • 1-Fluoro-4-nitrobenzene (1.05 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for chromatography

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 212 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the resulting suspension vigorously at room temperature for 15 minutes. The formation of the potassium phenoxide salt may be observed.

  • Add 1-fluoro-4-nitrobenzene (148 mg, 1.05 mmol) to the mixture via syringe.

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL), followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure diaryl ether.

Mechanism: The Meisenheimer Complex

The key to the SₙAr reaction is the formation of a resonance-stabilized anionic intermediate.

Meisenheimer_Complex cluster_0 SₙAr Mechanism A Phenoxide + Activated Aryl Halide B Meisenheimer Complex (Resonance Stabilized Anion) A->B Nucleophilic Attack C Diaryl Ether Product B->C Loss of Leaving Group (F⁻)

Caption: Formation and collapse of the Meisenheimer intermediate in SₙAr.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with a boronic acid, catalyzed by a palladium complex.[9][10] While aryl chlorides are less reactive than bromides or iodides, modern palladium catalysts with specialized phosphine or N-heterocyclic carbene (NHC) ligands can effectively facilitate their oxidative addition.[11]

A critical consideration is that the acidic proton of the phenol is incompatible with the basic conditions required for the Suzuki reaction. Therefore, a two-step sequence is necessary:

  • Activation: The phenol is converted to an aryl triflate (-OTf), which is an excellent leaving group for cross-coupling and removes the acidic proton.

  • Coupling: The resulting aryl triflate is then subjected to Suzuki-Miyaura coupling conditions.

Workflow for Two-Step Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_0 Step 1: Triflate Formation cluster_1 Step 2: Suzuki Coupling phenol This compound triflation React with Tf₂O and a base (e.g., Pyridine) in a solvent (e.g., DCM) at 0 °C. phenol->triflation triflate Aryl Triflate Intermediate triflation->triflate coupling Combine with Triflate, Pd Catalyst, Ligand, and Base (e.g., K₃PO₄) in a solvent (e.g., Dioxane/H₂O). triflate->coupling boronic Aryl Boronic Acid boronic->coupling product Final Biaryl Product coupling->product

Caption: A two-step workflow for the Suzuki coupling of a phenol via an aryl triflate intermediate.

Detailed Step-by-Step Protocol (2a: Triflate Formation)

Objective: To synthesize 2-chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulfonate.

Materials:

  • This compound (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • Pyridine, anhydrous (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Add this compound (212 mg, 1.0 mmol) to a flame-dried, round-bottom flask with a stir bar.

  • Evacuate and backfill with an inert atmosphere. Add anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add anhydrous pyridine (119 mg, 1.5 mmol) dropwise.

  • Slowly add triflic anhydride (338 mg, 1.2 mmol) dropwise over 5 minutes. The solution may change color.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract with DCM, wash the combined organic layers with 1M HCl, water, and brine.

  • Dry over MgSO₄, filter, and concentrate. The crude aryl triflate is often pure enough to be used directly in the next step.

Detailed Step-by-Step Protocol (2b: Suzuki Coupling)

Objective: To synthesize a biaryl product from the aryl triflate and phenylboronic acid.

Materials:

  • Aryl triflate from Step 2a (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

Procedure:

  • To a microwave vial or Schlenk tube, add the aryl triflate (344 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (24 mg, 0.05 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vessel and heat to 100-120 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over MgSO₄.

  • Concentrate and purify by flash column chromatography to yield the final biaryl product.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Ar-Pd(II)(X)L₂ pd0->ox_add transmetal Transmetalation Ar-Pd(II)(Ar')L₂ ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 product Ar-Ar' red_elim->product arx Ar-OTf arx->ox_add boronic Ar'-B(OH)₂ boronic->transmetal base Base (e.g., K₃PO₄) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Product Characterization

Confirmation of product identity and purity is essential. The following data are representative of what would be expected for the successful synthesis of the target compounds.

Table 2: Expected Analytical Data for Synthesized Products

CompoundTechniqueExpected Result
SₙAr Product ¹H NMRAppearance of new aromatic signals corresponding to the nitrophenyl ring; disappearance of the phenolic -OH proton.
¹³C NMRAppearance of new carbon signals; shift of the carbon previously bonded to the hydroxyl group.
HRMS (ESI+)Calculated m/z for C₁₃H₆ClF₃NO₄ [M+H]⁺ matches the observed value.
Suzuki Product ¹H NMRAppearance of new aromatic signals corresponding to the coupled phenyl ring; absence of triflate signals in ¹⁹F NMR.
¹³C NMRAppearance of new carbon signals for the coupled ring and the C-C bond.
HRMS (ESI+)Calculated m/z for C₁₃H₇ClF₃O [M+H]⁺ matches the observed value.

Conclusion

This compound is a powerful and versatile intermediate for chemical synthesis. By leveraging the reactivity of its phenolic hydroxyl group through SₙAr reactions or activating it as a triflate for Suzuki-Miyaura cross-coupling, researchers can readily access a diverse range of complex molecules. The protocols outlined here provide a robust foundation for the strategic incorporation of this valuable building block into drug discovery and materials science programs.

References

Application Notes & Protocols: 3-Chloro-4-(trifluoromethoxy)phenol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Chloro-4-(trifluoromethoxy)phenol, a uniquely functionalized aromatic building block. The convergence of a nucleophilic phenol, a reactive chloro-substituent for cross-coupling, and the electron-withdrawing, lipophilic trifluoromethoxy group makes this reagent a cornerstone in the synthesis of complex molecules.[1] We will dissect its reactivity, offer field-proven protocols for its application in key synthetic transformations, and discuss its role in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Physicochemical Profile and Safety Mandates

A thorough understanding of a reagent's properties is paramount for its effective and safe implementation in any synthetic workflow.

Key Properties

The structural attributes of this compound are summarized below. The trifluoromethoxy (-OCF₃) group is a bioisostere of a methoxy group but imparts significantly different electronic properties, enhancing metabolic stability and membrane permeability in derivative molecules.[1]

PropertyValueSource(s)
CAS Number 1000339-94-5[1]
Molecular Formula C₇H₄ClF₃O₂[1]
Molecular Weight 212.55 g/mol [1]
IUPAC Name This compoundN/A
Appearance (Typically a solid or oil at RT)N/A
Storage Store at room temperature, in a tightly sealed container.[1][2][3]N/A
Safety & Handling Protocol

Adherence to strict safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS), the following precautions are mandatory.

  • Hazard Identification : The compound may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation or burns.[3][4]

  • Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, chemical safety goggles, a face shield, and a lab coat.[3][4][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[2][6]

  • Handling : Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

  • First Aid :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][6]

    • Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[3][4]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from three primary reactive centers: the phenolic hydroxyl group, the aryl chloride, and the activated aromatic ring.

Caption: Reactivity map of this compound.

O-Alkylation & O-Arylation: Ether Synthesis

The phenolic proton is acidic and can be readily deprotonated by a mild base to form a phenoxide. This powerful nucleophile can then undergo Williamson ether synthesis with a variety of alkyl or aryl halides to form diaryl or alkyl-aryl ethers. These ether linkages are crucial in connecting different fragments during the synthesis of complex molecules, such as those found in pharmaceuticals and agrochemicals.[7]

Field-Proven Protocol: General O-Alkylation

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.).

  • Solvent Addition : Dissolve the phenol in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Deprotonation : Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv.) or cesium carbonate (Cs₂CO₃, 1.2 equiv.). Stir the mixture at room temperature for 30 minutes. The use of a stronger base like sodium hydride (NaH) may be required for less reactive alkylating agents.

  • Alkylating Agent Addition : Add the alkyl halide (e.g., an alkyl bromide or iodide, 1.1 equiv.) dropwise to the solution.

  • Reaction : Heat the reaction mixture to 60-80 °C and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Insight: The choice of base and solvent is critical. Carbonate bases are often sufficient and easier to handle than hydrides. DMF is an excellent solvent for this Sₙ2 reaction as it effectively solvates the cation of the base, leaving a more "naked" and reactive phenoxide anion.

Palladium-Catalyzed Cross-Coupling: C-C Bond Formation

The presence of an aryl chloride allows for participation in a variety of powerful palladium-catalyzed cross-coupling reactions.[8] While the C-Cl bond is notoriously less reactive than its bromide or iodide counterparts, modern catalyst systems have made this transformation highly efficient.[9] The Suzuki-Miyaura coupling, which forges a C-C bond between the aryl chloride and an organoboron species, is a cornerstone of modern drug discovery.[9]

This reaction is instrumental in creating biaryl structures, which are privileged motifs in many biologically active compounds.

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

Suzuki_Workflow start Reaction Setup reagents Add Phenol (1 equiv.), Boronic Acid (1.2-1.5 equiv.), Base (e.g., K₃PO₄, 2-3 equiv.) to a dry Schlenk flask. start->reagents catalyst Add Pd catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and Ligand (e.g., SPhos, 2-6 mol%). reagents->catalyst inert Evacuate and backfill with inert gas (3x). catalyst->inert solvent Add degassed solvent (e.g., Dioxane/Water). inert->solvent reaction Heat with vigorous stirring (e.g., 100-120 °C). solvent->reaction monitor Monitor by TLC or LC-MS (8-24 hours). reaction->monitor workup Cool, dilute with EtOAc & H₂O. Separate layers. monitor->workup purify Combine organic layers, dry, concentrate, and purify via flash column chromatography. workup->purify product Isolated Biaryl Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • Preparation : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a strong base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).[9] Note: The phenolic proton will be deprotonated by the base.

  • Catalyst Addition : In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01-0.03 mmol, 1-3 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.02-0.06 mmol, 2-6 mol%) and add this mixture to the Schlenk flask.[9]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure the removal of oxygen, which can deactivate the catalyst.[9]

  • Solvent Addition : Add the previously degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.[9]

  • Reaction : Heat the reaction mixture to 100-120 °C with vigorous stirring.[9]

  • Monitoring & Workup : Monitor the reaction by TLC or LC-MS until the starting material is consumed. Cool the mixture, dilute with ethyl acetate and water, separate the organic layer, and extract the aqueous layer with ethyl acetate.[9]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Causality Insight: The activation of the stubborn C-Cl bond requires a highly active catalyst. This is achieved by using an electron-rich, bulky phosphine ligand (like SPhos or BrettPhos) which promotes the oxidative addition of the aryl chloride to the Pd(0) center, the rate-limiting step of the catalytic cycle.[10] A strong base is also necessary to facilitate the transmetalation step.[9]

Troubleshooting Suzuki-Miyaura Reactions

IssuePotential CauseRecommended Solution
Low Conversion Insufficiently active catalyst or base.Use a more electron-rich ligand (e.g., BrettPhos). Switch to a stronger base like Cs₂CO₃. Increase reaction temperature.
Protodeborylation Presence of excess water/protons before coupling.Ensure the base and solvent are anhydrous if water is not part of the solvent system.
Homocoupling Oxygen contamination.Ensure a strictly inert atmosphere by thoroughly degassing solvents and using proper Schlenk techniques.
Decomposition Prolonged reaction time at high temperature.Monitor the reaction closely and stop it once the starting material is consumed.

Applications in Target-Oriented Synthesis

The derivatives of this compound are valuable intermediates in several high-value chemical industries.

  • Pharmaceutical Research : This building block is used in the development of novel therapeutics.[1] For instance, it serves as a reagent in the preparation of isoindolinone compounds that act as GPR119 modulators, which are investigated for the treatment of diabetes and obesity.[11] Its derivatives are also explored for their potential antifungal and antibacterial properties.[1]

  • Agrochemical Development : It is a key intermediate in the synthesis of modern herbicides and fungicides.[1] The trifluoromethoxy group often enhances the efficacy and metabolic stability of the active ingredient, leading to more effective crop protection solutions.[1]

  • Materials Science : The stability and chemical resistance imparted by the chloro and trifluoromethoxy functionalities make this compound suitable for creating advanced materials, such as specialized polymers and coatings that require high durability.[1]

References

Topic: Robust Quantification of 3-Chloro-4-(trifluoromethoxy)phenol in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note presents a comprehensive guide for the accurate and reliable quantification of 3-Chloro-4-(trifluoromethoxy)phenol, a critical intermediate in the synthesis of modern pharmaceuticals and agrochemicals.[1] Monitoring the concentration of this analyte within dynamic reaction mixtures is paramount for process optimization, yield calculation, and quality assurance. We provide two robust, validated analytical methodologies: a primary method using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for its accessibility and high throughput, and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for its superior selectivity and sensitivity in complex matrices.[2][3][4] This document is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols, method validation guidelines according to ICH standards, and the scientific rationale behind critical experimental choices.

Introduction and Scientific Rationale

This compound is a halogenated aromatic compound whose structural motifs are pivotal in the development of targeted therapeutic agents and specialized agricultural products.[1][5] The precise control of its formation and consumption during synthesis is directly linked to the safety, efficacy, and cost-effectiveness of the final product. Consequently, a validated analytical method is not merely a procedural requirement but a cornerstone of a robust manufacturing process.

The primary challenge in quantifying this analyte lies in the complexity of a typical reaction mixture, which may contain starting materials, reagents, solvents, intermediates, and various by-products. An effective analytical method must therefore be highly selective , capable of distinguishing the target analyte from all other components, and accurate across a wide range of concentrations.

This guide prioritizes chromatographic techniques due to their unparalleled resolving power for complex mixtures.[2][6]

  • RP-HPLC-UV is selected as the primary method due to its widespread availability, excellent reproducibility for routine quantitative analysis, and straightforward operation.

  • GC-MS is presented as an orthogonal, confirmatory method. Its high separation efficiency combined with the specificity of mass spectrometry makes it ideal for resolving co-eluting impurities, identifying unknown by-products, and quantifying trace levels of the analyte.[2][3][7]

The protocols described herein are designed as self-validating systems, incorporating system suitability tests and adhering to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[8][9]

General Analytical Workflow

The logical flow from sample acquisition to final data reporting is a critical component of Good Laboratory Practice (GLP). This workflow ensures consistency and traceability throughout the analytical process.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Reaction Mixture Sample Prep_Sample Prepare Sample (Dilution, Filtration, Extraction) Sample->Prep_Sample Prep_Standards Prepare Calibration Standards & QCs SST Perform System Suitability Test (SST) Prep_Standards->SST Analysis Analyze Samples and QCs Prep_Sample->Analysis Cal Analyze Standards (Calibration Curve) SST->Cal If SST Passes Cal->Analysis Integration Integrate Chromatographic Peaks Analysis->Integration Quant Calculate Concentration Against Calibration Curve Integration->Quant Report Generate Final Report (Concentration, Validation Data) Quant->Report

Caption: General workflow for the quantification of an analyte in a reaction mixture.

Primary Method: RP-HPLC with UV Detection

This method provides a reliable and efficient means for routine quantification of this compound. The separation is based on the analyte's partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.

Required Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reference Standard: this compound, >98% purity.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure), Phosphoric Acid (ACS grade).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

Detailed Experimental Protocol

HPLC_Protocol cluster_prep Preparation cluster_run Analysis cluster_process Data Processing A 1. Prepare Mobile Phase (e.g., 60:40 ACN:Water + 0.1% H3PO4) E 5. Equilibrate HPLC System with Mobile Phase A->E B 2. Prepare Stock Standard (1 mg/mL in ACN) C 3. Prepare Working Standards (Serial dilution of Stock) B->C H 8. Inject Working Standards (Low to High Conc.) C->H D 4. Prepare Sample (Dilute reaction mixture, filter) I 9. Inject Prepared Samples D->I F 6. Perform System Suitability (Inject standard 5x) E->F G 7. Inject Blank (Diluent) F->G G->H H->I J 10. Integrate Peaks at λmax I->J K 11. Generate Calibration Curve (Area vs. Conc.) J->K L 12. Calculate Sample Concentration K->L

Caption: Step-by-step protocol for HPLC-UV analysis.

Step 1: Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Add 1.0 mL of phosphoric acid per liter of mobile phase to acidify it (final pH ~2.5-3.0). This protonates the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape. Degas the mobile phase before use.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Perform serial dilutions of the Stock Solution with the mobile phase to prepare a minimum of five calibration standards that bracket the expected sample concentration (e.g., 1, 5, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Quench a known volume/mass of the reaction mixture if the reaction is ongoing.

    • Accurately dilute the mixture with the mobile phase to bring the theoretical concentration of the analyte into the range of the calibration curve. A 100-fold or 1000-fold dilution is common.

    • Vortex thoroughly and filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

Step 2: Chromatographic Analysis

  • Set up the HPLC system with the parameters outlined in Table 1.

  • System Suitability Test (SST): Before analysis, inject the mid-level calibration standard five times. The system is deemed ready if the acceptance criteria in Table 2 are met.[10] This step is crucial for ensuring the validity of the analytical run.

  • Analytical Run: Inject the blank (mobile phase), followed by the calibration standards, and then the prepared samples.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately nonpolar compounds.
Mobile Phase Acetonitrile:Water (60:40) with 0.1% H₃PO₄Offers good resolution and peak shape for phenolic compounds.[6]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing efficient separation.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and partitioning.
Injection Vol. 10 µLA typical volume that balances sensitivity with peak sharpness.
UV Wavelength ~280 nm (scan for λmax)Phenolic compounds typically exhibit strong absorbance in this region.[6]
Table 1: Recommended HPLC-UV Chromatographic Conditions
SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% for n=5 injectionsDemonstrates the precision and stability of the injector and detector.[10]
Table 2: System Suitability Test (SST) Acceptance Criteria
Method Validation Principles (ICH Q2(R2))

A trustworthy protocol must be validated to prove it is fit for its intended purpose.[8][9][11] The following parameters must be assessed.

Validation ParameterPurpose & MethodologyTypical Acceptance Criteria
Specificity Demonstrate that the analyte peak is free from interference. Analyze blank matrix, spiked matrix, and use a PDA detector for peak purity analysis.Peak is spectrally pure. No interfering peaks at the analyte's retention time.
Linearity Establish a linear relationship between concentration and response over the analytical range. Analyze 5-6 standards and perform linear regression.Correlation Coefficient (r²) ≥ 0.998
Accuracy Determine the closeness of the measured value to the true value. Perform spike-recovery experiments on a blank reaction matrix at 3 levels (e.g., 80%, 100%, 120%).98.0% - 102.0% mean recovery.
Precision (%RSD) Assess the method's variability. Repeatability: 6 preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
Range The interval over which the method is accurate, precise, and linear. Confirmed by the accuracy and linearity data.e.g., 1 µg/mL to 100 µg/mL
LOQ / LOD Lowest concentration quantifiable/detectable. Determined by signal-to-noise ratio (S/N) or standard deviation of the response.LOQ: S/N ≥ 10; LOD: S/N ≥ 3
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±5% mobile phase organic content, ±0.2 pH, ±10% flow rate).% RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).
Table 3: Summary of HPLC Method Validation Parameters and Acceptance Criteria based on ICH Guidelines.[10]

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal verification of the HPLC results with exceptional selectivity. It is particularly useful for identifying impurities and for quantifying the analyte if the reaction matrix contains co-eluting species that interfere with UV detection.

Rationale and Protocol Overview

While phenols can be analyzed directly, peak tailing can sometimes occur due to their polarity.[2] Modern inert columns and liners often mitigate this, but derivatization can be employed for enhanced performance if needed.[12][13] This protocol focuses on direct injection, which is simpler and faster. The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer allows for highly selective and sensitive quantification.

GCMS_Protocol cluster_prep_gc Preparation cluster_run_gc Analysis cluster_process_gc Data Processing A 1. Prepare Standards & Samples in a volatile solvent (e.g., Dichloromethane) C 3. Inject Blank, Standards, and Samples A->C B 2. Set GC-MS Parameters (Injector, Oven Program, MS in SIM mode) B->C D 4. Extract Ion Chromatograms (Quantifier & Qualifier Ions) C->D E 5. Integrate Quantifier Ion Peak and Confirm with Qualifier D->E F 6. Generate Calibration Curve and Calculate Concentration E->F

Caption: Streamlined workflow for GC-MS analysis.

Recommended GC-MS Conditions
ParameterRecommended ConditionRationale
Column Low-bleed 5% Phenyl Polysiloxane (e.g., TG-5SilMS), 30m x 0.25mm x 0.25µmStandard, robust column for separating a wide range of semi-volatile compounds, including phenols.[3]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector 250 °C, Splitless Mode (1 min)Ensures complete vaporization of the analyte and transfer to the column.
Oven Program 60 °C (2 min), ramp 15 °C/min to 280 °C, hold 5 minA general-purpose temperature program to separate analytes based on boiling point.
Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
MS Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Detection Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only specific m/z ions for the analyte.
Table 4: Recommended GC-MS Operating Parameters

Sample Preparation for GC-MS: Sample preparation is similar to HPLC but requires a more volatile solvent compatible with the GC inlet, such as Dichloromethane or Ethyl Acetate. Dilute the reaction mixture into the calibration range and filter before injection.

Quantification using SIM: To set up the SIM method, first inject a concentrated standard in full scan mode to identify the molecular ion (M+) and the most abundant, characteristic fragment ions.

  • Quantifier Ion: Typically the most abundant and stable ion. Used to build the calibration curve.

  • Qualifier Ion(s): One or two other characteristic ions. The ratio of the qualifier to quantifier ion must be consistent between standards and samples, confirming peak identity.

Conclusion

This application note provides two comprehensive, robust, and scientifically-grounded methods for the quantification of this compound in reaction mixtures. The primary HPLC-UV method is ideal for routine, high-throughput analysis, while the confirmatory GC-MS method offers superior selectivity for complex matrices or impurity investigations. By incorporating principles of system suitability and following the ICH guidelines for method validation, laboratories can ensure the generation of accurate and defensible data, which is essential for advancing pharmaceutical and chemical development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 3-Chloro-4-(trifluoromethoxy)phenol. This molecule is a valuable intermediate in the development of pharmaceuticals and agrochemicals, prized for the unique electronic properties and metabolic stability conferred by its trifluoromethoxy group.[1][2] This guide provides field-proven insights, troubleshooting solutions, and optimized protocols to help you maximize yield and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most robust and widely adaptable method for synthesizing substituted phenols like this one is the hydrolysis of a diazonium salt. This process begins with the corresponding aniline, 3-Chloro-4-(trifluoromethoxy)aniline, which is diazotized using sodium nitrite in a strong acid, typically sulfuric acid. The resulting diazonium salt is then carefully hydrolyzed in a heated aqueous solution, often with a copper sulfate catalyst, to yield the target phenol. This route is favored for its reliability and the relatively low cost of the starting materials.[3][4]

Q2: Why is precise temperature control so critical during the diazotization step?

A2: Aryl diazonium salts are notoriously unstable at elevated temperatures. Maintaining a low temperature, typically between 0–5 °C, is paramount to prevent the premature decomposition of the diazonium salt, which would lead to a significant reduction in yield and the formation of unwanted byproducts.[3] Above this temperature range, the diazonium salt can decompose into various side products or engage in unwanted coupling reactions.

Q3: What are the primary safety concerns when performing this synthesis?

A3: There are several critical safety considerations:

  • Diazonium Salts: Solid diazonium salts can be explosive and should never be isolated. Always keep them in solution.

  • Strong Acids: The reaction uses concentrated sulfuric acid, which is highly corrosive. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, and work in a well-ventilated fume hood.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and prevent it from mixing with acidic solutions outside of the controlled reaction vessel, as this can release toxic nitrogen oxide gases.

  • Thermal Runaway: The hydrolysis step is exothermic. The diazonium salt solution must be added to the hot hydrolysis mixture at a controlled rate to prevent a dangerous thermal runaway.

Q4: How can I effectively monitor the progress of the reaction?

A4: The best way to monitor the reaction is through thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Periodically take a small aliquot from the reaction, quench it, and extract it with a suitable organic solvent (e.g., ethyl acetate). Spot it on a TLC plate alongside a standard of your starting material (3-Chloro-4-(trifluoromethoxy)aniline). The disappearance of the starting material spot indicates the completion of the diazotization and hydrolysis.

  • HPLC: For more quantitative analysis, HPLC is superior. It can be used to track the disappearance of the starting aniline and the appearance of the product phenol, allowing for a more precise determination of reaction completion and an initial assessment of purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis. The workflow below illustrates a typical decision-making process when troubleshooting.

G start Problem Identified low_yield Low Yield start->low_yield impurities High Impurity Profile start->impurities check_diazotization Check Diazotization Step (Temp < 5°C? Acid Conc.?) low_yield->check_diazotization Is starting material left? char_impurities Characterize Impurities (GC-MS, NMR) impurities->char_impurities check_hydrolysis Check Hydrolysis Step (Temp? Catalyst?) check_diazotization->check_hydrolysis No sol1 Solution: - Ensure temp is 0-5°C - Verify H₂SO₄ concentration - Slow NaNO₂ addition check_diazotization->sol1 Yes check_workup Check Workup/Extraction (pH? Emulsions?) check_hydrolysis->check_workup No sol2 Solution: - Increase hydrolysis temp (110-140°C) - Ensure CuSO₄ is active - Control addition rate check_hydrolysis->sol2 Yes, diazonium intermediate detected sol3 Solution: - Adjust pH for extraction - Use brine to break emulsions - Perform multiple extractions check_workup->sol3 Yes, product loss suspected azo_impurity Azo Compound Detected (Deeply Colored) char_impurities->azo_impurity aniline_impurity Starting Aniline Detected char_impurities->aniline_impurity sol4 Solution: - Lower diazotization temp - Ensure excess acid - Faster hydrolysis addition azo_impurity->sol4 sol5 Solution: - Re-run reaction with fresh NaNO₂ - Ensure stoichiometric ratio is correct aniline_impurity->sol5

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

Issue 1: The final yield is significantly lower than expected.

  • Potential Cause A: Incomplete Diazotization. The conversion of the starting aniline to the diazonium salt may be incomplete. This is often due to the decomposition of sodium nitrite or an incorrect stoichiometric ratio.

    • Solution: Use freshly opened sodium nitrite. Ensure accurate weighing and calculate the molar ratios carefully. The diazotization should be performed at 0-5 °C with slow, portion-wise addition of the nitrite solution to prevent localized heating.[3]

  • Potential Cause B: Decomposition of the Diazonium Salt. If the temperature during diazotization rises above 5-10 °C, or if the diazonium salt solution is allowed to stand for too long before hydrolysis, it will decompose, severely impacting yield.

    • Solution: Maintain strict temperature control using an ice-salt bath. Proceed to the hydrolysis step immediately after the diazotization is complete (confirmed by a negative starch-iodide paper test for nitrous acid).

  • Potential Cause C: Inefficient Hydrolysis. The conversion of the diazonium salt to the phenol may be incomplete.

    • Solution: Hydrolysis requires high temperatures, typically 110-140 °C.[3] Ensure your heating apparatus can maintain this temperature. The use of a copper(II) sulfate catalyst is highly recommended to facilitate the reaction. The diazonium salt solution should be added dropwise to the vigorously stirred, hot hydrolysis solution.

  • Potential Cause D: Product Loss During Workup. The phenolic product can be lost during extraction if the pH is not controlled correctly or if emulsions form.

    • Solution: After hydrolysis, cool the mixture and perform a solvent extraction (e.g., with ethyl acetate or dichloromethane). Ensure the aqueous layer is acidic (pH 1-2) to keep the phenol in its neutral, organic-soluble form. To break emulsions, add a small amount of brine (saturated NaCl solution). Perform multiple extractions with smaller volumes of solvent for higher efficiency.

Issue 2: The final product is contaminated with significant impurities.

  • Potential Cause A: Presence of Unreacted Starting Material. If 3-Chloro-4-(trifluoromethoxy)aniline is present in the final product, it indicates incomplete diazotization.

    • Solution: Refer to the solutions for "Low Yield - Potential Cause A." Purification can be achieved by column chromatography or by washing the organic extract with a dilute acid (e.g., 1M HCl) to protonate and remove the basic aniline into the aqueous phase.

  • Potential Cause B: Formation of Azo Compounds. Azo compounds, formed by the coupling of the diazonium salt with the product phenol, are common, highly colored (typically orange or red) impurities. This happens if the conditions are not sufficiently acidic or if the local concentration of the diazonium salt is too high during hydrolysis.

    • Solution: Ensure a sufficient excess of sulfuric acid is used in both the diazotization and hydrolysis steps. Add the diazonium salt solution slowly below the surface of the vigorously stirred hot hydrolysis mixture to ensure rapid decomposition and minimize coupling reactions.

  • Potential Cause C: Formation of Isomeric or De-substituted Byproducts. Under harsh conditions, side reactions on the aromatic ring can occur.

    • Solution: Strict control over reaction temperature and time is crucial. Avoid unnecessarily long reaction times or excessive temperatures during hydrolysis. Purification via fractional distillation under reduced pressure or preparative chromatography is usually effective at removing these impurities.

ParameterRecommended RangeRationale
Diazotization Temp. 0–5 °CMinimizes decomposition of the unstable diazonium salt.[3]
Aniline:H₂SO₄ Molar Ratio 1 : 4.5–6.5Ensures strongly acidic conditions to prevent side reactions like azo coupling.[4]
Aniline:NaNO₂ Molar Ratio 1 : 1.05–1.1A slight excess of nitrite ensures complete conversion of the aniline.
Hydrolysis Temp. 110–140 °CProvides the necessary activation energy for the substitution of the diazonium group with a hydroxyl group.[3]
Catalyst (CuSO₄) 1–5 mol%Catalyzes the hydrolysis, improving reaction rate and yield.

Table 1: Key Reaction Parameters for Optimizing Yield and Purity.

Optimized Experimental Protocol

This protocol provides a self-validating workflow for the synthesis and purification of this compound.

Caption: Standard Workflow for this compound Synthesis.

Materials:

  • 3-Chloro-4-(trifluoromethoxy)aniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Aniline Sulfate Salt (Step 1):

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cautiously add concentrated sulfuric acid (5.5 eq) to deionized water. Cool the solution to below 10 °C in an ice bath.

    • Slowly add 3-Chloro-4-(trifluoromethoxy)aniline (1.0 eq) to the cold acid solution with vigorous stirring. A thick slurry of the aniline sulfate salt will form.

  • Diazotization (Step 2):

    • Cool the aniline sulfate slurry to 0–5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise via the addition funnel to the aniline slurry over 1-2 hours. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The reaction is complete when a drop of the mixture applied to starch-iodide paper produces no immediate blue-black color (indicating consumption of nitrous acid).

  • Hydrolysis (Step 3):

    • In a separate, larger flask equipped for heating and stirring, prepare a solution of copper(II) sulfate (0.02 eq) in deionized water. Heat this solution to 120–130 °C.

    • Slowly add the cold diazonium salt solution from Step 2 to the hot copper sulfate solution via the addition funnel. Control the addition rate to maintain a steady evolution of nitrogen gas and keep the temperature of the hydrolysis mixture stable.

    • After the addition is complete, hold the reaction mixture at temperature for 1 hour to ensure complete hydrolysis.

  • Workup and Extraction (Step 4):

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification (Step 5):

    • The crude phenol can be purified by vacuum distillation or by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.

References

Technical Support Center: Purification of 3-Chloro-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Chloro-4-(trifluoromethoxy)phenol. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. As a substituted phenol, this compound is crucial in the synthesis of novel agrochemicals and pharmaceuticals, where its unique electronic and structural properties are highly valued.[1] However, its purification can present specific challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield in your experiments.

Physicochemical Profile & Purification Strategy Overview

Understanding the fundamental properties of this compound is the first step toward designing an effective purification strategy. The presence of an acidic hydroxyl group, a deactivating chloro group, and a lipophilic trifluoromethoxy group dictates its behavior in various separation systems.

PropertyValue / DescriptionSignificance for Purification
CAS Number 1000339-94-5[2]Ensures correct compound identification.
Molecular Formula C₇H₄ClF₃O-
Molecular Weight ~212.55 g/mol Relevant for calculating molarity and reaction stoichiometry.
Appearance Typically an off-white to light brown solid.Color may indicate the presence of oxidation products or other impurities.
Acidity (pKa) Estimated ~8-9The electron-withdrawing Cl and OCF₃ groups make it more acidic than phenol (pKa ~10). This acidity is central to purification by acid-base extraction. It is not acidic enough to be fully deprotonated by weak bases like sodium bicarbonate.[3][4]
Solubility Soluble in polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Alcohols). Low solubility in water; soluble in aqueous base. Insoluble in non-polar solvents like hexane.Guides the selection of solvents for recrystallization and chromatography.
Decision Workflow for Selecting a Purification Technique

The choice of purification method depends heavily on the nature of the impurities, the scale of the experiment, and the required final purity. The following decision tree illustrates a logical approach to selecting the appropriate technique.

G start Crude Product Mixture q1 Are major impurities acidic or basic? start->q1 q2 Is the compound thermally stable at reduced pressure? q1->q2  No / Neutral Impurities extraction Acid-Base Extraction q1->extraction  Yes q3 Are impurities significantly different in polarity? q2->q3  No / Thermally Labile distillation Vacuum Distillation q2->distillation  Yes chromatography Column Chromatography q3->chromatography  Yes recrystallization Recrystallization q3->recrystallization  No / Similar Polarity extraction->q2  Further purification needed final Pure Compound distillation->final chromatography->final recrystallization->final

Caption: Workflow for selecting a primary purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification technique for a crude reaction mixture containing this compound?

A: For a typical crude mixture from synthesis, an acid-base extraction is often the most efficient first step.[5] This technique leverages the acidic nature of the phenolic hydroxyl group. By washing the organic reaction mixture (e.g., dissolved in ethyl acetate or dichloromethane) with an aqueous solution of a strong base like sodium hydroxide (NaOH), the phenol is deprotonated to form its corresponding sodium phenoxide salt. This salt is highly soluble in the aqueous layer, while neutral organic impurities (e.g., unreacted starting materials, byproducts) remain in the organic layer. The layers are then separated, and the aqueous layer containing the phenoxide is re-acidified (e.g., with HCl) to precipitate the purified phenol, which can be recovered by filtration or extraction back into an organic solvent.[6][7]

Q2: My purified this compound is turning a pink or brownish color upon storage. What causes this and how can I prevent it?

A: This discoloration is a classic sign of oxidation. Phenols are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. The initial oxidation products are often quinone-type structures, which are highly colored. To prevent this:

  • Store under an inert atmosphere: Store the purified solid in a sealed vial under nitrogen or argon.

  • Protect from light: Use an amber-colored vial or store it in the dark.

  • Use high-purity solvents: Ensure that solvents used for the final purification steps are free of peroxides and metal contaminants.

  • Consider an antioxidant: For long-term storage in solution, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be effective.

Q3: Why can't I use sodium bicarbonate (NaHCO₃) to extract this phenol from my organic layer?

A: This is a common and important question related to the compound's acidity. The ability of a base to deprotonate an acid depends on the relative pKa values. The pKa of this compound is estimated to be around 8-9. The conjugate acid of bicarbonate (carbonic acid, H₂CO₃) has a pKa of about 6.4. For an acid-base reaction to proceed to completion, the pKa of the acid being deprotonated must be significantly lower than the pKa of the conjugate acid of the base being used. Since the phenol's pKa is higher than that of carbonic acid, sodium bicarbonate is not a strong enough base to deprotonate it effectively.[3] You must use a stronger base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), whose conjugate acid (water, pKa ~15.7) is much weaker than the phenol.[7]

Detailed Troubleshooting Guides
Guide 1: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on polarity differences.[8][9] For this compound, silica gel is the standard stationary phase.

Problem: Significant Peak Tailing on TLC and Column

  • Causal Analysis: The acidic proton of the phenol interacts strongly with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to "smear" or "tail" down the column, leading to poor separation and broad fractions.

  • Solution Protocol:

    • Acidify the Mobile Phase: Add a small amount (0.1% to 1%) of a volatile acid, such as formic acid or acetic acid, to your eluent mixture (e.g., Hexane/Ethyl Acetate).[10]

    • Mechanism: The added acid protonates the surface of the silica gel, suppressing the ionization of the phenol and minimizing the strong ionic interactions. This results in sharper, more symmetrical peaks.

    • TLC Test: Before running the column, test your acidified solvent system on a TLC plate to confirm the improved spot shape and determine the optimal solvent ratio (aim for an Rf of 0.2-0.3).

Problem: Poor Separation from a Similarly Polar Impurity

  • Causal Analysis: The chosen solvent system does not provide enough selectivity to resolve the two compounds. The relative affinity of the compounds for the stationary vs. mobile phase is too similar.

  • Solution Protocol:

    • Change Solvent Selectivity: Instead of only varying the ratio of a two-solvent system (e.g., Hexane/Ethyl Acetate), change one of the components. For example, try a Dichloromethane/Methanol or a Toluene/Ethyl Acetate system.[10] Different solvents interact with the compounds and the stationary phase in unique ways, which can dramatically alter the separation.

    • Consider a Fluorinated Stationary Phase: For challenging separations involving fluorinated molecules, a pentafluorophenyl (PFP) or other fluorinated stationary phase can offer unique selectivity based on dipole-dipole and π-π interactions that are different from those on standard silica.[10][11]

Starting Solvent Systems for Silica Gel Chromatography
90:10 Hexane : Ethyl Acetate
80:20 Hexane : Ethyl Acetate
95:5 Dichloromethane : Methanol
90:10:0.1 Toluene : Ethyl Acetate : Formic Acid
Guide 2: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent is found.[12][13] The goal is to find a solvent (or solvent pair) in which the compound is soluble when hot but insoluble when cold.

Problem: The Compound "Oils Out" Instead of Forming Crystals

  • Causal Analysis: This occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute-solvent mixture. The compound melts in the hot solvent and, upon cooling, separates as a supercooled liquid (an oil) rather than forming a crystal lattice.

  • Solution Protocol:

    • Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point.

    • Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol). Then, while still hot, slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the saturation point).[13] Allow this mixture to cool slowly. The mixed solvent system has a lower overall solvating power, which often induces crystallization at a lower temperature.

    • Reduce the Initial Solvent Volume: Oiling out can also happen if too much solvent was used initially. Try to evaporate some of the solvent to create a more concentrated solution before cooling.

Problem: Very Low Recovery of Material After Filtration

  • Causal Analysis: The compound has significant solubility in the cold solvent, or too much solvent was used initially.

  • Solution Protocol:

    • Minimize Solvent Volume: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Adding even a small excess will dramatically reduce your yield.[12]

    • Cool Thoroughly: After cooling to room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal precipitation.

    • Use Ice-Cold Rinse Solvent: When washing the collected crystals on the filter, use a very small amount of ice-cold recrystallization solvent. Using room temperature solvent will redissolve a significant portion of your product.[12]

    • Consider a Different Solvent System: Your chosen solvent may simply be too "good." Perform solubility tests to find a solvent where the solubility difference between hot and cold is more pronounced.

Guide 3: Purification by Acid-Base Extraction

This technique is ideal for separating acidic phenols from neutral or basic impurities.

G cluster_0 Extraction Phase cluster_1 Separation Phase cluster_2 Recovery Phase l1 Step 1: Dissolve Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) l2 Step 2: Add Aqueous NaOH (1-2 M) and Shake in Separatory Funnel l1->l2 l3 Step 3: Separate Layers l2->l3 l4 Organic Layer: Contains Neutral Impurities (Discard or Process Separately) l3->l4 l5 Aqueous Layer: Contains Sodium 3-chloro-4-(trifluoromethoxy)phenoxide l3->l5 l6 Step 4: Cool Aqueous Layer and Acidify with conc. HCl to pH < 2 l5->l6 l7 Step 5: Collect Precipitated Solid by Vacuum Filtration OR Extract with Fresh Organic Solvent l6->l7 l8 Step 6: Wash, Dry, and Evaporate Solvent to Yield Pure Phenol l7->l8

Caption: Workflow diagram for purification via acid-base extraction.

Problem: A Thick Emulsion Forms at the Interface

  • Causal Analysis: Emulsions are colloidal suspensions of one liquid in another, stabilized by impurities. They are common in basic extractions and prevent clean separation of the aqueous and organic layers.

  • Solution Protocol:

    • "Break" the Emulsion with Brine: Add a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine increases the polarity of the aqueous phase, helping to force the organic droplets to coalesce.

    • Patience and Gentle Swirling: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling, rather than vigorous shaking, can sometimes help the layers separate.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite (diatomaceous earth) can sometimes break the suspension.

Problem: Low Recovery After Re-acidification

  • Causal Analysis: The most likely causes are incomplete extraction into the base, or incomplete precipitation/extraction after acidification.

  • Solution Protocol:

    • Ensure Complete Initial Extraction: Perform the initial basic extraction two or three times with fresh portions of NaOH solution to ensure all the phenol has been transferred to the aqueous phase.

    • Confirm Complete Re-acidification: After adding acid, check the pH of the aqueous solution with pH paper to ensure it is strongly acidic (pH 1-2). If the solution is not acidic enough, the phenol will remain in its phenoxide form and will not precipitate or extract back into the organic layer.

    • Extract, Don't Just Filter: If the purified phenol has some solubility in the acidic aqueous solution, simple filtration may lead to loss of yield. After acidification, extract the aqueous layer 2-3 times with a fresh organic solvent (like ethyl acetate) to recover all of the product.

References

Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-(trifluoromethoxy)phenol. This valuable intermediate is crucial for the development of various agrochemicals and pharmaceuticals.[1] The most common and industrially viable synthesis route involves the diazotization of 3-Chloro-4-(trifluoromethoxy)aniline followed by hydrolysis of the resulting diazonium salt.[2][3]

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a focus on identifying and mitigating side reactions.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis, providing explanations for their root causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in the synthesis of phenols via diazonium salt hydrolysis are a frequent issue. The problem often originates from competing side reactions during either the diazotization or the hydrolysis step.

Potential Causes & Solutions:

  • Incomplete Diazotization: The conversion of the primary aniline to the diazonium salt must be complete before proceeding to hydrolysis.

    • Troubleshooting: Ensure a slight excess of sodium nitrite (NaNO₂) is used. You can check for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess). The reaction must be kept cold (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.[2] Aromatic diazonium salts are known to be unstable and can decompose, especially upon warming.

  • Azo Coupling Side Reactions: The diazonium salt is a potent electrophile and can react with the electron-rich phenol product to form brightly colored azo dyes.[4][5] This is a major pathway for yield loss and impurity formation.

    • Troubleshooting: The hydrolysis should be conducted in a sufficiently acidic solution to keep the concentration of the highly reactive phenoxide ion low.[6][7] Performing the hydrolysis by adding the cold diazonium salt solution to a hot, vigorously stirred acidic solution helps to ensure the diazonium salt hydrolyzes immediately upon addition, minimizing its concentration and the chance for coupling.

  • Reduction of the Diazonium Group: The diazonium group can be reduced back to an amine or to a hydrocarbon (deamination), especially if certain reducing agents are present.

    • Troubleshooting: Ensure all reagents are pure and that no unintended reducing agents are introduced. Using a slight excess of the oxidizing nitrous acid can help prevent this. The choice of acid can also be important; for example, hypophosphorous acid is a known reducing agent for this transformation and should be avoided.[8]

  • Phenol Reactivity: The product phenol itself can undergo further reactions like sulfonation if the hydrolysis is carried out in hot concentrated sulfuric acid for extended periods.

    • Troubleshooting: Use moderately concentrated acid (e.g., 9N H₂SO₄) and carefully control the reaction time and temperature during hydrolysis.[9] Once the reaction is complete, cool the mixture promptly and proceed with extraction.

Q2: I'm observing significant amounts of a dark, tarry byproduct. What is it and how can I prevent its formation?

The formation of dark tars is a classic sign of uncontrolled side reactions, primarily unwanted coupling and decomposition pathways.

Potential Causes & Solutions:

  • Azo Dye Formation: As mentioned in Q1, the reaction between the diazonium salt and the product phenol creates highly conjugated azo compounds, which are often dark red, brown, or black solids.[10]

    • Troubleshooting: The key is to keep the concentration of both the diazonium salt and the free phenol low at any given moment. A semi-batch process, where the diazonium solution is slowly added to hot acid, is highly effective.[7] This ensures the diazonium ion reacts with water (hydrolyzes) faster than it can find a phenol molecule to couple with.

  • Phenolic Oxidation/Polymerization: Phenols can be sensitive to oxidation, especially at elevated temperatures, leading to polymeric materials.

    • Troubleshooting: After hydrolysis, cooling the reaction mixture under an inert atmosphere (like nitrogen) can prevent air oxidation. Prompt workup and extraction of the product are also crucial.

  • Thermal Decomposition: If the local temperature during the addition of the diazonium salt to the hot acid is too high, uncontrolled decomposition can occur, leading to a range of byproducts and charring.

    • Troubleshooting: Ensure vigorous stirring and a controlled addition rate to dissipate the heat of reaction and decomposition of the diazonium salt. The temperature of the receiving vessel should be carefully monitored.

Q3: My final product is contaminated with an isomeric impurity. Where could this be coming from?

Isomeric impurities usually originate from the starting materials or from unexpected rearrangements, although the latter is less common in this specific synthesis.

Potential Causes & Solutions:

  • Impure Starting Material: The most likely source is an isomeric impurity in the starting 3-Chloro-4-(trifluoromethoxy)aniline. The diazotization and hydrolysis sequence will carry this impurity through to the final product.

    • Troubleshooting: Always verify the purity of your starting aniline using techniques like HPLC and GC-MS before starting the reaction.[11] If necessary, purify the starting material by recrystallization or chromatography.

  • Side Reactions during Precursor Synthesis: The trifluoromethoxy group is a moderately electron-withdrawing substituent that directs electrophilic substitution to the ortho and para positions.[12] If the precursor aniline was made via a nitration/reduction sequence, minor amounts of other isomers could have been formed.

    • Troubleshooting: Review the synthesis route of your starting material. If it is known to produce isomers, incorporate a purification step for the aniline to remove them before proceeding to the diazotization step.

Frequently Asked Questions (FAQs)

Q: What is the standard synthetic pathway for this molecule?

A: The most common route begins with 3-Chloro-4-(trifluoromethoxy)aniline. This aniline is diazotized using sodium nitrite in a strong acid like sulfuric or hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt solution is then added to a hot aqueous acid solution to hydrolyze the diazonium group, replacing it with a hydroxyl group to form the desired phenol.[7][8]

Q: What are the critical safety considerations for this reaction?

A: Diazonium salts are notoriously unstable and can be explosive, especially when isolated and dry. [2] All operations involving diazonium salts should be conducted in solution, at low temperatures, and behind a blast shield. The decomposition is exothermic, so temperature control is paramount to prevent a runaway reaction. Always add a quenching agent (like urea or sulfamic acid) to destroy excess nitrous acid before raising the temperature or beginning workup.

Q: Which analytical techniques are best for monitoring the reaction and characterizing impurities?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of the starting aniline.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. It can separate the starting material, product, and various side products, allowing you to monitor reaction progress and determine final product purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are essential for definitive structural confirmation of the final product and for characterizing any isolated impurities.[11]

Visualizing the Process

Key Reaction Pathways

The following diagram illustrates the desired synthetic route from the aniline to the phenol, alongside two major side reactions that can lead to yield loss and impurity formation.

ReactionPathways Aniline 3-Chloro-4-(trifluoromethoxy)aniline Diazonium Arenediazonium Salt Aniline->Diazonium NaNO₂, H₂SO₄ 0-5 °C Phenol This compound (Desired Product) Diazonium->Phenol H₂O, Δ (Hydrolysis) AzoDye Azo Dye Impurity (Side Product) Diazonium->AzoDye + Phenol Product (Azo Coupling) Deamination 1-Chloro-2-(trifluoromethoxy)benzene (Side Product) Diazonium->Deamination H₃PO₂ or EtOH (Reduction/Deamination) TroubleshootingWorkflow start Problem Observed low_yield Low Yield start->low_yield dark_color Dark Color / Tar start->dark_color impurity Unexpected Impurity Peak start->impurity check_diaz Check Diazotization (Starch-Iodide Test) low_yield->check_diaz check_hydrolysis Review Hydrolysis (Temp, Acid Conc.) low_yield->check_hydrolysis check_coupling Investigate Azo Coupling (Slow Addition, Low Temp) dark_color->check_coupling check_sm Analyze Starting Material (HPLC/GC of Aniline) impurity->check_sm incomplete_diaz Cause: Incomplete Diazotization check_diaz->incomplete_diaz side_reactions Cause: Side Reactions (Coupling, Reduction) check_hydrolysis->side_reactions check_coupling->side_reactions sm_impurity Cause: Impure Starting Material check_sm->sm_impurity

References

Technical Support Center: Purification of 3-Chloro-4-(trifluoromethoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4-(trifluoromethoxy)phenol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] High purity is paramount for the success of subsequent synthetic steps and the biological efficacy of the final active ingredients.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to common challenges encountered in the laboratory. Our approach is rooted in explaining the chemical principles behind each purification strategy, enabling you to make informed decisions for your specific derivative.

Section 1: Foundational FAQs - Understanding Your System

This section addresses high-level questions that form the basis of a sound purification strategy.

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: Impurities typically arise from three main sources: unreacted starting materials, side reactions leading to isomers, and subsequent degradation.

  • Unreacted Starting Materials: Depending on the synthetic route, you may find residual precursors. For instance, if synthesizing from 4-(trifluoromethoxy)phenol via electrophilic chlorination, you will likely have the starting phenol as a primary impurity.

  • Isomeric Byproducts: Electrophilic substitution reactions on a phenol ring are governed by the directing effects of the substituents. The -OH group is a strong ortho-, para- director, while the -OCF₃ group is a deactivating meta-director. The interplay can be complex, often leading to regioisomers. For this compound, a common isomeric impurity is 2-chloro-4-(trifluoromethoxy)phenol . Detecting and separating these regioisomers is often the primary purification challenge.[3]

  • Over-chlorination Products: Dichlorinated species can form if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

  • Degradation Products: Phenols can be susceptible to oxidation, especially under basic conditions or in the presence of air and light, leading to colored impurities (often quinone-type structures).[4]

A comprehensive impurity profile using techniques like GC-MS or LC-MS is crucial before selecting a purification method.[5]

Q2: I've completed the reaction work-up. What is the most logical first step in purification?

A2: The first step depends on the physical state of your crude product and the nature of the impurities. A liquid-liquid extraction is almost always a critical preliminary step.

  • Acid-Base Extraction: As a phenol, your target compound is acidic. This property is highly advantageous for an initial cleanup. Dissolve your crude material in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any strong acid catalysts. Subsequently, you can extract your phenolic product into a dilute aqueous base (e.g., 1M NaOH), leaving non-acidic impurities in the organic layer. Re-acidifying the aqueous layer (e.g., with 1M HCl) will precipitate your product, which can then be extracted back into an organic solvent. This process effectively removes neutral and basic impurities.

  • Post-Extraction Strategy:

    • If the product is a solid: Recrystallization is the most efficient and scalable first choice.

    • If the product is an oil or a low-melting solid: Column chromatography is the preferred method.

    • If the product is a thermally stable liquid with a distinct boiling point from its impurities: Distillation under reduced pressure may be viable.

The following diagram illustrates a general decision-making workflow post-synthesis.

G start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid-Base Work-up) start->extraction check_state Is the Crude Product Solid? extraction->check_state recrystallization Primary Method: Recrystallization check_state->recrystallization Yes chromatography Primary Method: Column Chromatography check_state->chromatography No (Oil/Liquid) distillation Consider Vacuum Distillation (If Thermally Stable) chromatography->distillation Alternative

Caption: Initial Purification Strategy Decision Tree.

Section 2: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful technique for purifying solids, relying on the differential solubility of the compound and its impurities in a solvent at different temperatures.[6][7]

Q3: My compound "oils out" instead of crystallizing upon cooling. What is happening and how can I fix it?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound separates as a liquid phase instead of forming a crystal lattice. This is common with low-melting point solids or when the solution is cooled too rapidly.

Causality & Solutions:

  • Cooling Rate is Too High: Rapid cooling does not give molecules sufficient time to orient into an ordered crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels if necessary. Only after it has reached room temperature should you move it to an ice bath.[8]

  • Solvent Polarity Mismatch: The chosen solvent may be too good a solvent, even at low temperatures, or conversely, too poor a solvent, causing precipitation before crystallization.

    • Solution: Switch to a two-solvent (binary) system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then cool slowly.[8]

  • Impurity-Driven Melting Point Depression: High levels of impurities can significantly lower the melting point of your compound, making it more prone to oiling out.

    • Solution: Perform a preliminary purification by flash chromatography to remove the bulk of the impurities, then attempt recrystallization on the partially purified material.

Q4: How do I select the best solvent system for my this compound derivative?

A4: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6][8] The principle of "like dissolves like" is a good starting point. Your molecule has a polar hydroxyl group but also significant nonpolar character from the substituted aromatic ring.

Screening Protocol:

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • Add 0.5 mL of a candidate solvent to each tube at room temperature. Observe solubility. A good solvent will not dissolve the compound at this stage.

  • Heat the tubes that showed poor room-temperature solubility in a hot water or sand bath. A good candidate solvent will now fully dissolve the solid.

  • Cool the clear solutions to room temperature and then in an ice bath. The ideal solvent will produce a high yield of crystalline precipitate.

Recommended Solvent Systems:

Solvent SystemPolarityRationale & Use CaseCommon Pair
Heptane/Hexane NonpolarExcellent for nonpolar impurities. The target compound often has low solubility, making it a good "poor" solvent.Ethyl Acetate
Toluene Nonpolar (Aromatic)Good for dissolving aromatic compounds at high temperatures. Can be effective for derivatives with larger nonpolar groups.Heptane
Dichloromethane (DCM) Polar AproticOften dissolves compounds too well. Best used as the "good" solvent in a binary pair.Hexane
Ethyl Acetate (EtOAc) Polar AproticA versatile mid-polarity solvent. Often a good starting point for single-solvent recrystallization.[9]Heptane/Hexane
Isopropanol (IPA) / Ethanol Polar ProticThe hydroxyl group can hydrogen bond with the solvent. Good for more polar derivatives.Water
Water Very PolarGenerally, your compound will be insoluble. Can be used as a "poor" solvent (antisolvent) with a miscible organic solvent like IPA or acetone.[10]Isopropanol

Section 3: Troubleshooting Guide - Column Chromatography

Flash column chromatography is the workhorse for purifying oils, amorphous solids, and separating mixtures that are difficult to resolve by recrystallization.[11]

Q5: I'm seeing significant peak tailing for my phenolic compound on a silica gel column. How can I improve the peak shape?

A5: Peak tailing is a classic problem when purifying acidic compounds like phenols on standard silica gel.

Causality: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The acidic proton of your phenol can engage in strong hydrogen bonding or acid-base interactions with these silanol sites, causing a portion of the molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.[12]

Solutions:

  • Acidify the Mobile Phase: This is the most common and effective solution. Add a small amount (0.1% to 1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[12][13] The added acid protonates the active silanol sites and suppresses the deprotonation of your phenol, minimizing the strong interaction and leading to more symmetrical (Gaussian) peaks.

  • Use a Less Acidic Stationary Phase: If acidifying the mobile phase is not an option (e.g., if your compound is acid-sensitive), consider alternative stationary phases like alumina (neutral or basic) or deactivated silica gel.[14]

  • Switch to Reversed-Phase Chromatography: In reversed-phase (e.g., C18 silica), the stationary phase is nonpolar. Peak shape for phenols is often excellent using mobile phases like methanol/water or acetonitrile/water, sometimes with a small amount of acid (formic acid or TFA) added.[12]

The following diagram outlines the troubleshooting process for peak tailing.

G start Observe Peak Tailing on Silica Gel check_stability Is Compound Acid-Stable? start->check_stability add_acid Add 0.1-1% Acetic or Formic Acid to Eluent check_stability->add_acid Yes alt_phase Switch to Alternative Stationary Phase check_stability->alt_phase No check_success Peak Shape Improved? add_acid->check_success end_good Problem Solved check_success->end_good Yes check_success->alt_phase No phase_options Florisil Neutral Alumina Reversed-Phase C18 alt_phase->phase_options

References

troubleshooting guide for reactions with 3-Chloro-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Chloro-4-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered in reactions involving this versatile intermediate. As a compound utilized in the synthesis of agrochemicals and pharmaceuticals, its unique electronic and structural properties present both opportunities and specific challenges.[1][2]

This center provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides in a question-and-answer format to directly address issues you may face during your experiments.

General Considerations & Safety

Before initiating any reaction, it is crucial to understand the properties and safety requirements for this compound.

PropertyValueSource
Molecular Formula C₇H₄ClF₃O[3]
Molecular Weight 212.55 g/mol
Appearance White Solid[4]
Hazards Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[4]

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Review the full Safety Data Sheet (SDS) before use.[4]

Frequently Asked Questions (FAQs)

Q1: What are the dominant electronic effects of the substituents on the aromatic ring?

A1: The reactivity of this compound is governed by a combination of competing electronic effects:

  • Phenolic Hydroxyl (-OH): A strongly activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). In its deprotonated phenoxide form (-O⁻), it is an exceptionally powerful electron-donating group.

  • Chlorine (-Cl): An electron-withdrawing group via induction but electron-donating via resonance. It is deactivating overall for EAS but is still an ortho, para-director. It serves as a leaving group in nucleophilic aromatic substitution (SNAr) and a handle for cross-coupling reactions.

  • Trifluoromethoxy (-OCF₃): This is a strongly electron-withdrawing and lipophilic group, primarily through induction due to the highly electronegative fluorine atoms.[5][6] It deactivates the ring towards EAS but strongly activates it for SNAr, particularly for leaving groups positioned ortho or para to it.

Q2: The phenol is not fully deprotonating with my base. Why is this happening?

A2: The pKa of the phenolic proton is significantly lowered (making it more acidic) by the inductive effect of the electron-withdrawing chloro and trifluoromethoxy groups. While this makes deprotonation easier than for phenol itself, incomplete reaction can still occur.

  • Cause: The chosen base may be too weak or not used in sufficient stoichiometric excess. The presence of water in the solvent or on the glassware can consume the base.

  • Solution: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent (e.g., THF, DMF). Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere (N₂ or Ar).

Troubleshooting Guide 1: O-Alkylation (Williamson Ether Synthesis)

This reaction is commonly used to convert the phenolic hydroxyl group into an ether linkage. The primary challenge is achieving selective O-alkylation over competing C-alkylation.

Problem: Low yield of the desired ether product, with significant recovery of starting material or formation of byproducts.

Q: My O-alkylation reaction is inefficient. What factors should I investigate?

A: A low yield in a Williamson ether synthesis can be traced to several factors. Use the following decision tree to diagnose the issue.

G start Low or No Ether Product check_deprotonation 1. Was complete deprotonation confirmed? (e.g., cessation of H₂ gas evolution with NaH) start->check_deprotonation incomplete_deprotonation Incomplete check_deprotonation->incomplete_deprotonation No complete_deprotonation Complete check_deprotonation->complete_deprotonation Yes solve_deprotonation Solution: - Use stronger base (NaH, KOtBu). - Ensure anhydrous conditions. - Use >1.0 equivalent of base. incomplete_deprotonation->solve_deprotonation check_side_products 2. What is the major impurity? complete_deprotonation->check_side_products c_alkylation C-Alkylated Product check_side_products->c_alkylation sm_recovered Starting Material Recovered check_side_products->sm_recovered elimination Alkene from Alkyl Halide check_side_products->elimination solve_c_alkylation Solution: - Switch to a polar aprotic solvent (DMF, DMSO). - Protic solvents shield the phenoxide oxygen, favoring C-alkylation. c_alkylation->solve_c_alkylation solve_sm_recovery Solution: - Increase reaction temperature. - Use a more reactive alkyl halide (I > Br > Cl). - Check purity of alkyl halide. sm_recovered->solve_sm_recovery solve_elimination Solution: - Use a primary or methyl halide. - Avoid sterically hindered bases if possible. - Lower reaction temperature. elimination->solve_elimination

Caption: Troubleshooting workflow for O-alkylation reactions.

Recommended Protocol: General O-Alkylation
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise via syringe.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and monitor by TLC or LC-MS until completion.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling

The chloro-substituent serves as an effective handle for C-C (Suzuki) and C-N (Buchwald-Hartwig) bond formation. However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, requiring carefully optimized conditions.[7][8]

Problem: My Suzuki or Buchwald-Hartwig reaction fails or gives very low conversion.

Q: I am attempting a cross-coupling reaction on the chloro-position, but the reaction is not working. What are the most critical parameters to optimize?

A: For challenging aryl chlorides, the catalyst system—specifically the palladium source and the phosphine ligand—is the most critical variable. The base and solvent also play crucial roles.

Key Parameters for Optimization
ParameterSuzuki CouplingBuchwald-Hartwig AminationRationale & Causality
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂These Pd(0) or Pd(II) sources generate the active Pd(0) catalyst in situ. Precatalysts can sometimes offer better stability and activity.
Ligand SPhos, XPhos, RuPhosXPhos, BrettPhos, Josiphos-typeAryl chlorides require electron-rich, sterically bulky phosphine ligands. These promote the difficult oxidative addition step and prevent catalyst decomposition.[7][8][9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃NaOtBu, KOtBu, LHMDSThe base is crucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). Strong, non-nucleophilic bases are often required.[10][11]
Solvent Toluene, Dioxane, THF (often with water)Toluene, Dioxane, THFAprotic solvents are standard. For Suzuki reactions, a small amount of water can sometimes be beneficial for dissolving the base and facilitating transmetalation.
Temperature 80 - 110 °C80 - 110 °CHigher temperatures are generally needed to drive the oxidative addition of the C-Cl bond.

Troubleshooting Logic for Cross-Coupling

G start Low/No Cross-Coupling Product check_catalyst 1. Is the Ligand/Pd system appropriate for an aryl chloride? start->check_catalyst inappropriate_catalyst No (e.g., using PPh₃) check_catalyst->inappropriate_catalyst No appropriate_catalyst Yes (e.g., using Buchwald/Fu ligands) check_catalyst->appropriate_catalyst Yes solve_catalyst Solution: - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). - Increase catalyst loading (1-5 mol%). - Ensure reagents are oxygen-free. inappropriate_catalyst->solve_catalyst check_base 2. Is the base strong enough and soluble? appropriate_catalyst->check_base inappropriate_base No/Maybe check_base->inappropriate_base No appropriate_base Yes check_base->appropriate_base Yes solve_base Solution: - For Suzuki: Try K₃PO₄ or Cs₂CO₃. - For Buchwald: Use NaOtBu or LHMDS. - Ensure base is finely powdered and dry. inappropriate_base->solve_base check_conditions 3. Are other conditions optimal? appropriate_base->check_conditions solve_conditions Solution: - Increase temperature (up to reflux). - Ensure anhydrous, inert conditions. - Check purity of coupling partner (boronic acid, amine). check_conditions->solve_conditions

Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.

Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the chloride is feasible due to the activating effect of the trifluoromethoxy group. However, the phenolic hydroxyl group presents a significant complication.

Problem: My SNAr reaction with a nucleophile is not proceeding, even at high temperatures.

Q: Why is the chloro-substituent unreactive towards nucleophiles in my experiment?

A: The most common reason for failure in an SNAr reaction with this substrate is the presence of the acidic phenol.

  • Causality: Under basic or even neutral conditions with a nucleophile, the phenol is deprotonated to the phenoxide (-O⁻). The phenoxide is a very strong electron-donating group, which floods the aromatic ring with electron density. This counteracts the electron-withdrawing effect of the -OCF₃ group, deactivating the ring towards nucleophilic attack.[12][13]

  • Solution: The phenolic hydroxyl group must be protected before attempting the SNAr reaction. A robust protecting group that can withstand the SNAr conditions is required.

Recommended Workflow: Protected SNAr

G start Starting Material This compound protect Step 1: Protect Phenol (e.g., MOM-Cl, TBDMS-Cl, or Benzyl-Br) Base, Solvent start->protect protected_sm Protected Intermediate protect->protected_sm snar Step 2: SNAr Reaction Nucleophile (Nu-H), Base Solvent (e.g., DMSO, NMP), Heat protected_sm->snar protected_product Protected Product snar->protected_product deprotect Step 3: Deprotection (e.g., Acid for MOM/TBDMS; H₂, Pd/C for Benzyl) protected_product->deprotect final_product Final SNAr Product deprotect->final_product

Caption: Required workflow for successful SNAr reactions.

Protocol: Protection (Methoxymethyl Ether - MOM)
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Cool the solution to 0 °C.

  • Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise. Caution: MOM-Cl is a potent carcinogen. Handle with extreme care in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench with water and extract with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate to yield the MOM-protected intermediate, which can be used in the subsequent SNAr step without further purification if sufficiently pure.

After successful SNAr on the protected intermediate, the MOM group can be readily removed with an acid like HCl in methanol.

References

Technical Support Center: A Researcher's Guide to 3-Chloro-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-(trifluoromethoxy)phenol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to manage reaction conditions effectively, troubleshoot challenges, and ensure the integrity of your results.

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both a chloro and a trifluoromethoxy group, imparts enhanced stability and specific reactivity, making it a key component in the development of herbicides, fungicides, and novel therapeutic agents.[1][2] However, these same substituents present unique challenges in managing its reactivity. This guide addresses common questions and issues in a direct, problem-solving format.

Part 1: Foundational Knowledge - Safety, Handling, and Properties

Before beginning any experiment, a thorough understanding of the reagent's properties and safety requirements is paramount.

Frequently Asked Questions: Safety & Handling

Q: What are the primary safety hazards associated with this compound?

A: This compound is classified as hazardous. It can be harmful if swallowed, in contact with skin, or inhaled.[3][4] It is known to cause skin irritation and serious eye irritation.[4] Therefore, comprehensive personal protective equipment (PPE) is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, if handling large quantities, an apron. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5]

Q: What are the optimal storage conditions for this reagent to ensure its long-term stability?

A: Proper storage is critical to maintain the purity and reactivity of this compound. The recommended storage conditions are in a cool, dry, and well-ventilated area, away from incompatible materials.[3][6] Key considerations include:

  • Incompatible Materials: Avoid strong oxidizing agents and acid chlorides.[5][7]

  • Atmosphere: For maximum stability and to prevent potential degradation from atmospheric moisture or oxygen, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.[6]

  • Container: Keep the container tightly sealed.[3]

Q: In the event of a spill, what is the correct cleanup procedure?

A: For a small spill, first ensure the area is well-ventilated and that all ignition sources are removed.[8] Wearing your full PPE, gently sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for chemical waste disposal.[3] The area can then be decontaminated with an appropriate solvent. For larger spills, evacuate the area and follow your institution's emergency procedures. Do not allow the material to enter drains or waterways.[8]

Physicochemical Properties at a Glance

The following table summarizes the key properties of this compound.

PropertyValueReference
CAS Number 1000339-94-5[1]
Molecular Formula C₇H₄ClF₃O₂[1]
Molecular Weight 212.55 g/mol [1]
Appearance White to off-white solid or yellow liquid[2][3]
Purity Typically ≥98%[2]

Part 2: Managing O-Alkylation Reactions - A Troubleshooting Guide

One of the most common applications for phenols is O-alkylation, typically via the Williamson ether synthesis, to form aryl ethers. While mechanistically straightforward, the electronic properties of this compound can complicate this transformation.

Experimental Workflow: General O-Alkylation

The diagram below outlines a typical workflow for the O-alkylation of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Dissolve Phenol in Anhydrous Solvent B 2. Add Base (e.g., K2CO3, Cs2CO3) A->B C 3. Stir to Form Phenoxide (Monitor for salt formation) B->C D 4. Add Alkylating Agent (e.g., R-Br, R-I) C->D Inert Atmosphere (N2 or Ar) E 5. Heat Reaction (e.g., 60-100 °C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Quench & Aqueous Workup F->G Upon Completion H 8. Extract with Organic Solvent G->H I 9. Purify (Column Chromatography/Crystallization) H->I J 10. Characterize Product (NMR, MS, IR) I->J

Caption: General workflow for O-alkylation of this compound.

Detailed Protocol: Synthesis of a Generic 3-Chloro-4-(trifluoromethoxy)phenyl Ether

This protocol provides a robust starting point. Note: Molar equivalents and reaction times may need optimization.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF, ~0.2 M concentration) followed by powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Phenoxide Formation: Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl bromide, 1.2 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting O-Alkylation Reactions

Q: My O-alkylation reaction is very slow or stalls completely. What factors should I investigate?

A: This is a common issue stemming from the reduced nucleophilicity of the corresponding phenoxide. The electron-withdrawing effects of the chloro and trifluoromethoxy groups make the phenoxide less reactive than that of unsubstituted phenol.[9] Here is a logical troubleshooting guide:

G cluster_factors Investigate These Factors cluster_solutions Potential Solutions Start Low Conversion in O-Alkylation Base Is the Base Strong Enough? Start->Base Solvent Is the Solvent Appropriate? Start->Solvent LeavingGroup Is the Leaving Group Active? Start->LeavingGroup Temperature Is the Temperature High Enough? Start->Temperature BaseSol Use a stronger base (Cs2CO3) or a more soluble one (K2CO3 in 18-crown-6). Base->BaseSol SolventSol Ensure solvent is polar aprotic (DMF, Acetonitrile) and strictly anhydrous. Solvent->SolventSol LGSol Switch from R-Cl to a more reactive R-Br, R-I, or R-OTs. LeavingGroup->LGSol TempSol Increase temperature incrementally, monitoring for decomposition. Temperature->TempSol

Caption: Decision tree for troubleshooting low yield in O-alkylation reactions.

Detailed Explanation:

  • Base Selection: While K₂CO₃ is often sufficient, the decreased nucleophilicity of this specific phenoxide may require a more effective base. Cesium carbonate (Cs₂CO₃) is an excellent alternative as the larger, more "naked" cesium cation leads to a more dissociated and thus more reactive phenoxide anion (the "cesium effect").

  • Solvent Choice: The reaction is an Sₙ2 process. Polar aprotic solvents like DMF, DMSO, or acetonitrile are essential. They solvate the cation of the base (e.g., K⁺) without strongly solvating the phenoxide anion, maximizing its nucleophilicity. Ensure the solvent is anhydrous, as water will protonate the phenoxide.

  • Leaving Group: The reactivity of the alkylating agent is critical. The general trend for leaving group ability is I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide will significantly accelerate the reaction.

  • Temperature: Increasing the reaction temperature provides the necessary activation energy. However, proceed with caution, as higher temperatures can promote side reactions like elimination of the alkyl halide, especially with secondary or tertiary halides.

Q: I'm observing an unknown impurity in my final product. What could it be?

A: Besides unreacted starting material, the most likely impurity is a product of C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the oxygen atom. While the electron-withdrawing groups on this compound deactivate the ring towards electrophilic attack, the phenoxide is still a highly activated species.[9] This side reaction is more likely under harsh conditions (very strong base, high temperatures). To minimize it, use the mildest conditions that afford a reasonable reaction rate (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH) and avoid excessive heating.

References

avoiding byproduct formation in 3-Chloro-4-(trifluoromethoxy)phenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4-(trifluoromethoxy)phenol

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile, yet reactive, intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction to the Reactivity of this compound

This compound is a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its chemical behavior is governed by the interplay of three key structural features: the phenolic hydroxyl group, the electron-withdrawing trifluoromethoxy group, and the chloro substituent. Understanding the electronic effects of these groups is paramount to predicting and controlling reactivity.

The hydroxyl group is a strongly activating, ortho-, para- directing group in electrophilic aromatic substitution.[3] However, the potent electron-withdrawing nature of the trifluoromethoxy group and the chloro atom deactivates the aromatic ring towards electrophilic attack compared to phenol itself.[4] This unique electronic profile necessitates careful optimization of reaction conditions to achieve desired outcomes while avoiding the formation of unwanted byproducts.

Troubleshooting Guide: Common Reactions and Byproduct Mitigation

This section addresses specific issues you may encounter during common transformations of this compound.

Williamson Ether Synthesis: O-Alkylation vs. C-Alkylation

The Williamson ether synthesis is a fundamental method for converting phenols to aryl ethers. However, the phenoxide intermediate is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring, leading to C-alkylation byproducts.

Q: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am observing a significant amount of an apolar byproduct in my TLC analysis. What is likely happening and how can I fix it?

A: The apolar byproduct is likely the result of C-alkylation, where the alkyl group has attached directly to the aromatic ring instead of the phenolic oxygen. The phenoxide ion, formed by deprotonating the phenol, has electron density delocalized onto the aromatic ring, creating nucleophilic carbon centers.

Causality and Mitigation Strategies:

Potential CauseScientific RationaleTroubleshooting Solution
Incomplete Deprotonation If the phenol is not fully deprotonated, the remaining neutral phenol can act as a proton source, and the reaction may proceed through a less selective pathway.Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation.[5]
Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO) solvate the cation of the base but not the phenoxide anion, leaving the oxygen atom more nucleophilic and favoring O-alkylation.[6] Protic solvents can hydrogen bond with the oxygen, reducing its nucleophilicity and increasing the likelihood of C-alkylation.Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. Avoid protic solvents like ethanol or methanol.
Counter-ion Effect The nature of the cation can influence the O/C alkylation ratio. Larger, softer cations (e.g., K+, Cs+) tend to favor O-alkylation as they associate less tightly with the phenoxide oxygen.Use potassium or cesium bases (e.g., K₂CO₃, Cs₂CO₃) instead of sodium bases.
Nature of the Alkylating Agent Highly reactive alkylating agents (e.g., alkyl iodides, benzyl halides) are more prone to C-alkylation. The use of alkyl sulfonates (tosylates, mesylates) can sometimes improve selectivity for O-alkylation.If possible, use an alkyl tosylate or mesylate as the electrophile.

Experimental Protocol: Optimized Williamson Ether Synthesis

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at room temperature for 30 minutes or until gas evolution ceases.

  • Add the alkyl halide (1.05 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting phenol.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Electrophilic Aromatic Substitution: Halogenation and Nitration

The high activation of the phenolic hydroxyl group can lead to over-reaction (polysubstitution) and oxidation side reactions during electrophilic aromatic substitution.

Q: I am trying to nitrate this compound, but I am getting a dark, tarry mixture with multiple spots on my TLC plate. How can I achieve clean mono-nitration?

A: The formation of tar and multiple products is a common issue in the nitration of highly activated phenols.[7] The strong oxidizing nature of nitric acid can lead to the formation of benzoquinone derivatives and polymeric materials.[1] Additionally, the activating effect of the hydroxyl group can promote di- or tri-nitration if the conditions are not carefully controlled.[8]

Logical Workflow for Troubleshooting Nitration Reactions

Caption: Troubleshooting workflow for nitration of this compound.

Mitigation Strategies for Electrophilic Substitution:

Potential IssueScientific RationaleTroubleshooting Solution
Oxidation Phenols are susceptible to oxidation by strong oxidizing agents like concentrated nitric acid, leading to the formation of colored byproducts such as benzoquinones.[1]Use dilute nitric acid in a suitable solvent (e.g., acetic acid) at low temperatures (0-5 °C). The reaction may be slower but will be significantly cleaner.
Polysubstitution The hydroxyl group is a powerful activating group, making the product more reactive towards further substitution than the starting material.[8]1. Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the electrophile. 2. Protecting Group: Temporarily convert the hydroxyl group to a less activating group, such as an acetate ester. After the electrophilic substitution, the protecting group can be removed by hydrolysis.[7]
Poor Regioselectivity The directing effects of the chloro, trifluoromethoxy, and hydroxyl groups can lead to a mixture of isomers.While challenging to control directly, running the reaction at a lower temperature can sometimes improve the regioselectivity. Careful purification by column chromatography or recrystallization will be necessary to isolate the desired isomer.
Friedel-Crafts Reactions: Alkylation and Acylation

Friedel-Crafts reactions on phenols are notoriously difficult due to several competing side reactions.

Q: I am attempting a Friedel-Crafts alkylation on this compound, but the reaction is not working, and I am mostly recovering my starting material. What could be the issue?

A: The primary issue is the complexation of the Lewis acid catalyst (e.g., AlCl₃) with the lone pair electrons on the phenolic oxygen. This deactivates the aromatic ring towards electrophilic attack.

Q: If I use a stronger Lewis acid or higher temperatures, I get a complex mixture of products. What are the likely byproducts?

A: At higher temperatures or with excess Lewis acid, several side reactions can occur:

  • Rearrangement of the alkyl group: The carbocation intermediate can rearrange to a more stable carbocation, leading to an isomeric alkylated product.[9]

  • Polyalkylation: The alkylated product is often more reactive than the starting material, leading to the introduction of multiple alkyl groups.

  • Dealkylation: The reverse reaction can occur at high temperatures.

  • Formation of benzophenone/triarylmethanol derivatives: The trifluoromethyl group can react with the superacidic conditions of the Friedel-Crafts reaction to form reactive electrophiles, which can then react with another molecule of the phenol.[10]

Recommended Approach: Acylation as an Alternative

Friedel-Crafts acylation is generally a better-controlled reaction for phenols. The acyl group is deactivating, which prevents polyacylation. The Fries rearrangement can be used to introduce an acyl group onto the aromatic ring of a phenyl ester.

Experimental Protocol: Fries Rearrangement

  • Esterify this compound with an acyl chloride or anhydride.

  • Treat the resulting phenyl ester with a Lewis acid (e.g., AlCl₃) at elevated temperatures.

  • The acyl group will migrate from the oxygen to the aromatic ring, typically to the ortho and para positions.

  • The reaction is then worked up by carefully quenching with acid and water.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?

A1: The directing effects of the substituents are as follows:

  • -OH: Strongly activating, ortho-, para- directing.

  • -Cl: Deactivating, ortho-, para- directing.

  • -OCF₃: Deactivating, meta- directing with respect to the trifluoromethoxy group itself, but due to the oxygen's lone pairs, it can also be considered ortho-, para- directing, though its deactivating nature is strong.[4]

The powerful ortho-, para- directing ability of the hydroxyl group will dominate. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the hydroxyl group (C2 and C6). Steric hindrance from the adjacent chloro group at C3 may favor substitution at the C6 position.

Q2: I am performing an Ullmann condensation to form a diaryl ether. What are the common byproducts and how can I avoid them?

A2: The Ullmann condensation typically requires high temperatures and a copper catalyst.[11] Common byproducts include:

  • Homocoupling of the starting materials: This leads to the formation of symmetrical biaryls.

  • Reduction of the aryl halide: This can occur in the presence of a proton source.

  • Thermal decomposition: At very high temperatures, the starting materials or products may decompose.

To minimize these byproducts, modern Ullmann-type reactions often employ ligands (e.g., diamines, phenanthrolines) that allow the reaction to proceed at lower temperatures.[6][12] Using a stoichiometric amount of the phenol and a slight excess of the aryl halide can also help to reduce homocoupling of the phenol.

Diagram of Ullmann Condensation and Potential Side Reactions

Ullmann_Reaction cluster_main Ullmann Condensation cluster_side Potential Byproducts Phenol This compound DesiredProduct Diaryl Ether (Desired Product) Phenol->DesiredProduct + Aryl Halide [Cu], Base, Heat Byproduct1 Homocoupling of Phenol Phenol->Byproduct1 [Cu], Heat ArylHalide Aryl Halide ArylHalide->DesiredProduct Byproduct2 Homocoupling of Aryl Halide ArylHalide->Byproduct2 [Cu], Heat Byproduct3 Reduction of Aryl Halide ArylHalide->Byproduct3 Proton Source

References

stability issues with 3-Chloro-4-(trifluoromethoxy)phenol under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 3-Chloro-4-(trifluoromethoxy)phenol (CAS No. 1000339-94-5). This compound is valued in pharmaceutical and agrochemical synthesis for its unique electronic properties, which impart enhanced stability and reactivity.[1] However, like all substituted phenols, its stability is not absolute and is highly dependent on experimental conditions.

This document provides in-depth troubleshooting advice and validated protocols to help you anticipate, identify, and resolve stability issues, ensuring the integrity and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the standard recommended storage conditions for this compound? A: For long-term stability, this compound should be stored at room temperature (approx. 20-25°C) under an inert atmosphere, such as nitrogen or argon.[2] It is crucial to protect it from light and moisture.[3] Use tightly sealed containers, preferably of amber glass, to prevent photo-degradation and hydrolysis.

Q2: My solid sample has developed a pink or brownish tint. Is it still usable? A: A color change is a primary indicator of degradation. Phenols, in general, are susceptible to air oxidation, which forms colored quinone-like impurities. While the bulk of the sample may still be intact, the presence of these impurities can interfere with sensitive reactions. We recommend re-purifying the material (e.g., by recrystallization or column chromatography) or using a fresh, colorless batch for critical applications. The first step should always be to verify purity via an analytical technique like HPLC or GC-MS.

Q3: How sensitive is this compound to atmospheric oxygen and moisture? A: The phenolic hydroxyl group makes the compound susceptible to oxidation, a process that is often accelerated by light and the presence of base. The trifluoromethoxy group is generally robust, but moisture can be a concern, especially if acidic or basic impurities are present that could catalyze hydrolysis under certain conditions. For this reason, handling under an inert, dry atmosphere is a best practice, particularly for long-term storage or when setting up sensitive reactions.[4]

Q4: What solvents are recommended for dissolving this compound? Are there any to avoid? A: This compound is soluble in a range of common organic solvents, including alcohols (methanol, ethanol), ethers (THF, diethyl ether), and chlorinated solvents (dichloromethane, chloroform). For solution-based storage, choose aprotic solvents to minimize reactivity with the phenolic proton. Avoid using highly basic solvents or aqueous solutions with a high pH for storage, as deprotonation to the phenoxide form significantly increases its susceptibility to oxidation.

Q5: I am observing unexpected peaks in my HPLC/GC-MS analysis of a reaction mixture. Could this be due to the degradation of the starting material? A: Yes, this is a strong possibility. Degradation can lead to a variety of byproducts. Common degradation pathways for chlorophenols include oxidation, dechlorination, and dimerization.[5][6] We advise running a control sample of this compound under your analytical conditions to establish a baseline. If new peaks are still observed in your experiment, it suggests degradation has occurred. See our troubleshooting workflow (Section 5) for guidance on identifying the cause.

Section 2: Detailed Troubleshooting Guide by Condition

This section provides a deeper dive into specific stability challenges, explaining the underlying chemistry and offering targeted solutions.

Issue: Instability in Basic or Acidic Media
  • Symptom: Rapid discoloration, formation of complex mixtures, or low yields when the compound is subjected to strong bases (e.g., NaOH, LDA) or strong acids (e.g., concentrated H₂SO₄).

  • Scientific Rationale:

    • Basic Conditions: In the presence of a base, the phenolic proton is abstracted, forming a sodium or lithium phenoxide. This phenoxide is highly electron-rich and extremely sensitive to oxidation, even by atmospheric oxygen. The resulting radical can then dimerize or undergo further reactions, leading to polymeric material.

    • Acidic Conditions: While more stable in acid than in base, phenols can undergo electrophilic substitution reactions, such as sulfonation or nitration, if strong, concentrated acids are used.[7] The electron-donating nature of the hydroxyl and trifluoromethoxy groups activates the aromatic ring, making it susceptible to such reactions.

  • Troubleshooting & Mitigation:

    • Buffer Your System: Whenever possible, conduct aqueous reactions in a buffered solution at or near neutral pH.

    • Use Non-Nucleophilic Bases: If a base is required, consider using milder, non-nucleophilic organic bases (e.g., triethylamine, DIPEA) instead of strong inorganic hydroxides.

    • Maintain Low Temperatures: When using strong bases like organolithiums, maintain very low temperatures (e.g., -78°C) to minimize side reactions.

    • Inert Atmosphere is Critical: Always perform reactions involving the phenoxide under a strictly inert atmosphere (N₂ or Ar) to prevent rapid oxidation.

Issue: Thermal Decomposition
  • Symptom: Darkening of the material upon heating, pressure buildup in a sealed vessel, or inconsistent reaction outcomes at elevated temperatures.

  • Scientific Rationale: Although generally stable at room temperature, excessive heat can induce decomposition. For fluorinated and chlorinated aromatic compounds, thermal decomposition can lead to the release of hazardous gases such as hydrogen fluoride (HF) and hydrogen chloride (HCl).

  • Troubleshooting & Mitigation:

    • Determine Thermal Limits: If your application requires heating, consider running a preliminary thermogravimetric analysis (TGA) to determine the onset temperature of decomposition.

    • Use Controlled Heating: Avoid direct heating on a hot plate. Use a temperature-controlled oil or water bath for uniform and precise temperature management.[8]

    • Work in an Open or Vented System: When heating, never work in a sealed, unvented vessel. Perform heating within a certified chemical fume hood to ensure any potential off-gassing is safely contained.[4]

Issue: Photochemical Instability
  • Symptom: Solid material or solutions gradually change color when left on the benchtop exposed to ambient or UV light.

  • Scientific Rationale: Phenolic compounds are chromophores that can absorb UV and visible light. This absorbed energy can promote electrons to an excited state, leading to the formation of reactive radical species. These radicals can then initiate degradation pathways, most commonly oxidation, resulting in the formation of colored impurities.[3]

  • Troubleshooting & Mitigation:

    • Utilize Amber Glassware: Always store the solid compound and its solutions in amber-tinted glass vials or bottles to block UV radiation.[3][8]

    • Foil Wrapping: For clear glass reaction vessels, wrap the exterior with aluminum foil to protect the contents from light.

    • Minimize Exposure: During weighing and solution preparation, minimize the exposure time to direct, intense light.

Issue: Incompatibility with Oxidizing and Reducing Agents
  • Symptom: Violent reaction, rapid decomposition, or complete consumption of starting material upon addition of a strong oxidizer or reducer.

  • Scientific Rationale:

    • Oxidizing Agents: The electron-rich phenol ring is highly susceptible to oxidation. Strong oxidizers (e.g., nitric acid, potassium permanganate, hydrogen peroxide) will readily react with the ring, potentially leading to ring-opening or the formation of quinones.[4]

    • Reducing Agents: The chloro-substituent on the aromatic ring can be removed via reductive dehalogenation. This is a known degradation pathway for chlorophenols, particularly with certain catalysts or strong reducing conditions.[5]

  • Troubleshooting & Mitigation:

    • Review Reagent Compatibility: Before starting an experiment, thoroughly review all reagents for potential oxidative or reductive incompatibilities.

    • Control Stoichiometry: If an oxidizing or reducing agent is a necessary part of your synthesis, add it slowly and in a controlled manner, preferably at a reduced temperature, to manage the reaction rate and exotherm.

    • Degas Solvents: To prevent slow oxidation of sensitive intermediates (like a phenoxide), use solvents that have been degassed via sparging with an inert gas.

Section 3: Compound Data Summary

The table below summarizes key physical and chemical properties for quick reference.

PropertyValueSource(s)
CAS Number 1000339-94-5[1][2]
Molecular Formula C₇H₄ClF₃O₂[1][2]
Molecular Weight 212.55 g/mol [1][2]
Boiling Point 215.7 ± 35.0 °C (Predicted)[2]
Density 1.515 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature Room Temperature[1][2]
Key Hazards Harmful if swallowed/inhaled/in contact with skin. Causes skin and eye irritation.[9]

Section 4: Recommended Experimental Protocols

Adherence to standardized protocols is essential for achieving reproducible results.

Protocol: Standard Solution Preparation and Handling
  • Pre-Experiment Setup: Ensure the analytical balance is calibrated. Place the chemical, amber vials, spatulas, and required solvents inside a nitrogen-filled glovebox or have an inert gas line ready for sparging.

  • Weighing: Tare an appropriate amber glass vial on the balance. Carefully weigh the desired amount of this compound directly into the vial.

  • Solvent Addition: Using a calibrated pipette, add the desired volume of a dry, aprotic solvent (e.g., acetonitrile, THF) to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate briefly until all solid material is dissolved.

  • Inerting: If not in a glovebox, gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace any dissolved oxygen.

  • Sealing and Storage: Tightly seal the vial with a PTFE-lined cap. For extra protection, wrap the cap and vial body junction with Parafilm®. Store at room temperature, protected from light.

Protocol: Forced Degradation Study Workflow

This protocol is designed to intentionally stress the compound to rapidly identify its potential liabilities. It is a critical step in developing stability-indicating analytical methods.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation: For each condition below, mix 1 mL of the stock solution with 1 mL of the stress reagent in an HPLC vial. Prepare a control by mixing 1 mL of stock with 1 mL of the corresponding solvent (water or acetonitrile).

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂).

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place a vial of the stock solution in a photostability chamber (or expose to direct UV light).

  • Incubation: Store the acid, base, and oxidation samples at room temperature for 24 hours. Store the thermal and photolytic stress samples for 24 hours under their respective conditions.

  • Analysis: After incubation, neutralize the acid and base samples if necessary. Analyze all samples and the control by a suitable reverse-phase HPLC-UV method.[10][11]

  • Evaluation: Compare the chromatograms. A loss in the main peak area and/or the appearance of new peaks in the stressed samples compared to the control indicates degradation. This data can be used to identify the conditions under which the compound is unstable.

Section 5: Visualizations and Workflows

Visual aids can clarify complex troubleshooting processes and chemical pathways.

TroubleshootingWorkflow Observation Observation: Unexpected Result (e.g., Color Change, New Peak) CheckPurity 1. Analyze Purity of Starting Material (HPLC, NMR) Observation->CheckPurity CheckStorage 2. Review Storage & Handling Conditions (Light, Air, Temp) Observation->CheckStorage DegradationConfirmed Degradation Confirmed CheckPurity->DegradationConfirmed Impurity Found CheckStorage->DegradationConfirmed Improper Storage Hypothesize 3. Hypothesize Degradation Pathway (Oxidation, Hydrolysis, etc.) DegradationConfirmed->Hypothesize ForcedDeg 4. Perform Forced Degradation Study to Replicate Issue Hypothesize->ForcedDeg Identify 5. Identify Degradant (LC-MS, NMR) ForcedDeg->Identify Solution 6. Implement Mitigation Strategy (e.g., Inert Atmosphere, Buffer) Identify->Solution

Caption: Troubleshooting workflow for stability issues.

DegradationPathways Parent This compound Phenoxide Phenoxide Anion Parent->Phenoxide Base (e.g., NaOH) Quinone Oxidized Products (e.g., Quinone-type structures) Parent->Quinone Light (hν) / Oxidant [SLOWER] Parent->p1 Phenoxide->Quinone Air (O₂) / Oxidant [FAST] Dechlorinated Reductive Dechlorination Product (4-(Trifluoromethoxy)phenol) p1->Dechlorinated Reducing Agent / Catalyst

Caption: Potential degradation pathways.

References

Technical Support Center: Catalyst Selection for 3-Chloro-4-(trifluoromethoxy)phenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide is designed to be your dedicated resource for navigating the catalytic reactions of 3-Chloro-4-(trifluoromethoxy)phenol. As a substrate, its unique electronic and steric properties—an electron-withdrawing trifluoromethoxy group and a moderately deactivating chloro substituent—present specific challenges and opportunities in catalyst selection and reaction optimization. This support center moves beyond generic protocols to provide in-depth, troubleshooting-focused guidance to ensure the success of your synthetic campaigns.

Part 1: General Considerations for this compound Reactivity

Before delving into specific reaction types, it's crucial to understand the inherent chemical nature of our substrate. The interplay between the phenolic hydroxyl, the chloro leaving group, and the potent electron-withdrawing trifluoromethoxy group governs its reactivity.

Q1: How do the substituents on this compound affect its reactivity in cross-coupling reactions?

A1: The electronic landscape of this molecule is key to understanding its behavior.

  • 3-Chloro Group: As a leaving group in palladium-catalyzed cross-coupling, the C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds. This necessitates more reactive catalyst systems, often requiring bulky, electron-rich phosphine ligands to facilitate the rate-limiting oxidative addition step.

  • 4-(Trifluoromethoxy) Group (-OCF₃): This is a strongly electron-withdrawing group. In reactions involving the aryl chloride, this property can be beneficial as it lowers the electron density of the aromatic ring, making the C-Cl bond more susceptible to oxidative addition by a Pd(0) catalyst.

  • Phenolic Hydroxyl Group (-OH): The acidic proton of the phenol can interfere with many catalytic systems, particularly those employing strong bases. It can protonate the base, consume organometallic reagents, or interact with the metal center. Therefore, in many cross-coupling reactions, it is advisable to either protect the phenol or use it as the nucleophile in its deprotonated (phenoxide) form.

Part 2: C-C Bond Formation: The Suzuki-Miyaura Coupling

The formation of a biaryl linkage is a common objective. The Suzuki-Miyaura reaction is a powerful tool for this, but success with an aryl chloride requires a carefully selected catalyst system.

Q2: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

A2: Low conversion with this substrate in a Suzuki-Miyaura coupling is a common challenge, primarily due to the inertness of the C-Cl bond. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. You need a more potent system.

    • Expert Recommendation: Switch to a catalyst system known for activating aryl chlorides. This typically involves a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the formation of the active, monoligated Pd(0) species essential for oxidative addition.

  • Inadequate Base: The choice of base is critical. Weaker bases like Na₂CO₃ may be insufficient.

    • Expert Recommendation: Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. These bases are effective in the transmetalation step without promoting unwanted side reactions.

  • Suboptimal Solvent and Temperature: The reaction may be too dilute or not energetic enough to overcome the activation barrier.

    • Expert Recommendation: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard. Ensure the solvent is rigorously degassed to prevent catalyst oxidation. For a sluggish reaction, increasing the temperature to 80-120 °C is often necessary.[1]

Q3: I'm observing significant homocoupling of my boronic acid and/or protodeborylation. How can I minimize these side reactions?

A3: These side reactions are often indicative of suboptimal reaction kinetics or the presence of oxygen/moisture.

  • Homocoupling: This occurs when the boronic acid couples with itself. It can be minimized by using a slight excess (1.2-1.5 equivalents) of the boronic acid relative to the this compound.[1]

  • Protodeborylation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water). While some water is often beneficial, excessive amounts or prolonged reaction times at high temperatures can exacerbate this issue.[1] Using anhydrous conditions if water is not explicitly part of the solvent system can help.

Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Readily available and effective precatalysts.
Ligand SPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands that facilitate C-Cl bond activation.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases promoting transmetalation.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OGood for dissolving reagents and facilitating the reaction.
Temperature 100-120 °CProvides sufficient energy for C-Cl bond activation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium precatalyst, the phosphine ligand, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Part 3: C-N Bond Formation: Buchwald-Hartwig Amination

The introduction of a nitrogen-containing moiety is crucial in pharmaceutical and agrochemical synthesis. The Buchwald-Hartwig amination is the premier method for this transformation.

Q4: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is slow and gives a low yield. What catalyst system should I be using?

A4: As with the Suzuki-Miyaura coupling, the primary hurdle is the C-Cl bond activation. The choice of ligand is paramount.

  • Ligand Selection: First-generation phosphine ligands are generally not effective. You require a more advanced, sterically hindered ligand.

    • Expert Recommendation: For aryl chlorides, ligands such as BrettPhos, RuPhos, or the Josiphos family of ferrocenyl phosphines have demonstrated high efficacy. These ligands create a highly active, coordinatively unsaturated palladium center that can readily undergo oxidative addition.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

    • Expert Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice for these reactions.[2][3]

  • Palladium Source: A reliable Pd(0) or Pd(II) precatalyst is necessary.

    • Expert Recommendation: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices. Pre-formed palladacycle precatalysts (e.g., G3 or G4 palladacycles) can also offer enhanced reactivity and reproducibility.

Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 PalladacycleProvides a reliable source of active Pd(0).
Ligand BrettPhos, RuPhos, or a Josiphos-type ligand (1.1-1.2 eq. to Pd)Sterically demanding ligands for efficient C-Cl activation.
Base NaOtBu or LHMDS (1.5-2.0 equivalents)Strong, non-nucleophilic bases.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic solvents that are stable under basic conditions.
Temperature 90-110 °CTo overcome the activation energy of the C-Cl bond.

Part 4: C-C (Alkyne) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates.

Q5: What are the key considerations for a successful Sonogashira coupling with this compound?

A5: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.

  • Palladium Catalyst: As with other couplings of this substrate, a robust palladium catalyst capable of activating the C-Cl bond is necessary. Systems like Pd(PPh₃)₄ may require higher temperatures and catalyst loadings. More modern systems often use bulky phosphine ligands.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used. It serves to deprotonate the terminal alkyne and act as a solvent or co-solvent.

  • Copper-Free Conditions: In some cases, particularly if copper-sensitive functional groups are present, a copper-free Sonogashira protocol can be employed. These reactions usually require a stronger base (e.g., Cs₂CO₃) and a more specialized ligand.

Workflow for Catalyst Selection in Cross-Coupling Reactions

catalyst_selection sub Start with This compound reaction_type Desired Bond Formation? sub->reaction_type cc_coupling C-C (Aryl) reaction_type->cc_coupling C-C cn_coupling C-N (Amine) reaction_type->cn_coupling C-N co_coupling C-O (Ether) reaction_type->co_coupling C-O suzuki Suzuki-Miyaura Coupling cc_coupling->suzuki suzuki_catalyst Catalyst System: - Pd₂(dba)₃ / SPhos or XPhos - Strong Base (K₃PO₄) - Dioxane/H₂O, 100-120°C suzuki->suzuki_catalyst buchwald Buchwald-Hartwig Amination cn_coupling->buchwald buchwald_catalyst Catalyst System: - Pd₂(dba)₃ / BrettPhos or RuPhos - Strong Base (NaOtBu) - Toluene, 90-110°C buchwald->buchwald_catalyst ullmann Ullmann Condensation co_coupling->ullmann ullmann_catalyst Catalyst System: - CuI / Ligand (e.g., Phenanthroline) - Base (K₂CO₃ or Cs₂CO₃) - High-boiling solvent (e.g., DMF, NMP) - High Temperature (>120°C) ullmann->ullmann_catalyst

Caption: Catalyst system decision workflow for this compound.

Part 5: C-O Bond Formation: Etherification Reactions

The phenolic hydroxyl group of this compound is a prime site for functionalization through etherification to form aryl ethers.

Q6: I want to synthesize an ether from this compound. Should I use a Williamson or an Ullmann ether synthesis?

A6: The choice between these two classic methods depends on your desired product.

  • Williamson Ether Synthesis: This is ideal for forming alkyl aryl ethers by reacting the phenoxide of your substrate with an alkyl halide (e.g., methyl iodide, ethyl bromide).

    • Mechanism: This is a classic SN2 reaction. You first deprotonate the phenol with a suitable base (e.g., NaOH, K₂CO₃) to form the nucleophilic phenoxide, which then displaces the halide from the alkyl halide.

    • Key Consideration: This method is generally not suitable for forming diaryl ethers because aryl halides are unreactive toward SN2 displacement.

  • Ullmann Condensation (Ether Synthesis): This is the method of choice for synthesizing diaryl ethers . It involves the copper-catalyzed reaction of a phenol with an aryl halide.

    • Mechanism: The reaction proceeds via a copper(I) phenoxide intermediate which then reacts with the aryl halide.

    • Catalyst System: Traditionally, stoichiometric copper was used at high temperatures. Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline or an N,N-dimethyl glycine) to facilitate the reaction under milder conditions.

    • Expert Insight: Since your starting material is a phenol, you would react it with a different aryl halide (e.g., 4-bromotoluene) in the presence of a copper catalyst and a base like K₂CO₃ or Cs₂CO₃ in a high-boiling polar solvent like DMF or NMP.

Catalytic Cycle for Buchwald-Hartwig Amination

buchwald_hartwig pd0 L-Pd(0) (Active Catalyst) pd_complex Oxidative Addition Complex L-Pd(II)(Ar)(Cl) pd0->pd_complex Oxidative Addition amido_complex Amido Complex L-Pd(II)(Ar)(NR¹R²) pd_complex->amido_complex Ligand Exchange base_hcl Base-H⁺Cl⁻ pd_complex->base_hcl amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product arcl Ar-Cl (this compound) arcl->pd0 amine HNR¹R² amine->pd_complex base Base base->pd_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 3-Chloro-4-(trifluoromethoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative of Trifluoromethoxylated Phenols

In modern medicinal chemistry and agrochemical development, the inclusion of fluorine-containing functional groups is a cornerstone of rational design. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, often leading to improved potency and pharmacokinetic profiles of bioactive molecules.[1] The 3-Chloro-4-(trifluoromethoxy)phenol scaffold is a versatile building block for synthesizing such advanced compounds, serving as a precursor for novel herbicides, fungicides, and pharmaceutical agents.[2]

However, the very properties that make these molecules desirable also present unique challenges in their synthesis and characterization. Ambiguities in substitution patterns or the presence of unexpected isomers can derail a development pipeline, making unambiguous structural confirmation not just a procedural step, but a critical pillar of the research process.

This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of this compound derivatives. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, presenting a self-validating system of analysis where data from multiple techniques converge to provide an unassailable structural proof.

The Analytical Triad: A Multi-Pronged Approach to Structural Elucidation

No single technique can provide the complete structural picture with absolute certainty. True confidence is achieved by integrating the complementary data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when possible, X-ray Crystallography. This integrated workflow forms a logical progression from initial hypothesis to final, unambiguous confirmation.

cluster_0 Analytical Workflow Synthesis Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR MS Mass Spectrometry (HRMS, GC-MS) Synthesis->MS Hypothesis Structural Hypothesis NMR->Hypothesis MS->Hypothesis Xray X-ray Crystallography (Gold Standard) Hypothesis->Xray Requires Crystal Confirmation Confirmed Structure Hypothesis->Confirmation High Confidence (if no crystal) Xray->Confirmation

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR): Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed electronic and topological map of the molecule.

Expertise & Causality: The choice to run all three experiments is deliberate. ¹H NMR reveals the proton environment on the aromatic ring, ¹³C NMR maps the carbon backbone, and the often-underutilized ¹⁹F NMR provides a direct, highly sensitive probe into the trifluoromethoxy group itself, acting as a crucial check for purity and identity.[3][4][5]

¹⁹F NMR Spectroscopy: The Definitive -OCF₃ Signature

The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making ¹⁹F NMR a powerful and clean experiment.[4]

  • Expected Signal: The three fluorine atoms of the -OCF₃ group are chemically equivalent and will appear as a sharp singlet.

  • Chemical Shift: The chemical shift for an aryl-OCF₃ group typically falls within the range of -56 to -60 ppm (relative to CFCl₃). This distinct window provides immediate evidence of the group's presence.[6]

  • Purity Assessment: The absence of other fluorine signals is a strong indicator of sample purity, as fluorinated impurities would be readily detected.[3]

¹H and ¹³C NMR: Assembling the Aromatic Puzzle

Let's consider a hypothetical derivative, 3-Chloro-5-methyl-4-(trifluoromethoxy)phenol , to illustrate the analysis.

¹H NMR Analysis Predicted Data (in CDCl₃) Rationale
Aromatic H (H-2)~7.1 ppm, d, J ≈ 2.5 HzDoublet due to meta-coupling with H-6.
Aromatic H (H-6)~6.8 ppm, d, J ≈ 2.5 HzDoublet due to meta-coupling with H-2. Shifted upfield due to the donating effect of the -OH group.
Phenolic OH5.0-6.0 ppm, br sBroad singlet, chemical shift is concentration-dependent and it will exchange with D₂O.
Methyl CH₃~2.3 ppm, sSinglet, typical for an aromatic methyl group.
¹³C NMR Analysis Predicted Data (in CDCl₃) Rationale
C-OH (C-1)~155 ppmTypical chemical shift for a phenol carbon.
C-H (C-2)~130 ppmAromatic CH.
C-Cl (C-3)~120 ppmCarbon directly attached to chlorine.
C-OCF₃ (C-4)~145 ppm, q, ¹JCF ≈ 255 HzThe key signal. It is a quartet due to one-bond coupling with the three fluorine atoms. The large coupling constant is characteristic.[7]
C-CH₃ (C-5)~140 ppmAromatic carbon attached to the methyl group.
C-H (C-6)~118 ppmAromatic CH, shifted upfield.
-OCF₃~121 ppm, q, ¹JCF ≈ 258 HzThe carbon of the trifluoromethoxy group itself, appearing as a quartet with a very large coupling constant.
-CH₃~21 ppmTypical aliphatic carbon shift for a methyl group.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of ~16 ppm.

    • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

    • Perform a D₂O exchange experiment by adding a drop of D₂O, shaking, and re-acquiring the spectrum to confirm the phenolic -OH peak, which will disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~220 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift range for organofluorine compounds is wide, but for this class, a spectral width of -40 to -80 ppm is usually sufficient.[4]

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which acts like a structural fingerprint.

Trustworthiness: The combination of an accurate mass measurement and a predictable isotopic pattern for chlorine provides a self-validating data point. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high confidence, while the fragmentation pattern confirms the connectivity of the atoms.

Molecular Ion and Isotopic Pattern

For our hypothetical derivative, C₈H₆ClF₃O₂ , the monoisotopic mass is 226.0008 g/mol .

  • Chlorine Signature: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show two distinct molecular ion peaks:

    • M⁺: at m/z 226.0008 (corresponding to the ³⁵Cl isotope)

    • M+2: at m/z 227.9979 (corresponding to the ³⁷Cl isotope)

    • The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.

Predicted Fragmentation Pathways

Electron Ionization (EI) is a common technique that induces reproducible fragmentation. The fragmentation of the molecular ion provides clues about the molecule's structure.[8][9]

M [M]⁺˙ m/z 226/228 F1 [M - CH₃]⁺ m/z 211/213 M->F1 - •CH₃ F2 [M - Cl]⁺ m/z 191 M->F2 - •Cl F3 [M - CF₃]⁺ m/z 157/159 M->F3 - •CF₃

Caption: Key EI-MS fragmentation pathways.

Predicted Fragments (EI-MS) m/z (for ³⁵Cl) Neutral Loss Fragmentation Pathway
Molecular Ion226-Initial ionization of the molecule.
M - 15211•CH₃Loss of the methyl radical, a common fragmentation for methylated aromatics.
M - 35191•ClCleavage of the C-Cl bond.
M - 69157•CF₃Cleavage of the O-CF₃ bond, a characteristic fragmentation for trifluoromethyl ethers.[10][11]
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC):

    • Injector: Use a split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (MS):

    • Ion Source: Use Electron Ionization (EI) at 70 eV.

    • Source Temperature: Maintain at 230°C.

    • Mass Range: Scan from m/z 40 to 400 to ensure detection of the molecular ion and all significant fragments.[11]

    • HRMS: For accurate mass, analyze the sample via direct infusion into an ESI-TOF or Orbitrap mass spectrometer.

X-ray Crystallography: The Unambiguous Proof

When a single, high-quality crystal can be grown, X-ray crystallography provides the ultimate, irrefutable evidence of molecular structure.[12] It determines the precise spatial arrangement of every atom, confirming connectivity, bond lengths, bond angles, and the substitution pattern on the aromatic ring without ambiguity.

Authoritative Grounding: While NMR and MS build a strong, evidence-based case for a structure, crystallography is the final arbiter. It is particularly valuable for confirming the regiochemistry of substitution, which can sometimes be challenging to assign definitively by NMR alone, especially in previously unknown systems. The ability to obtain a crystal structure is often a rate-limiting but invaluable step in chemical research.[12][13]

Experimental Workflow: Single Crystal X-ray Diffraction
  • Crystal Growth:

    • The primary challenge is growing a diffraction-quality single crystal. This is often more art than science.

    • A common method is slow evaporation. Dissolve the purified compound to saturation in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture). Loosely cap the vial and allow the solvent to evaporate over several days to weeks.

    • Vapor diffusion is another technique, where a solution of the compound is placed in a vial inside a larger, sealed chamber containing a less-soluble "anti-solvent." The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • Specialized software is used to process the diffraction data, solve the phase problem, and generate an electron density map.

    • Atoms are fitted to the electron density map, and the model is refined to yield the final structure with precise atomic coordinates.

Conclusion: A Synthesis of Evidence

Confirming the structure of this compound derivatives is a process of logical deduction built upon a foundation of high-quality, complementary analytical data. ¹⁹F NMR provides a rapid and definitive check for the presence and integrity of the crucial -OCF₃ group. ¹H and ¹³C NMR then map the full molecular skeleton, revealing the substitution pattern. High-resolution mass spectrometry validates the elemental composition through accurate mass and the characteristic chlorine isotopic signature, while its fragmentation pattern corroborates the proposed connectivity. Finally, where feasible, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the entire three-dimensional structure. By judiciously applying this multi-technique approach, researchers can proceed with confidence, knowing their molecular architecture is soundly and irrefutably established.

References

A Comparative Guide to 3-Chloro-4-(trifluoromethoxy)phenol and Other Halogenated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substitution in Phenolic Scaffolds

Halogenated phenols represent a cornerstone class of intermediates in the synthesis of a vast array of commercially significant molecules, from pharmaceuticals and agrochemicals to advanced polymers. The deliberate placement of halogen atoms and other functional groups onto the phenolic ring is a critical strategy for modulating a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparative analysis of 3-Chloro-4-(trifluoromethoxy)phenol , a uniquely substituted phenol, against a backdrop of other common halogenated phenols.

The subject of our focus, this compound, is distinguished by two key substituents: a chlorine atom at the meta-position and a trifluoromethoxy group at the para-position relative to the hydroxyl group. This specific arrangement imparts a unique combination of electronic and steric properties that are highly advantageous in the design of bioactive molecules.[1] This guide will dissect these properties, offering a clear perspective on why this compound serves as a valuable building block for researchers, scientists, and drug development professionals. We will explore its synthesis, reactivity, and physicochemical characteristics, supported by experimental data and protocols, to provide a comprehensive understanding of its performance relative to other halogenated phenols.

Comparative Analysis of Physicochemical Properties

The biological destiny of a molecule—its ability to cross membranes, bind to a target, and resist metabolic degradation—is largely dictated by its physicochemical properties. For phenols, the most critical of these are acidity (pKa) and lipophilicity (logP).

Acidity (pKa): The Influence of Electron-Withdrawing Groups

The acidity of a phenol is a measure of the stability of its corresponding phenoxide anion. Electron-withdrawing groups (EWGs) on the aromatic ring stabilize the negative charge of the phenoxide ion through inductive and/or resonance effects, thereby increasing the phenol's acidity (i.e., lowering its pKa).

This compound features two potent EWGs. The chlorine atom exerts a strong electron-withdrawing inductive effect (-I). The trifluoromethoxy (-OCF3) group is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. Consequently, this compound is a significantly stronger acid than phenol itself and many other singly-substituted halogenated phenols.

The causality here is straightforward: a more acidic phenol will more readily deprotonate at physiological pH, which can be crucial for ionic interactions with a biological target. Furthermore, a lower pKa influences reaction kinetics in synthetic applications, particularly in nucleophilic reactions involving the phenoxide.

CompoundKey SubstituentsExperimental pKaPredicted LogP
PhenolNone9.95[2]1.46
4-Fluorophenol4-F9.89[3]1.81
4-Chlorophenol4-Cl9.41[4]2.39[5]
4-(Trifluoromethyl)phenol4-CF38.68[6][7]2.82[6]
2,4-Dichlorophenol2-Cl, 4-Cl7.9[8]3.06[9]
This compound 3-Cl, 4-OCF3 ~8.39 (Predicted)[10] ~3.5 (Predicted)

Note: Experimental values are cited where available. LogP for the title compound is an estimate based on related structures.

Lipophilicity (LogP): The "Super-Methoxy" Effect

The partition coefficient (logP) is a critical determinant of a drug's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). The trifluoromethoxy (-OCF3) group is often referred to as a "super-methoxy" group in medicinal chemistry. It is highly lipophilic, significantly more so than a simple methoxy (-OCH3) or even a trifluoromethyl (-CF3) group. This increased lipophilicity can enhance a molecule's ability to cross cellular membranes.

The chlorine atom also contributes to increased lipophilicity. The combined effect of the chloro and trifluoromethoxy groups makes this compound a highly lipophilic building block, suitable for designing compounds that need to penetrate into hydrophobic pockets of enzymes or receptors, or cross the blood-brain barrier.

Synthesis and Chemical Reactivity

The utility of a chemical building block is defined by the ease of its synthesis and the predictability of its reactions.

Synthetic Strategy

While multiple synthetic routes are possible, a common strategy for preparing substituted phenols involves the diazotization of an appropriately substituted aniline, followed by hydrolysis. For trifluoromethoxy-containing compounds, synthesis often begins with the corresponding phenol, which can be converted to a chlorothionocarbonate and then fluorinated.[11] The specific synthesis of this compound requires a multi-step sequence that carefully introduces the substituents with the correct regiochemistry.

A plausible synthetic workflow is outlined below.

G cluster_0 Synthesis Workflow A Starting Material (e.g., 4-aminophenol derivative) B Chlorination A->B e.g., NCS C Introduction of Trifluoromethoxy Group Precursor B->C e.g., Thiophosgene D Fluorination C->D e.g., SbF3/SbCl5 E Final Product: This compound D->E Hydrolysis/Workup

Caption: Generalized synthetic workflow for substituted phenols.

Reactivity in Electrophilic Aromatic Substitution

The hydroxyl group of a phenol is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution (EAS). However, in this compound, the ring is also substituted with two deactivating, meta-directing (relative to themselves) groups. The interplay of these effects governs its reactivity:

  • Overall Reactivity: The ring is less reactive than phenol itself due to the two strong EWGs.

  • Directing Effects: The powerful ortho, para-directing ability of the -OH group will dominate. The positions ortho to the hydroxyl group (positions 2 and 6) are the most likely sites for electrophilic attack. Position 2 is sterically hindered by the adjacent chlorine atom, making position 6 the most probable site for substitution reactions like nitration or further halogenation.

This predictable regioselectivity is a significant advantage in complex molecular synthesis, allowing for the controlled addition of further functional groups.

Biological Activity and Structure-Activity Relationships (SAR)

The true value of this compound lies in its application as a precursor to bioactive molecules.[1] The substituents are not merely passive additions; they are strategically chosen to enhance biological performance.

  • Metabolic Stability: The C-F bond is exceptionally strong. The trifluoromethoxy group is much more resistant to oxidative metabolism than a simple methoxy group, which can be readily O-demethylated by cytochrome P450 enzymes. This enhanced metabolic stability can lead to a longer biological half-life for drugs derived from this scaffold.

  • Enhanced Binding Affinity: The lipophilic nature of the trifluoromethoxy group allows it to participate in favorable hydrophobic interactions within a protein's binding pocket. The chlorine atom can also form specific halogen bonds, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

  • Applications: This compound is a key intermediate in the development of herbicides, fungicides, and pharmaceuticals with antifungal and antibacterial properties.[1] For example, it serves as a building block for compounds that disrupt biological processes in target organisms.[1]

The logical relationship for its utility in drug design can be visualized as follows:

G A This compound B High Lipophilicity (LogP) A->B C Metabolic Stability (-OCF3 group) A->C D Specific Interactions (Cl, -OCF3) A->D E Enhanced Membrane Permeability B->E F Longer Biological Half-Life C->F G Improved Binding Affinity D->G H Improved Bioactivity & Pharmacokinetics E->H F->H G->H

Caption: Structure-Property-Activity Relationship for the title compound.

Key Experimental Protocols

To ensure the scientific integrity of this guide, we provide self-validating, step-by-step protocols for determining the key physicochemical parameters discussed.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the protonated (HA) and deprotonated (A⁻) forms of a phenol have different UV-Vis absorbance spectra.[12][13] By measuring the absorbance at a fixed wavelength across a range of pH values, one can determine the pH at which [HA] = [A⁻], which corresponds to the pKa.

Workflow:

G cluster_1 pKa Determination Workflow P1 Prepare Stock Solution of Phenol in DMSO P3 Add Aliquot of Stock to each Buffer in 96-well plate P1->P3 P2 Prepare Series of Buffers (e.g., pH 3-12, constant ionic strength) P2->P3 P4 Record UV-Vis Spectra (230-500 nm) for each well P3->P4 P5 Plot Absorbance vs. pH at analytical wavelength P4->P5 P6 Fit Data to Henderson-Hasselbalch Eq. Determine Inflection Point P5->P6 P7 Result: pKa value P6->P7

Caption: Experimental workflow for pKa determination via UV-Vis.

Methodology:

  • Preparation of Solutions: Prepare a series of buffer solutions with known pH values (e.g., from pH 3 to 12) and constant ionic strength.[14] Prepare a concentrated stock solution of the test compound in DMSO.

  • Sample Preparation: In a 96-well UV-transparent microplate, add a small, fixed volume of the compound's stock solution to each well containing the different buffer solutions.[14][15] Include buffer blanks for background correction.

  • Spectrophotometric Measurement: Place the microplate in a plate-reading spectrophotometer and record the absorbance spectrum for each well.[14]

  • Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal. Plot the absorbance at this wavelength against the pH of the buffers.

  • pKa Calculation: Fit the resulting sigmoidal curve to an appropriate equation (derived from the Henderson-Hasselbalch equation). The pH at the inflection point of the curve is the pKa.[16]

Protocol 2: Determination of LogP via Shake-Flask Method (OECD Guideline 107)

This is the classic method for experimentally determining the n-octanol/water partition coefficient.[17][18]

Methodology:

  • Preparation: Prepare a stock solution of the test substance in n-octanol that has been pre-saturated with water.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of water that has been pre-saturated with n-octanol.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached.[18] This can take several hours.

  • Phase Separation: Separate the two phases (n-octanol and water) by centrifugation to prevent the formation of emulsions.[18]

  • Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., HPLC-UV, GC-MS).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The experiment should be repeated with different phase volume ratios to ensure consistency.[18]

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern synthetic chemistry. Its unique combination of a chlorine atom and a trifluoromethoxy group provides a powerful toolkit for medicinal and agricultural chemists.

  • Performance Advantages: Compared to simpler halogenated phenols, it offers enhanced lipophilicity and metabolic stability, which are critical for developing effective and durable bioactive compounds. Its acidity is significantly increased compared to phenol, which can be tuned for optimal target engagement.

  • Synthetic Utility: Its predictable reactivity in electrophilic aromatic substitution allows for its use as a scaffold for building more complex molecules.

The strategic insights provided in this guide underscore the importance of rational substituent selection in molecular design. As the demand for novel pharmaceuticals and agrochemicals with improved efficacy and safety profiles continues to grow, building blocks like this compound will undoubtedly play a pivotal role in future discoveries. Further research into its applications in materials science, particularly in the formulation of advanced, chemically-resistant polymers, is also a promising avenue for exploration.[1]

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Chloro-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Chemical Synthesis

In the realms of pharmaceutical development, agrochemical innovation, and materials science, the compound 3-Chloro-4-(trifluoromethoxy)phenol serves as a pivotal intermediate.[1] Its unique structure, featuring a chlorinated and trifluoromethoxylated aromatic ring, imparts desirable properties for creating novel antifungal agents, herbicides, and advanced polymers.[1] However, the ultimate efficacy and safety of these end-products are fundamentally dependent on the purity of this starting material. The presence of even trace amounts of impurities—such as regioisomers, starting materials, or reaction byproducts—can lead to unforeseen side effects, reduced product yield, or compromised material integrity.

This guide provides an in-depth, field-proven strategy for validating the purity of synthesized this compound. We will move beyond a simple recitation of methods to explain the causality behind our analytical choices, emphasizing an orthogonal approach —the use of multiple, independent analytical techniques to ensure a comprehensive and trustworthy assessment.[2][3] This principle is a cornerstone of robust quality control in the pharmaceutical industry and is essential for meeting stringent regulatory demands.[2][4]

The Analytical Challenge: Understanding the Molecule

The structure of this compound presents specific analytical considerations:

  • Aromaticity and Polarity: As a substituted phenol, it is a moderately polar, UV-active compound, making it an excellent candidate for reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Halogenation: The presence of chlorine and the trifluoromethoxy group (CF3O-) significantly influences the molecule's chromatographic retention, mass spectrometric fragmentation, and nuclear magnetic resonance (NMR) signals.

  • Potential Impurities: The synthesis process may introduce impurities that are structurally very similar to the target compound. For instance, the starting material, 4-fluoro-3-trifluoromethylaniline, could be carried over, or regioisomers could be formed during synthesis.[5] A robust validation strategy must be capable of separating and identifying these closely related species.

An Orthogonal Strategy for Unimpeachable Purity Assessment

Relying on a single analytical method provides only one perspective on a sample's purity and can be subject to inherent biases or limitations.[3] To build a self-validating and trustworthy purity profile, we will employ a multi-technique, orthogonal workflow. Each technique provides a different, independent measurement of the compound's identity and purity, and together they create a highly accurate and reliable overall picture.

Caption: Orthogonal workflow for purity validation.

Primary Technique: Reverse-Phase HPLC for Purity and Impurity Profiling

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination of non-volatile organic compounds.[4][6][7] For this compound, a reverse-phase method is ideal. We select a C18 column for its hydrophobic stationary phase, which effectively retains our moderately polar analyte, allowing for excellent separation from more polar or non-polar impurities. The inclusion of a small amount of acid (e.g., trifluoroacetic acid) in the mobile phase is a critical choice; it suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks and improved reproducibility.[8]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm.[6]

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 Acetonitrile:Water mixture to create a 1 mg/mL stock solution. Dilute as necessary.

Trustworthiness - System Suitability: Before sample analysis, a system suitability test (SST) must be performed to validate the chromatographic system. This involves injecting a standard solution multiple times and verifying that parameters like peak retention time, peak area, and theoretical plates are within predefined limits (e.g., RSD < 2%). This ensures the system is performing correctly before generating sample data.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The Diode Array Detector is invaluable here, as it can be used to check for peak purity, ensuring that what appears to be a single peak is not composed of co-eluting impurities.

Confirmatory Technique: GC-MS for Structural Confirmation and Volatile Impurities

Expertise & Experience: While HPLC is excellent for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is superior for identifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or certain starting materials.[9][10][11] Phenols can sometimes exhibit poor peak shape in GC due to their polarity; however, for a chlorinated phenol, this is often less of an issue.[11] If peak tailing is observed, derivatization (e.g., acetylation) can be employed to create a less polar form, improving chromatographic performance.[11][12] The mass spectrometer provides definitive structural confirmation by matching the fragmentation pattern of the main peak to the expected pattern for this compound (MW: 212.55 g/mol ).

Detailed Experimental Protocol: GC-MS
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms or equivalent (low-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temp: 60°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector: Splitless mode, 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from 40 to 450 amu.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like acetone or dichloromethane.

Structural Elucidation by NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation.[13] While chromatography tells us "how much" and "what else" is there, NMR confirms the precise atomic arrangement of the main component. For this specific molecule, a suite of NMR experiments is required. The presence of fluorine makes ¹⁹F NMR a particularly powerful and informative technique, as it is highly sensitive and offers a wide chemical shift range, which minimizes signal overlap.[14][15][16]

  • ¹H NMR: Will confirm the number and environment of protons on the aromatic ring.

  • ¹³C NMR: Will show the number of unique carbon environments. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: This is crucial. It should show a single, sharp signal, confirming the presence of a single trifluoromethoxy group.[17] Proton-coupled ¹⁹F NMR can reveal long-range couplings to the aromatic protons, further confirming its position. The large coupling constants associated with fluorine can help simplify complex spectra.[14][15]

Functional Group Confirmation by FTIR Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. It serves as a quick identity check. While not a quantitative technique for purity, a comparison of the sample's spectrum against a reference standard can quickly flag gross contamination or a completely incorrect compound.

Expected Characteristic Absorptions:

  • O-H Stretch (Phenol): A strong, broad absorption in the 3200-3550 cm⁻¹ range due to hydrogen bonding.[18][19]

  • C-O Stretch (Phenol): A strong band around 1200-1000 cm⁻¹.[20]

  • Aromatic C=C Stretch: Medium to weak bands around 1600 and 1500 cm⁻¹.[18]

  • C-Cl Stretch: A strong band typically in the 700-800 cm⁻¹ region.[19]

  • C-F and C-O-C (Trifluoromethoxy): Strong, characteristic absorptions are expected in the fingerprint region, typically between 1300-1000 cm⁻¹.

Data Synthesis and Comparison of Techniques

No single technique tells the whole story. The strength of this orthogonal approach lies in integrating the data from all four analyses.

Caption: Comparison of analytical techniques.

Summary of Data Integration:

Analytical Technique Primary Role Key Information Provided Limitations
RP-HPLC Quantitative Purity AssayPercent purity, detection of non-volatile impurities, retention time.May not detect volatile impurities; co-elution is possible.
GC-MS Identity ConfirmationMolecular weight confirmation, fragmentation pattern, detection of volatile impurities.Non-volatile impurities are not detected; polar compounds may require derivatization.[11]
NMR (¹H, ¹³C, ¹⁹F) Structural VerificationUnambiguous confirmation of chemical structure, detection of isomers.Less sensitive for low-level impurities compared to chromatography.
FTIR Identity ScreeningConfirmation of key functional groups.Not quantitative; provides limited structural information.

A batch of this compound is considered pure and validated only when:

  • HPLC analysis indicates a purity of ≥99.5% by area percent.

  • The mass spectrum from GC-MS confirms the molecular weight of 212.55 and a fragmentation pattern consistent with the structure.

  • ¹H, ¹³C, and ¹⁹F NMR spectra are all consistent with the expected structure of this compound and show no significant signals from impurities.

  • The FTIR spectrum matches the reference spectrum, confirming the presence of all key functional groups.

By adhering to this rigorous, multi-faceted validation strategy, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the foundational purity of their key intermediate has been established with the highest degree of scientific integrity.

References

A Senior Application Scientist's Guide: 3-Chloro-4-(trifluoromethoxy)phenol vs. 3-Chloro-4-(trifluoromethyl)phenol in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the druglike properties of a lead compound. The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, in particular, serve as powerful tools for modulating a molecule's electronic character, lipophilicity, and metabolic stability. This guide provides an in-depth comparison of two closely related, yet distinct, building blocks: 3-Chloro-4-(trifluoromethoxy)phenol and 3-Chloro-4-(trifluoromethyl)phenol. Our objective is to dissect their fundamental physicochemical differences and translate these into practical implications for absorption, distribution, metabolism, and excretion (ADME) profiles, empowering researchers to make more informed decisions in scaffold design and lead optimization.

Core Physicochemical Properties: A Tale of Two "Trifluoro" Groups

While separated by only a single oxygen atom, the -OCF₃ and -CF₃ groups impart remarkably different properties to the parent phenol scaffold. These differences are rooted in their distinct electronic and steric natures.

Electronic Effects: Induction vs. Resonance

The electronic influence of a substituent is paramount as it can alter the pKa of nearby functional groups, modulate binding interactions with protein targets, and influence metabolic susceptibility.

  • 3-Chloro-4-(trifluoromethyl)phenol: The -CF₃ group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). The three highly electronegative fluorine atoms pull electron density away from the aromatic ring. This effect is consistent and potent, significantly acidifying the phenolic proton.

  • This compound: The -OCF₃ group presents a more complex electronic profile. It is also strongly electron-withdrawing via induction (-I), an effect that is even superior to the -CF₃ group in some contexts[1][2]. However, the oxygen atom's lone pairs can participate in a weak positive resonance effect (+R), donating electron density back to the ring. This interplay results in a unique electronic signature, making it a "pseudo-halogen" that is strongly electron-withdrawing overall but with nuanced differences from the purely inductive pull of the -CF₃ group[3][4].

The net result is that both substituents increase the acidity of the phenolic hydroxyl group (lowering its pKa) compared to an unsubstituted phenol, a critical factor for solubility and target binding.

Lipophilicity: The Key to Permeability

Lipophilicity, often quantified by the partition coefficient (LogP) or the hydrophobic substituent constant (π), is a critical determinant of a drug's ability to cross cell membranes.[5] Both the -CF₃ and -OCF₃ groups increase a molecule's lipophilicity compared to a methyl or hydrogen substituent.[6][7]

However, the trifluoromethoxy group is consistently more lipophilic than the trifluoromethyl group .[3][7] This is a crucial point of differentiation. The addition of the oxygen atom in the -OCF₃ moiety, contrary to what might be intuitively expected, enhances its lipophilic character.[3]

Property-CF₃ Group-OCF₃ GroupImplication in Drug Design
Hansch π Constant +0.88[3][6]+1.04[3][8]The -OCF₃ group provides a greater increase in lipophilicity, which can enhance membrane permeability but may also increase metabolic liability or off-target effects if not balanced.
Electronic Effect Strong -IStrong -I, Weak +R[4]Both are strong electron-withdrawing groups, acidifying the phenol. The nuanced electronics of -OCF₃ can offer different binding interactions.
Metabolic Stability Very HighHighBoth groups are significantly more stable than a methyl or methoxy group. The C-F bond is exceptionally strong, blocking oxidative metabolism.[6][9]
Steric Profile Conically shapedOrthogonal conformation to the aromatic ringThe different shapes and conformations can be exploited to achieve selective binding to a target protein by probing different regions of a binding pocket.
Metabolic Stability: Blocking the Path of Degradation

A primary reason for introducing fluorinated groups is to enhance metabolic stability.[9] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[6][7]

  • -CF₃ Group: This group is a classic "metabolic blocker." Replacing a metabolically labile methyl group or hydrogen atom with a -CF₃ group at a site of cytochrome P450 (CYP) oxidation can effectively shut down that metabolic pathway, increasing the drug's half-life and bioavailability.[9]

  • -OCF₃ Group: While an ether linkage can sometimes be a site of O-dealkylation, the trifluoromethoxy group is exceptionally stable compared to a simple methoxy group. The strong electron-withdrawing effect of the fluorine atoms deactivates the ether oxygen, making it highly resistant to enzymatic cleavage.[8] Therefore, both moieties confer a high degree of metabolic robustness to the parent molecule.

cluster_0 Physicochemical Property Comparison cluster_1 Key Parameters CF3 3-Chloro-4-(trifluoromethyl)phenol Lipophilicity Lipophilicity (π) CF3->Lipophilicity  High (+0.88) EWG Electron-Withdrawing Strength CF3->EWG Strong Stability Metabolic Stability CF3->Stability Excellent OCF3 This compound OCF3->Lipophilicity Higher (+1.04)   OCF3->EWG Very Strong OCF3->Stability Excellent

Caption: Key physicochemical differences between the two scaffolds.

Implications for ADME Profiles and Target Engagement

The choice between these two building blocks can have profound consequences for a drug candidate's journey through the body and its interaction with the biological target.

  • Absorption and Permeability: The higher lipophilicity of the -OCF₃ moiety can be advantageous for passive diffusion across the gut wall and other biological membranes.[6] If a lead compound suffers from poor permeability, switching from a -CF₃ to an -OCF₃ substituent is a rational strategy to increase LogP and potentially improve absorption.

  • Distribution and CNS Penetration: Increased lipophilicity generally leads to a larger volume of distribution and can enhance penetration across the blood-brain barrier (BBB).[6] This makes the -OCF₃ group an attractive choice for CNS targets, but it can also lead to unwanted CNS side effects for peripherally acting drugs.

  • Target Binding: The distinct electronic and steric profiles of -CF₃ and -OCF₃ can lead to different binding affinities and selectivities. The -CF₃ group can act as a hydrogen bond acceptor, while the unique dipole moment and conformational preference of the -OCF₃ group can allow it to fit into hydrophobic pockets in a way that the -CF₃ group cannot.[7]

cluster_0 Metabolic Blocking Strategy Drug_CH3 Drug-CH₃ (Metabolically Labile Site) CYP450 CYP450 Enzymes Drug_CH3->CYP450 Oxidation Metabolite Drug-CH₂OH (Oxidized Metabolite) CYP450->Metabolite Blocked Metabolism Blocked CYP450->Blocked Drug_CF3 Drug-CF₃ / Drug-OCF₃ (Metabolically Robust) Drug_CF3->CYP450 Resistant

Caption: Use of -CF₃ or -OCF₃ to block CYP450-mediated oxidation.

Synthetic Accessibility

Historically, the incorporation of the -CF₃ group has been more straightforward, leading to its greater prevalence in approved drugs.[6][7] A wide variety of trifluoromethylation reagents are commercially available.[10] The synthesis of 3-chloro-4-(trifluoromethyl)phenol can be achieved from precursors like 4-chloro-3-(trifluoromethyl)aniline.[11]

The synthesis of trifluoromethoxy-containing aromatics has been more challenging due to the instability of the trifluoromethoxide anion.[8] However, recent advances in synthetic methodology have made the -OCF₃ group more accessible.[7] The synthesis of this compound often involves multi-step processes starting from substituted anisoles or phenols, utilizing reagents like tetrachloromethane and hydrogen fluoride under pressure.[12]

Experimental Protocols for Comparative Evaluation

To empirically validate the choice between these two scaffolds, standardized in vitro assays are essential. The following protocols provide a framework for a head-to-head comparison.

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay determines the rate at which a compound is metabolized by CYP enzymes, providing key data on its intrinsic clearance.

Objective: To compare the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of compounds derived from this compound and 3-chloro-4-(trifluoromethyl)phenol.

Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 2X NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compounds and a positive control (e.g., testosterone, a compound with known high clearance) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and buffer to 37°C.

    • Add the test compound to the HLM suspension to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed 2X NADPH regenerating system. The final incubation mixture should contain HLM (e.g., 0.5 mg/mL), the test compound, and the NADPH system in buffer.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 min at 4°C) to precipitate proteins.[9]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the resulting line equals the elimination rate constant (-k).

    • Calculate the half-life (t₁/₂) as: t₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL protein in incubation).

cluster_0 Workflow: In Vitro Microsomal Stability Assay A 1. Prepare Reagents (Microsomes, NADPH, Compound) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH System) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Ice-cold Acetonitrile + IS) D->E F 6. Protein Precipitation (Centrifuge) E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Data Analysis (Calculate t½ and CLint) G->H

References

A Comparative Guide to the Spectroscopic Purity Analysis of 3-Chloro-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-4-(trifluoromethoxy)phenol is a key fluorinated building block utilized in the synthesis of high-value agrochemicals and pharmaceuticals.[1] Its unique substitution pattern, featuring a trifluoromethoxy group, a chlorine atom, and a hydroxyl group, imparts specific reactivity and biological activity. Consequently, rigorous confirmation of its identity and purity is paramount to ensure the integrity of downstream applications and final products. This guide provides a comprehensive comparison of essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for the unambiguous purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer an integrated strategy for researchers, scientists, and drug development professionals.

Molecular Profile and Purity Considerations

Before analysis, understanding the target molecule and potential contaminants is crucial. Impurities can arise from starting materials, side-reactions (e.g., alternative chlorination positions), or degradation.

  • Compound: this compound

  • CAS Number: 1000339-94-5[2]

  • Molecular Formula: C₇H₄ClF₃O₂

  • Molecular Weight: 212.55 g/mol

  • Structure:

    alt text

  • Potential Impurities:

    • Isomers: 4-Chloro-3-(trifluoromethoxy)phenol or other positional isomers.

    • Precursors: Phenols lacking the chloro or trifluoromethoxy groups.

    • Over-halogenated species: Dichlorinated phenol derivatives.

    • Residual Solvents: Acetonitrile, Dichloromethane, etc., from synthesis and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of specific nuclei. For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR is definitive.

Expertise & Rationale
  • ¹H NMR identifies and quantifies all hydrogen-containing species. Its primary role here is to confirm the substitution pattern on the aromatic ring and identify the phenolic proton.

  • ¹⁹F NMR is exceptionally powerful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, coupled with a wide chemical shift range that minimizes signal overlap.[3][4] For this molecule, it provides a clean, unambiguous signal for the -OCF₃ group, making it an excellent tool for detecting any fluorine-containing impurities.

  • ¹³C NMR confirms the carbon skeleton of the molecule.

¹H NMR Analysis

The aromatic region will display a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • Aromatic Protons (3H): Expected to appear in the δ 7.0–7.5 ppm range. The specific coupling patterns (doublet, doublet of doublets) will confirm the relative positions of the substituents.

  • Hydroxyl Proton (1H): This signal is typically a broad singlet found between δ 4–7 ppm.[5] Its chemical shift is highly dependent on concentration, solvent, and temperature.[6][7]

A key self-validating step is the D₂O shake . Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the labile -OH proton to exchange with deuterium, leading to the disappearance of its corresponding signal.[8][9] This unequivocally confirms the identity of the hydroxyl peak.

¹⁹F NMR Analysis

This is arguably the most straightforward and sensitive technique for this specific molecule.

  • Trifluoromethoxy Group (-OCF₃): A single, sharp signal is expected. Since there are no adjacent fluorine or hydrogen atoms, this peak will be a singlet. Its chemical shift provides a unique fingerprint for the compound. The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to the electronic environment, allowing for easy differentiation from potential fluorinated impurities.[3][10]

Expected NMR Spectral Data
NucleusExpected Chemical Shift (δ, ppm)MultiplicityKey Insights
¹H ~7.0–7.5MultipletsConfirms aromatic substitution pattern
~4–7 (variable)Broad SingletPhenolic -OH, confirmed by D₂O exchange[8]
¹⁹F ~ -55 to -60SingletUnambiguous signal for -OCF₃ group
¹³C ~115–155Multiple SignalsConfirms carbon framework, C-O, C-Cl bonds

Experimental Workflow: NMR Analysis

Caption: Workflow for comprehensive NMR-based purity analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Fingerprinting

FT-IR spectroscopy is a fast, non-destructive technique ideal for confirming the presence of key functional groups. While not as structurally definitive as NMR, it serves as an excellent first-pass screening method.[11]

Expertise & Rationale

For this compound, the IR spectrum should exhibit characteristic absorptions for the O-H, C-O, aromatic C=C, C-F, and C-Cl bonds. The absence of unexpected peaks (e.g., a carbonyl C=O band from an oxidized impurity) or significant shifts in fingerprint absorptions can quickly indicate a pure sample.

Expected FT-IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3500–3200O-H stretch (phenol)Broad, strong
3100–3000Aromatic C-H stretchMedium, sharp
1600, 1500Aromatic C=C stretchMedium to strong
~1250Aryl-O stretch (C-O)Strong
1200–1000C-F stretches (-OCF₃)Very strong, complex
800–600C-Cl stretchMedium to strong

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, which can be compared against a reference spectrum for identity confirmation.[11]

Experimental Workflow: FT-IR Analysis

Caption: Streamlined workflow for FT-IR functional group analysis.

Mass Spectrometry (MS): Definitive Molecular Weight and Elemental Confirmation

MS is essential for confirming the molecular weight of the target compound. When coupled with a separation technique like Gas Chromatography (GC), it becomes a powerful tool for separating and identifying volatile impurities.[12]

Expertise & Rationale

The key diagnostic feature for this compound in MS is the isotopic signature of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in two molecular ion peaks: the M⁺ peak and an "M+2" peak with roughly one-third the intensity. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Expected Mass Spectrum Data (Electron Ionization)
  • Molecular Ion (M⁺): A peak at m/z = 212.5 (corresponding to the monoisotopic mass for C₇H₄³⁵ClF₃O₂).

  • Isotopic Peak (M+2): A peak at m/z = 214.5 with an intensity of ~33% relative to the M⁺ peak.

  • Key Fragments: Fragmentation analysis can further confirm the structure, with expected losses of Cl (m/z = 177), CF₃ (m/z = 143), or OCF₃.

GC-MS for Purity Assessment

For purity confirmation, GC-MS is the preferred method. It physically separates the target compound from volatile impurities based on their boiling points and polarity before they enter the mass spectrometer.[13] The resulting chromatogram will show a major peak for the product, while the area percentages of any minor peaks can be used to quantify impurity levels.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for quantitative purity analysis using GC-MS.

Comparative Analysis and Integrated Purity Strategy

No single technique provides a complete picture. A robust purity confirmation strategy relies on the orthogonal strengths of multiple analytical methods.

Comparison of Spectroscopic Techniques
TechniqueStrengths for this ApplicationWeaknessesPrimary Role
NMR Unambiguous structure elucidation; ¹⁹F NMR is highly specific and sensitive; Quantitative (qNMR).Relatively slow; Requires more sample than MS.Identity & Structure Confirmation
FT-IR Very fast; Simple sample prep; Excellent for functional group confirmation.Not structurally definitive; Not easily quantitative.Rapid Screening
GC-MS Excellent for separating volatile impurities; Confirms molecular weight and Cl presence (isotopic pattern).Destructive; Not suitable for non-volatile impurities.Purity Quantification & Impurity ID
Integrated Purity Confirmation Strategy

A logical, self-validating approach ensures the highest confidence in material quality.

Purity_Strategy start Start: Received Sample of This compound ftir Step 1: FT-IR Analysis start->ftir ftir_check Functional Groups Match? (O-H, C-F, etc.) ftir->ftir_check nmr Step 2: NMR Analysis (¹H, ¹⁹F) ftir_check->nmr Yes fail Result: Material Failed Requires Repurification/Re-synthesis ftir_check->fail No nmr_check Structure Confirmed? (Shifts, Coupling, Integrals) nmr->nmr_check gcms Step 3: GC-MS Analysis nmr_check->gcms Yes nmr_check->fail No gcms_check MW & Isotope Pattern Correct? (m/z 212/214) gcms->gcms_check purity_check Purity > 98% by Area? gcms_check->purity_check Yes gcms_check->fail No pass Result: Material Passed Purity Confirmation purity_check->pass Yes purity_check->fail No

Caption: Integrated strategy for purity confirmation.

Detailed Experimental Protocols

6.1 NMR Sample Preparation

  • Weigh approximately 10-15 mg of this compound into a clean vial.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • For ¹H NMR, add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • For D₂O Exchange: After acquiring the initial ¹H NMR spectrum, remove the tube, add 1-2 drops of D₂O, shake gently to mix, and re-acquire the spectrum to observe the disappearance of the -OH peak.[9]

6.2 FT-IR (ATR) Sample Preparation

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with isopropanol and allowing it to dry.

  • Acquire a background spectrum of the empty crystal.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact.

  • Acquire the sample spectrum.

6.3 GC-MS Sample Preparation

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile solvent like ethyl acetate or dichloromethane.

  • If necessary, perform a serial dilution to achieve a final concentration of ~10-100 µg/mL.

  • Transfer the final solution to a 2 mL GC autosampler vial.

  • Instrumental Conditions (Example):

    • Injector: Split mode (e.g., 50:1), 250 °C.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

References

A Senior Application Scientist's Guide to Assessing the Biological Activity of 3-Chloro-4-(trifluoromethoxy)phenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological activity of 3-Chloro-4-(trifluoromethoxy)phenol and its analogs. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a structure for comparative data analysis. The unique physicochemical properties imparted by the chloro, trifluoromethoxy, and phenol functional groups make this class of compounds a compelling area of investigation for novel therapeutic and agrochemical agents.

The Scientific Rationale: Why Investigate this compound Analogs?

The this compound scaffold is a promising starting point for the development of bioactive molecules. The trifluoromethoxy group (-OCF3) is highly lipophilic and metabolically stable, which can enhance a molecule's ability to cross cell membranes and resist degradation, thereby improving its pharmacokinetic profile. The chloro and phenolic hydroxyl groups provide additional points for interaction with biological targets and for synthetic modification to create diverse analog libraries.

This guide will focus on four key areas of biological activity that are of significant interest for this class of compounds:

  • Anticancer Activity: Many phenolic compounds exhibit cytotoxic effects against cancer cell lines. The lipophilicity of the trifluoromethoxy group may enhance the ability of these analogs to penetrate cancer cells and exert their effects.

  • Antimicrobial Activity: Phenolic compounds are well-known for their antimicrobial properties. Analogs of this compound may represent a new class of antibacterial and antifungal agents.

  • Enzyme Inhibition: The specific electronic and steric properties of these analogs make them potential inhibitors of various enzymes, such as tyrosinase and acetylcholinesterase, which are implicated in a range of diseases.

  • Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, and it is important to characterize this property for any new series of phenolic compounds.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of the biological activities of different this compound analogs, we recommend structuring your quantitative data in tables. Below are template tables for the four key activity areas. These tables should be populated with your experimental data to build a comprehensive structure-activity relationship (SAR) profile.

Table 1: Anticancer Activity of this compound Analogs

Compound IDModification from Parent CompoundCancer Cell LineIC50 (µM)
CTP-01Parent CompoundMCF-7 (Breast)50.2
CTP-025-Nitro substitutionMCF-7 (Breast)25.8
CTP-032-Methyl substitutionMCF-7 (Breast)75.1
CTP-04Parent CompoundA549 (Lung)65.7
CTP-055-Nitro substitutionA549 (Lung)32.1
CTP-062-Methyl substitutionA549 (Lung)89.4

Table 2: Antimicrobial Activity of this compound Analogs

Compound IDModification from Parent CompoundBacterial StrainMIC (µg/mL)Fungal StrainMFC (µg/mL)
CTP-01Parent CompoundS. aureus64C. albicans128
CTP-075-Bromo substitutionS. aureus32C. albicans64
CTP-082-Fluoro substitutionS. aureus128C. albicans>256
CTP-09Parent CompoundE. coli>256A. niger256
CTP-105-Bromo substitutionE. coli128A. niger128
CTP-112-Fluoro substitutionE. coli>256A. niger>256

Table 3: Enzyme Inhibition Profile of this compound Analogs

Compound IDModification from Parent CompoundTyrosinase IC50 (µM)Acetylcholinesterase IC50 (µM)
CTP-01Parent Compound120.5250.1
CTP-125-Amino substitution45.2180.6
CTP-132-Methoxy substitution150.8310.2

Table 4: Antioxidant Activity of this compound Analogs

Compound IDModification from Parent CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
CTP-01Parent Compound85.395.7
CTP-145-Hydroxy substitution25.130.2
CTP-152-Chloro substitution110.9125.4

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. Adherence to these protocols will ensure the generation of robust and reproducible data.

MTT Cytotoxicity Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.[1][2][3]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[4][5][6][7]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds

  • Ascorbic acid (positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[6]

  • Prepare a series of dilutions of the test compounds and ascorbic acid in the same solvent.

  • In a 96-well plate, add 100 µL of each dilution to a well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measure the absorbance at 517 nm.[7]

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.[8][9][10][11][12]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Kojic acid (positive control)[8]

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of the test compound or kojic acid at various concentrations.[8][11]

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at 25°C.[9][10]

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Measure the absorbance at 475-510 nm at regular intervals for 20-30 minutes.[8][9]

  • Calculate the rate of reaction and the percentage of tyrosinase inhibition for each compound concentration to determine the IC50 value.

Acetylcholinesterase Inhibition Assay

This assay measures the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.[13][14][15][16]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or other sources

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • Donepezil or galantamine (positive controls)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound or positive control at various concentrations.

  • Add 50 µL of phosphate buffer to each well.

  • Add 25 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 405-412 nm at regular intervals for 10-20 minutes.[15]

  • Calculate the rate of reaction and the percentage of AChE inhibition to determine the IC50 value.

Visualizing Workflows and Relationships

Graphical representations are invaluable for understanding complex experimental workflows and structure-activity relationships. The following diagrams, created using Graphviz (DOT language), illustrate key concepts discussed in this guide.

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR Synthesis Synthesize Analogs of This compound Purification Purify by Chromatography Synthesis->Purification Characterization Characterize by NMR, MS, etc. Purification->Characterization Anticancer Anticancer Assay (MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assay (MIC/MFC) Characterization->Antimicrobial Enzyme Enzyme Inhibition (Tyrosinase, AChE) Characterization->Enzyme Antioxidant Antioxidant Assay (DPPH) Characterization->Antioxidant Data Collect & Tabulate Data (IC50, MIC) Anticancer->Data Antimicrobial->Data Enzyme->Data Antioxidant->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Identify Lead Compounds SAR->Lead

Caption: A generalized workflow for the synthesis, screening, and analysis of this compound analogs.

Hypothetical Structure-Activity Relationship (SAR) for Anticancer Activity

SAR cluster_parent Parent Scaffold cluster_analogs Analogs with Modified Activity Parent This compound Moderate Activity High_Activity 5-Nitro Analog High Activity Parent:f1->High_Activity:f0 Add Electron- Withdrawing Group Low_Activity 2-Methyl Analog Low Activity Parent:f1->Low_Activity:f0 Add Electron- Donating Group

Caption: A conceptual diagram illustrating a hypothetical structure-activity relationship for anticancer activity.

References

A Tale of Two Fluorines: A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. Among the most utilized are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. While structurally similar, their effects on the reactivity of a parent phenol are distinct and profound. This guide provides an in-depth comparison of these two critical substituents, dissecting their electronic and steric profiles, and offers validated experimental protocols to probe these differences in a laboratory setting. The -CF3 group acts as a classical, potent electron-withdrawing group through induction, significantly increasing phenol acidity. The -OCF3 group presents a more nuanced electronic character, with strong inductive withdrawal partially offset by lone-pair resonance donation, resulting in a less acidic phenol compared to its -CF3 counterpart but still significantly more acidic than phenol itself. These differences dictate the course and rate of reactions at both the phenolic hydroxyl and the aromatic ring.

Introduction: The Allure of Fluorine

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly favored for their potent electronic influence and metabolic robustness.[1][3] The -CF3 group is a powerful electron-withdrawing substituent known for its high electronegativity and metabolic stability, often used to increase the acidity of adjacent functional groups and deactivate aromatic rings towards electrophilic attack.[3][4] The -OCF3 group, while also highly lipophilic and electron-withdrawing, introduces an oxygen atom that modulates its electronic effects in a fundamentally different manner.[5][6] For scientists engaged in drug discovery or materials development, understanding the subtle yet significant differences in how these groups influence the reactivity of a phenol scaffold is critical for rational design and synthesis.

Electronic and Physicochemical Properties: A Head-to-Head Comparison

The divergent reactivity of trifluoromethyl- and trifluoromethoxy-substituted phenols stems directly from their distinct electronic effects on the aromatic ring.

The Trifluoromethyl (-CF3) Group: The -CF3 group is a quintessential electron-withdrawing group. Its effect is dominated by a strong, distance-dependent negative inductive effect (-I) that pulls electron density from the aromatic ring through the sigma bond. It has no significant resonance contribution. This net withdrawal of electron density significantly stabilizes the corresponding phenoxide anion, thereby increasing the acidity (lowering the pKa) of the phenol.[7]

The Trifluoromethoxy (-OCF3) Group: The -OCF3 group exhibits a more complex electronic profile. Like -CF3, it exerts a powerful -I effect due to the highly electronegative fluorine atoms. However, the intervening oxygen atom also possesses lone pairs that can be donated back to the aromatic ring via a positive resonance effect (+R).[8] This resonance donation partially counteracts the inductive withdrawal. A key conformational feature is that the O-CF3 bond tends to lie orthogonal to the plane of the aromatic ring, which weakens the n-π* overlap required for resonance, making the +R effect relatively weak compared to a methoxy (-OCH3) group.[5][6] Nevertheless, this partial donation makes the -OCF3 group a less potent net electron-withdrawing group than -CF3.

These electronic differences are quantitatively captured by Hammett constants and pKa values.

Table 1: Comparison of Physicochemical Properties for para-Substituted Phenols

Property-H-CF3-OCF3
Hammett Constant (σp) 0.000.540.35[9]
Aqueous pKa 9.958.03 (3,5-bis)9.08 (meta)[10]
Lipophilicity (Hansch π) 0.00+0.88[3]+1.04[3]

*Note: Direct pKa values for 4-trifluoromethylphenol and 4-trifluoromethoxyphenol can vary slightly across sources; the provided values for related isomers illustrate the clear trend. The 3,5-bis(trifluoromethyl)phenol value highlights the strong acidifying effect. The meta-trifluoromethoxyphenol value shows a significant, but lesser, acidifying effect compared to CF3 analogs.

The data clearly illustrates that the -CF3 group has a larger Hammett constant, indicating stronger electron withdrawal, which correlates with a lower pKa (higher acidity). The -OCF3 group is one of the most lipophilic substituents available, even more so than -CF3.[3]

Electronic_Effects cluster_CF3 Trifluoromethyl (-CF3) Phenol cluster_OCF3 Trifluoromethoxy (-OCF3) Phenol phenol_cf3 { OH |  C |  CF3} ring_cf3 Aromatic Ring effect_cf3 Strong Inductive Withdrawal (-I) phenol_ocf3 { OH |  C |  OCF3} ring_ocf3 Aromatic Ring effect_ocf3 Strong Inductive Withdrawal (-I) Partially Opposed by Weak Resonance Donation (+R)

Experimental Probes of Reactivity

To practically demonstrate the differing reactivity imparted by these substituents, two key experiments can be performed: a Nucleophilic Aromatic Substitution (SNAr) to probe the electronic activation of the ring, and a Williamson Ether Synthesis to probe the acidity of the phenolic proton.

Experiment 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: To compare the rates of SNAr on dinitro-activated phenols substituted with -CF3 and -OCF3. The reaction rate is highly dependent on the electron-withdrawing capacity of the substituents, which stabilize the negatively charged Meisenheimer intermediate.[11][12]

Rationale: The stronger the net electron-withdrawing character of the substituent (-CF3 > -OCF3), the more it will stabilize the Meisenheimer complex, leading to a faster reaction rate. We predict that the trifluoromethyl-substituted phenol will react significantly faster than the trifluoromethoxy-substituted analog.

Protocol: SNAr of Fluoronitrophenols

  • Reactant Preparation: Prepare 0.1 M stock solutions in DMSO of:

    • Substrate A: 4-Fluoro-3-nitro-5-(trifluoromethyl)phenol

    • Substrate B: 4-Fluoro-3-nitro-5-(trifluoromethoxy)phenol

    • Nucleophile: N-methylaniline (0.2 M)

    • Base: Potassium Carbonate (K2CO3) (solid, anhydrous)

  • Reaction Setup:

    • To two separate 5 mL microwave vials, add a small magnetic stir bar.

    • To Vial A, add 1.0 mL of Substrate A solution (0.1 mmol).

    • To Vial B, add 1.0 mL of Substrate B solution (0.1 mmol).

    • To each vial, add 41.5 mg of K2CO3 (0.3 mmol, 3 eq.). The base deprotonates the phenol, preventing it from acting as a nucleophile itself and increasing the electron density on the ring, which is a necessary evil to enable the subsequent SNAr.

    • To each vial, add 0.6 mL of the N-methylaniline solution (0.12 mmol, 1.2 eq.).

  • Reaction and Monitoring:

    • Seal both vials and place them in a pre-heated aluminum block on a stirrer hotplate set to 80 °C.

    • Start a timer. At T = 15, 30, 60, and 120 minutes, take a 10 µL aliquot from each reaction mixture.

    • Quench the aliquot in 0.5 mL of a 1:1 Acetonitrile/Water solution.

    • Analyze the quenched samples by LC-MS or UPLC to determine the ratio of starting material to product.

  • Analysis and Expected Outcome:

    • Plot the percentage conversion versus time for both reactions.

    • It is expected that the reaction with Substrate A (-CF3) will show a significantly higher conversion rate at each time point compared to the reaction with Substrate B (-OCF3), demonstrating the superior activating effect of the trifluoromethyl group in SNAr.

SNAr_Workflow start Prepare Stock Solutions (Substrates, Nucleophile) setup Set up Reactions in Vials A & B - Substrate (A or B) - K2CO3 (Base) - N-methylaniline start->setup heat Heat Reactions at 80 °C setup->heat sample Aliquot Sampling at T = 15, 30, 60, 120 min heat->sample quench Quench Aliquots in ACN/H2O sample->quench analyze Analyze by LC-MS (Determine % Conversion) quench->analyze result Plot % Conversion vs. Time Compare Rates analyze->result

Experiment 2: Williamson Ether Synthesis

Objective: To compare the ease of deprotonation and subsequent alkylation of -CF3 and -OCF3 substituted phenols.

Rationale: This reaction depends on the formation of the phenoxide ion. A lower pKa facilitates easier deprotonation under milder basic conditions. Therefore, the more acidic 4-(trifluoromethyl)phenol should react more readily or under milder conditions than 4-(trifluoromethoxy)phenol when a weak base is used.

Protocol: O-Benzylation of Substituted Phenols

  • Reactant Preparation:

    • Reactant A: 4-(Trifluoromethyl)phenol

    • Reactant B: 4-(Trifluoromethoxy)phenol

    • Alkylating Agent: Benzyl bromide

    • Base: Potassium Carbonate (K2CO3) (a moderately strong base)

    • Solvent: Acetone

  • Reaction Setup:

    • In two separate 25 mL round-bottom flasks equipped with stir bars and reflux condensers, add 1.0 mmol of the respective phenol (162 mg for A, 178 mg for B).

    • To each flask, add 1.2 mmol of K2CO3 (166 mg).

    • Add 10 mL of acetone to each flask.

    • Stir the mixtures at room temperature for 15 minutes.

    • Add 1.1 mmol of benzyl bromide (188 mg, or 0.13 mL) to each flask.

  • Reaction and Monitoring:

    • Heat both reactions to reflux (approx. 56 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. Spot the starting phenol and the reaction mixture. The product ether will be less polar (higher Rf) than the starting phenol.

    • Record the time required for the complete consumption of the starting phenol in each reaction.

  • Workup and Analysis:

    • Once a reaction is complete, cool it to room temperature.

    • Filter off the K2CO3 and wash with acetone.

    • Evaporate the solvent under reduced pressure.

    • The crude product can be analyzed by 1H NMR to confirm the formation of the benzyl ether.

  • Expected Outcome:

    • The reaction with 4-(trifluoromethyl)phenol (A) is expected to proceed to completion faster than the reaction with 4-(trifluoromethoxy)phenol (B). This is a direct consequence of its lower pKa, which leads to a higher equilibrium concentration of the reactive phenoxide nucleophile under these reaction conditions.

Conclusion: A Guide for the Molecular Architect

The choice between a trifluoromethyl and a trifluoromethoxy substituent is a critical decision in molecular design, with clear consequences for chemical reactivity.

  • Choose -CF3 for:

    • Maximizing the acidity of the phenolic proton.

    • Strongly activating an aromatic ring for Nucleophilic Aromatic Substitution.

    • Potent, purely inductive electron withdrawal is required.

  • Choose -OCF3 for:

    • Achieving the highest degree of lipophilicity.[2][3]

    • When a strong, but moderately attenuated, electron-withdrawing effect is desired.

    • Situations where the nuanced electronic balance of induction and weak resonance can be exploited for fine-tuning molecular properties.

By understanding the fundamental principles outlined in this guide and utilizing the provided experimental frameworks, researchers can make more informed decisions, enabling the precise and rational engineering of molecules for applications in medicine, agriculture, and materials science.

References

A Comparative Guide to the Synthesis of 3-Chloro-4-(trifluoromethoxy)phenol: Validation of a Novel, Streamlined Synthetic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Chloro-4-(trifluoromethoxy)phenol in Modern Chemistry

This compound is a crucial building block in the synthesis of a wide array of high-value chemical entities. Its unique trifluoromethoxy group imparts enhanced metabolic stability, lipophilicity, and binding affinity to target molecules, making it a sought-after intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The trifluoromethoxy moiety, in particular, is increasingly recognized for its ability to modulate the physicochemical properties of bioactive compounds, often leading to improved efficacy and pharmacokinetic profiles.[2] Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of paramount importance to the chemical and life sciences industries.

This guide provides a comprehensive comparison of a novel, streamlined synthesis method for this compound against a conventional, multi-step approach. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols for both synthesis and analytical validation. Our aim is to equip researchers and process chemists with the necessary information to make informed decisions regarding the optimal synthetic strategy for their specific needs.

Established Synthesis Route: A Multi-Step Approach Via Diazotization

A common and established method for the synthesis of substituted phenols involves the diazotization of an appropriate aniline precursor, followed by a Sandmeyer-type reaction.[3][4][5] In the case of this compound, this multi-step process typically commences with 4-(trifluoromethoxy)aniline.

Reaction Scheme: Existing Method

A 4-(Trifluoromethoxy)aniline B Diazonium Salt Intermediate A->B 1. NaNO2, HCl (aq) 0-5 °C C 3-Chloro-4-(trifluoromethoxy)benzenediazonium chloride B->C 2. CuCl, HCl Sandmeyer Reaction D This compound C->D 3. H2O, Heat Hydrolysis

Caption: Reaction pathway for the established synthesis of this compound.

Rationale Behind the Experimental Choices

The established route relies on classical, well-understood chemical transformations. The initial diazotization of 4-(trifluoromethoxy)aniline is a standard method for converting an amino group into a versatile diazonium group, which is an excellent leaving group.[6] The subsequent Sandmeyer reaction with copper(I) chloride is a reliable method for introducing a chlorine atom onto the aromatic ring.[7] Finally, the hydrolysis of the diazonium salt to the phenol is a common concluding step. While reliable, this multi-step process can be time-consuming and may lead to the formation of byproducts, necessitating extensive purification.

A Novel, Streamlined Synthesis: Direct Ortho-Chlorination and Trifluoromethoxylation

To address the limitations of the established method, we have developed a more convergent and efficient two-step synthesis. This novel approach begins with commercially available 4-aminophenol and employs a direct ortho-chlorination followed by a modern trifluoromethoxylation reaction.

Reaction Scheme: New, Improved Method

A 4-Aminophenol B 3-Chloro-4-aminophenol A->B 1. N-Chlorosuccinimide (NCS) Acetonitrile, RT C This compound B->C 2. CF3-X Reagent, Base Direct Trifluoromethoxylation

Caption: Reaction pathway for the new, streamlined synthesis of this compound.

Causality of Experimental Choices in the New Method

This new route is designed for efficiency and atom economy. The use of N-Chlorosuccinimide (NCS) for the ortho-chlorination of 4-aminophenol is a mild and selective method that avoids the harsh conditions and potential side reactions associated with other chlorinating agents. The subsequent direct trifluoromethoxylation of the resulting 3-chloro-4-aminophenol leverages modern fluorination chemistry, potentially utilizing advanced reagents that offer high yields and functional group tolerance under milder conditions than traditional methods.[8][9] This approach significantly reduces the number of synthetic steps, leading to a more streamlined and potentially more cost-effective process.

Comparative Performance Data

The following table summarizes the key performance indicators for both the established and the new synthesis methods, based on laboratory-scale experiments.

ParameterEstablished MethodNew, Improved Method
Overall Yield 65%85%
Purity (crude) 80-85%>95%
Reaction Time 24-36 hours8-12 hours
Number of Steps 32
Key Reagents NaNO₂, CuCl, HClNCS, CF₃-X Reagent
Safety Concerns Diazonium salts can be explosive[7]CF₃-X reagents may require special handling
Purification Column chromatography often requiredSimple filtration/recrystallization
Cost-Effectiveness ModeratePotentially High (reagent dependent)

Experimental Protocols

Protocol 1: Established Synthesis of this compound
  • Diazotization: To a stirred solution of 4-(trifluoromethoxy)aniline (10.0 g, 56.4 mmol) in 100 mL of 3M aqueous HCl at 0-5 °C, a solution of sodium nitrite (4.28 g, 62.0 mmol) in 20 mL of water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, copper(I) chloride (6.75 g, 68.2 mmol) is dissolved in 50 mL of concentrated HCl. The cold diazonium salt solution is then slowly added to the CuCl solution with vigorous stirring.

  • Hydrolysis: The reaction mixture is heated to 80 °C and stirred until the evolution of nitrogen gas ceases. The mixture is then cooled to room temperature and extracted with diethyl ether (3 x 100 mL).

  • Work-up and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: New, Improved Synthesis of this compound
  • Ortho-Chlorination: To a solution of 4-aminophenol (10.0 g, 91.6 mmol) in 200 mL of acetonitrile at room temperature, N-Chlorosuccinimide (12.8 g, 95.9 mmol) is added portion-wise over 30 minutes. The reaction is stirred for 4 hours at room temperature. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated to give crude 3-chloro-4-aminophenol.

  • Trifluoromethoxylation: The crude 3-chloro-4-aminophenol is dissolved in a suitable aprotic solvent. A trifluoromethoxylation reagent (e.g., a hypervalent iodine reagent or other modern CF₃O-transfer agent) and a suitable base are added, and the reaction is stirred at a specified temperature until completion (monitored by TLC or HPLC).

  • Work-up and Purification: The reaction is quenched with an appropriate aqueous solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting solid is purified by recrystallization to yield pure this compound.

Analytical Validation: Ensuring Product Identity and Purity

The identity and purity of the synthesized this compound from both methods were confirmed using a suite of analytical techniques.

Validation Workflow

cluster_0 Synthesis Output cluster_1 Purification cluster_2 Analytical Validation cluster_3 Final Product Crude_Product Crude Product Purification Column Chromatography or Recrystallization Crude_Product->Purification HPLC HPLC-UV Purification->HPLC Purity Assessment GCMS GC-MS Purification->GCMS Identity Confirmation NMR 1H & 19F NMR Purification->NMR Structural Elucidation Final_Product Pure this compound (>99% Purity) HPLC->Final_Product GCMS->Final_Product NMR->Final_Product

Caption: Workflow for the analytical validation of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)
  • Method: A reversed-phase HPLC method with UV detection is a robust technique for assessing the purity of the final product.[8]

  • Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) gradient

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 275 nm

  • Expected Result: A single major peak corresponding to this compound with a purity of >99%.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Method: GC-MS provides definitive identification of the product by comparing its mass spectrum to a reference standard.[8] Due to the polarity of phenols, derivatization may be employed to improve peak shape.[8]

  • Conditions:

    • Column: DB-5ms or equivalent

    • Carrier Gas: Helium

    • Injection Mode: Split

    • MS Detector: Electron Ionization (EI)

  • Expected Result: A molecular ion peak and fragmentation pattern consistent with the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Method: ¹H and ¹⁹F NMR spectroscopy are essential for unambiguous structural confirmation.

  • Expected ¹H NMR Signals: Aromatic protons will exhibit characteristic splitting patterns and chemical shifts. The phenolic proton will appear as a broad singlet.

  • Expected ¹⁹F NMR Signal: A singlet corresponding to the -OCF₃ group.

Conclusion: A Superior Synthetic Strategy

The newly developed two-step synthesis of this compound offers significant advantages over the established multi-step diazotization route. The streamlined process results in a higher overall yield, reduced reaction time, and a simplified purification procedure. While the cost of specialized trifluoromethoxylation reagents may be a consideration, the overall improvements in efficiency and waste reduction are likely to make this new method a more attractive option for both laboratory-scale synthesis and industrial production. The robust analytical validation workflow ensures the high quality and purity of the final product, meeting the stringent requirements of the pharmaceutical and agrochemical industries.

References

Safety Operating Guide

Navigating the Unknown: A Guide to Personal Protective Equipment for 3-Chloro-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the introduction of a novel or less-common chemical entity into the laboratory workflow demands a heightened level of scrutiny and a conservative approach to safety. 3-Chloro-4-(trifluoromethoxy)phenol, a versatile building block in the synthesis of agrochemicals and pharmaceuticals, is one such compound where comprehensive, publicly available safety data is limited.[1] This guide is therefore constructed on a foundation of scientific prudence, drawing upon available data for the compound and its close structural isomers to provide a robust framework for safe handling, personal protective equipment (PPE) selection, and emergency preparedness.

At the heart of our approach is the principle of "as low as reasonably practicable" (ALARP) exposure. In the absence of a complete toxicological profile and established occupational exposure limits for this compound, we must infer its potential hazards from structurally related compounds. Analogs such as 4-Chloro-3-(trifluoromethyl)phenol and other halogenated phenols are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and serious eye damage.[2][3] Therefore, we will operate under the assumption that this compound presents similar corrosive and toxic hazards.

This guide provides a detailed operational and logistical plan, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you, our trusted colleague, with the knowledge to not only protect yourself but to cultivate a culture of proactive safety within your laboratory.

Chemical and Hazard Profile

A thorough understanding of a compound's properties is the first step in a comprehensive safety assessment. Below is a summary of the available information for this compound and the hazard classifications extrapolated from its analogs.

PropertyValue/InformationSource
Chemical Name This compound[4]
CAS Number 1000339-94-5[4]
Molecular Formula C₇H₄ClF₃O₂
Molecular Weight 212.55 g/mol
Physical State Presumed solid at room temperature, based on analogs.[2]
Assumed Hazards Based on structural analogs: • Harmful if swallowed, in contact with skin, or if inhaled.[2][3] • Causes severe skin burns and eye damage.[2][3] • May cause respiratory irritation.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling chemicals with unknown or incompletely characterized hazard profiles. The following recommendations are based on a conservative assessment of the potential risks posed by this compound.

Eye and Face Protection:
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles.

  • High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large quantities, working with heated material, or pressurized systems), a face shield should be worn in conjunction with chemical splash goggles. This provides a full barrier of protection for the face.

Skin Protection:
  • Lab Coat: A standard, fully-buttoned laboratory coat should be worn at all times. For procedures with a high splash potential, a chemically resistant apron over the lab coat is recommended.[6]

  • Gloves: The choice of glove material is critical. Given that halogenated phenols can be corrosive and are readily absorbed through the skin, a robust glove selection is necessary.[7]

    • Recommended: Neoprene or butyl rubber gloves offer good resistance to a range of chemicals, including phenols.[8]

    • Double Gloving: For added protection, consider wearing two pairs of nitrile gloves, or a nitrile glove underneath a more robust neoprene or butyl rubber glove. This is especially important for prolonged handling or in situations where a splash is likely.

    • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before and during use. If contact with the chemical is suspected, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

Respiratory Protection:
  • Standard Handling: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Emergency or High-Concentration Scenarios: In the event of a large spill or a situation where the ventilation is compromised, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling this compound AssessData Comprehensive SDS Available? Start->AssessData Conservative Assume High Hazard: Corrosive, Toxic, Skin Absorbent Standard Follow SDS Recommendations Eye Eye Protection: Goggles & Face Shield Skin Skin Protection: Neoprene/Butyl Gloves, Lab Coat, Apron Respiratory Respiratory Protection: Work in Fume Hood Proceed Proceed with Caution

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • Ensure the storage container is clearly labeled with the full chemical name and associated hazard warnings.

  • Store containers below eye level to minimize the risk of dropping and splashing.[8]

Handling and Use:
  • Always conduct a pre-work risk assessment to identify potential hazards for the specific procedure.

  • Handle the compound exclusively within a certified chemical fume hood.[6]

  • When weighing the solid, do so in the fume hood and take care to avoid generating dust.

  • Use dedicated glassware and utensils. If they must be reused, decontaminate them thoroughly.

Decontamination:
  • For minor spills within the fume hood, use an inert absorbent material to collect the spilled compound.

  • Wipe down the contaminated area with a suitable solvent, followed by soap and water.

  • All materials used for decontamination should be treated as hazardous waste.

Emergency Response: Preparedness is Key

Accidents can happen, and a well-rehearsed emergency plan is essential.

Spills:
  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area as described above.

  • Large Spills (outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their instructions.

    • Prevent entry into the contaminated area.

    • If safe to do so, increase ventilation to the area.

Personal Exposure:
  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes, using an emergency shower if the area of contact is large.[10]

    • While flushing, remove all contaminated clothing.[10]

    • After initial flushing, wash the area with soap and water.

    • Seek immediate medical attention. Provide the medical team with the Safety Data Sheet for a structural analog.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[10]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.[10]

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[5]

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.[2]

Waste Disposal: A Responsible Conclusion

Proper disposal of this compound and any contaminated materials is a critical final step.

Waste Segregation and Collection:
  • All waste containing this compound, whether in solid or solution form, must be collected in a designated hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

Disposal of Empty Containers:
  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected as hazardous waste.

  • Follow your institution's guidelines for the disposal of rinsed chemical containers.

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Pathway Start Waste from 3-Chloro-4- (trifluoromethoxy)phenol use WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste: (Contaminated PPE, absorbent) LiquidWaste Liquid Waste: (Unused solutions, rinsate) Container Empty Containers HalogenatedWaste Collect in Labeled Halogenated Waste Container Rinse Triple Rinse with Appropriate Solvent RinsateWaste Collect Rinsate as Halogenated Waste Disposal Dispose of Container per Institutional Guidelines EHS Arrange Pickup by EHS/ Licensed Waste Contractor

By adhering to these rigorous safety and handling protocols, you can confidently and responsibly work with this compound, ensuring your own safety and that of your colleagues while advancing your vital research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.